molecular formula C5H4Cl2N2 B15558173 2,4-Dichloro-5-methylpyrimidine-15N2,13C

2,4-Dichloro-5-methylpyrimidine-15N2,13C

カタログ番号: B15558173
分子量: 165.98 g/mol
InChIキー: DQXNTSXKIUZJJS-DMNYYYMISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dichloro-5-methylpyrimidine-15N2,13C is a useful research compound. Its molecular formula is C5H4Cl2N2 and its molecular weight is 165.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C5H4Cl2N2

分子量

165.98 g/mol

IUPAC名

2,4-dichloro-5-(113C)methyl(1,3-15N2)pyrimidine

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3/i1+1,8+1,9+1

InChIキー

DQXNTSXKIUZJJS-DMNYYYMISA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the isotopically labeled compound 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. The guide covers the fundamental physicochemical properties, a plausible synthetic route, spectral data, and a representative application in drug development, including a detailed experimental protocol.

Physicochemical Properties

2,4-Dichloro-5-methylpyrimidine and its isotopically labeled form are solid compounds at room temperature. The introduction of ¹⁵N and ¹³C isotopes results in a predictable increase in molecular weight, a critical feature for its application as an internal standard in mass spectrometry-based quantification. A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-methylpyrimidine and its ¹⁵N₂,¹³C Isotope

Property2,4-Dichloro-5-methylpyrimidine2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C
Molecular Formula C₅H₄Cl₂N₂[1][2][3]C₄¹³CH₄Cl₂¹⁵N₂[4]
Molecular Weight 163.00 g/mol [1][2][3]165.98 g/mol [4]
Appearance White to yellow crystals or solid[5]Not specified, expected to be a solid
Melting Point 26-28 °C[1][5][6]Not specified, expected to be similar to the unlabeled compound
Boiling Point 108-109 °C at 11 mmHg[1][5][6]Not specified, expected to be similar to the unlabeled compound
Density 1.39 g/mL at 25 °C[1][5][6]Not specified, expected to be similar to the unlabeled compound
Solubility Soluble in chloroform (B151607), ether, ethyl acetate, and toluene.[6]Not specified, expected to be similar to the unlabeled compound
CAS Number 1780-31-0[1][2]Not available

Synthesis of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

A common and efficient method for the synthesis of 2,4-dichloropyrimidines is the chlorination of the corresponding uracil (B121893) derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). Therefore, a plausible synthetic route for 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C involves the initial synthesis of isotopically labeled 5-methyluracil (thymine) followed by chlorination.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

Step 1: Synthesis of 5-methyluracil-¹⁵N₂,¹³C (Thymine-¹⁵N₂,¹³C)

A potential method for the synthesis of isotopically labeled 5-methyluracil involves the condensation of a labeled urea (B33335) with a suitable three-carbon precursor.

  • Materials: ¹⁵N₂-Urea, Ethyl 2-formylpropanoate-¹³C (or other suitable ¹³C labeled precursor), sodium ethoxide, ethanol (B145695).

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • Add ¹⁵N₂-Urea to the sodium ethoxide solution.

    • Slowly add the ¹³C-labeled three-carbon precursor (e.g., Ethyl 2-formylpropanoate-¹³C) to the reaction mixture.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the 5-methyluracil-¹⁵N₂,¹³C.

    • Filter, wash with cold water, and dry the product.

Step 2: Chlorination of 5-methyluracil-¹⁵N₂,¹³C

  • Materials: 5-methyluracil-¹⁵N₂,¹³C, Phosphorus oxychloride (POCl₃), N,N-dimethylaniline (as a catalyst).

  • Procedure:

    • In a flask equipped with a reflux condenser and a dropping funnel, add 5-methyluracil-¹⁵N₂,¹³C and a catalytic amount of N,N-dimethylaniline.

    • Slowly add an excess of phosphorus oxychloride to the flask.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction should be monitored by TLC or GC-MS.

    • After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.

    • Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Labeled 5-Methyluracil cluster_step2 Step 2: Chlorination 15N2_Urea ¹⁵N₂-Urea Condensation Condensation 15N2_Urea->Condensation 13C_Precursor ¹³C-labeled precursor 13C_Precursor->Condensation Labeled_Thymine 5-Methyluracil- ¹⁵N₂,¹³C Condensation->Labeled_Thymine Chlorination Chlorination (POCl₃) Labeled_Thymine->Chlorination Final_Product 2,4-Dichloro-5-methylpyrimidine- ¹⁵N₂,¹³C Chlorination->Final_Product

Caption: Synthetic workflow for 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.

Spectral Data

The incorporation of ¹⁵N and ¹³C isotopes into the 2,4-Dichloro-5-methylpyrimidine molecule will result in distinct changes in its mass spectrum and nuclear magnetic resonance (NMR) spectra.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) for 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C will be observed at a higher m/z value compared to its unlabeled counterpart due to the heavier isotopes. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Table 2: Predicted Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Ions (Predicted) (m/z)
2,4-Dichloro-5-methylpyrimidine[M]⁺: 162/164/166[M-Cl]⁺: 127/129, [M-CH₃]⁺: 147/149/151
2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C[M]⁺: 165/167/169[M-Cl]⁺: 130/132, [M-¹³CH₃]⁺: 150/152/154
NMR Spectroscopy

¹³C NMR: In the ¹³C NMR spectrum of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C, the signal corresponding to the isotopically labeled carbon atom will be a singlet (assuming proton decoupling) and will exhibit coupling to the adjacent ¹⁵N atoms. The chemical shifts of the other carbon atoms will be largely unaffected.

¹⁵N NMR: The ¹⁵N NMR spectrum will show two signals corresponding to the two nitrogen atoms in the pyrimidine (B1678525) ring. The chemical shifts will be influenced by their position within the heterocyclic ring and the presence of the electron-withdrawing chlorine atoms.

Table 3: Predicted NMR Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm) - UnlabeledPredicted Chemical Shift (δ, ppm) - Labeled
¹H ~8.3 (s, 1H, H6), ~2.4 (s, 3H, CH₃)~8.3 (s, 1H, H6), ~2.4 (s, 3H, ¹³CH₃)
¹³C C2: ~160, C4: ~162, C5: ~129, C6: ~158, CH₃: ~16C2: ~160, C4: ~162, C5: ~129, C6: ~158, ¹³CH₃: ~16
¹⁵N Not applicableN1: (Predicted), N3: (Predicted)

Application in Drug Development: Use as an Internal Standard in LC-MS/MS Analysis

Isotopically labeled compounds are invaluable as internal standards in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar matrix effects, leading to accurate and precise quantification.

Experimental Protocol: Quantification of a Fictional Drug Candidate "Resili-drug" using 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C as an Internal Standard

This protocol describes a representative workflow for the quantification of a hypothetical drug candidate, "Resili-drug," which is a derivative of 2,4-dichloro-5-methylpyrimidine, in human plasma.

  • Objective: To determine the concentration of Resili-drug in human plasma samples.

  • Internal Standard (IS): 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of Resili-drug and the IS in a suitable organic solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking known concentrations of Resili-drug into blank human plasma.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution.

    • Perform a protein precipitation by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Resili-drug and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of Resili-drug in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Sample_Collection Plasma Sample (Calibrator, QC, Unknown) IS_Spiking Spike with Internal Standard (2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for LC-MS/MS quantification using an internal standard.

Conclusion

2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C is a valuable tool for researchers in the field of drug discovery and development. Its distinct mass shift and similar chemical behavior to its unlabeled counterpart make it an ideal internal standard for highly sensitive and accurate quantification of pyrimidine-based drug candidates and their metabolites. The synthetic and analytical protocols outlined in this guide provide a framework for the effective utilization of this isotopically labeled compound in a research setting.

References

Synthesis Protocol for 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed synthesis protocol for 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C, an isotopically labeled compound valuable for researchers, scientists, and drug development professionals. The protocol is based on a deconstruction-reconstruction strategy, a powerful method for introducing stable isotopes into pyrimidine (B1678525) rings. This approach allows for high isotopic enrichment, which is crucial for applications such as metabolic studies and quantitative mass spectrometry.

Synthesis Strategy: Deconstruction-Reconstruction

The core of this synthesis is a two-step process that first opens the pyrimidine ring of the unlabeled starting material to form a vinamidinium salt. This intermediate is then cyclized with an isotopically labeled formamidine (B1211174) to yield the desired labeled pyrimidine. This method offers a versatile way to incorporate ¹⁵N and ¹³C isotopes into complex pyrimidine structures.[1][2][3][4][5]

The overall workflow for the synthesis is depicted in the following diagram:

G cluster_0 Synthesis Workflow start Start: Unlabeled 2,4-Dichloro-5-methylpyrimidine deconstruction Deconstruction: Ring Opening to Vinamidinium Salt start->deconstruction reconstruction Reconstruction: Cyclization with [¹³C, ¹⁵N₂]-Formamidine deconstruction->reconstruction purification Purification reconstruction->purification product Final Product: 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C purification->product

Caption: Overall synthesis workflow.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Proposed Amount (for 1 mmol scale)Molar Equivalents
2,4-Dichloro-5-methylpyrimidineC₅H₄Cl₂N₂163.00163 mg1.0
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)C₂F₆O₅S₂282.140.21 mL (1.2 mmol)1.2
2,4,6-CollidineC₈H₁₁N121.180.16 mL (1.2 mmol)1.2
Pyrrolidine (B122466)C₄H₉N71.120.10 mL (1.2 mmol)1.2
[¹³C, ¹⁵N₂]-Formamidine acetate (B1210297) salt¹³CH₅¹⁵N₂O₂107.07161 mg (1.5 mmol)1.5
1,8-Diazabicycloundec-7-ene (DBU)C₉H₁₆N₂152.240.22 mL (1.5 mmol)1.5
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Anhydrous, as solvent-
Acetonitrile (B52724) (MeCN)C₂H₃N41.05Anhydrous, as solvent-
Step 1: Deconstruction of 2,4-Dichloro-5-methylpyrimidine

This step involves the ring-opening of the starting material to form the corresponding vinamidinium salt.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-Dichloro-5-methylpyrimidine (163 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 2,4,6-collidine (0.16 mL, 1.2 mmol) followed by the dropwise addition of trifluoromethanesulfonic anhydride (0.21 mL, 1.2 mmol).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add pyrrolidine (0.10 mL, 1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • The formation of the vinamidinium salt can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude vinamidinium salt, which is used in the next step without further purification.

Step 2: Reconstruction with [¹³C, ¹⁵N₂]-Formamidine

In this step, the isotopically labeled pyrimidine ring is formed.

  • To the flask containing the crude vinamidinium salt, add anhydrous acetonitrile (10 mL).

  • Add [¹³C, ¹⁵N₂]-formamidine acetate salt (161 mg, 1.5 mmol).

  • Add 1,8-diazabicycloundec-7-ene (DBU) (0.22 mL, 1.5 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The residue can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.

Visualization of the Chemical Pathway

The deconstruction-reconstruction mechanism is illustrated in the following diagram:

G cluster_1 Deconstruction-Reconstruction Pathway start_material 2,4-Dichloro-5-methylpyrimidine vinamidinium Vinamidinium Salt Intermediate start_material->vinamidinium  Tf₂O, Collidine,  Pyrrolidine final_product 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C vinamidinium->final_product DBU labeled_reagent [¹³C, ¹⁵N₂]-Formamidine labeled_reagent->final_product

References

An In-depth Technical Guide to 15N and 13C Isotopic Labeling of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, analysis, and application of pyrimidine (B1678525) derivatives isotopically labeled with 15N and 13C. It is designed to serve as a technical resource for researchers in metabolic studies, drug development, and structural biology, offering detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Introduction to Isotopic Labeling of Pyrimidines

The incorporation of stable isotopes, such as 15N and 13C, into pyrimidine derivatives is a powerful technique for elucidating metabolic pathways, studying drug metabolism, and investigating the structure and dynamics of nucleic acids.[1] Labeled pyrimidines serve as tracers in complex biological systems, allowing for the unambiguous identification and quantification of metabolites by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This guide focuses on the practical aspects of preparing and utilizing these essential research tools.

Synthesis of Labeled Pyrimidine Derivatives

The synthesis of 15N and 13C labeled pyrimidines can be achieved through both chemical and enzymatic methods. Chemical synthesis offers versatility in labeling specific atomic positions, while enzymatic methods can provide high yields for uniformly labeled compounds.

A notable chemical method is the deconstruction-reconstruction strategy, which allows for high isotopic enrichment across a variety of pyrimidine structures, including complex drug-like molecules.[3][4][5] This process involves the ring-opening of a pyrimidine to a vinamidinium salt, followed by ring-closure with an isotopically labeled amidine.[3][4][5]

Experimental Protocol: Deconstruction-Reconstruction Synthesis of a [1,3-15N2]-labeled Pyrimidine

This protocol is adapted from the work of Uhlenbruck and McNally and provides a general procedure for the synthesis of a [1,3-15N2]-labeled pyrimidine.[3][4][5]

Materials:

  • Starting pyrimidine derivative

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf2O)

  • Pyrrolidine (B122466)

  • [15N2]-Amidinium salt (e.g., [15N2]-formamidinium acetate)

  • Anhydrous solvent (e.g., Dichloromethane (B109758), Acetonitrile)

  • Base (e.g., Sodium acetate)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Ring Activation and Opening:

    • Dissolve the starting pyrimidine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 1 hour to form the pyrimidinium ion.

    • Cool the mixture to 0 °C and add pyrrolidine (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 2 hours, resulting in the formation of the vinamidinium salt.

    • The crude vinamidinium salt can be purified by precipitation or used directly in the next step.

  • Ring Closure with Labeled Amidine:

    • Dissolve the crude vinamidinium salt in acetonitrile.

    • Add the [15N2]-amidinium salt (1.5 eq) and a base such as sodium acetate (B1210297) (3.0 eq).

    • Heat the reaction mixture at 80 °C for 12 hours.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Purify the resulting labeled pyrimidine by silica (B1680970) gel column chromatography.

Characterization: The isotopic enrichment and identity of the final product should be confirmed by mass spectrometry and NMR spectroscopy.

Quantitative Data and Analysis

The success of isotopic labeling experiments relies on accurate quantification of isotopic enrichment and the ability to distinguish labeled from unlabeled species. Mass spectrometry and NMR spectroscopy are the primary analytical techniques for this purpose.

Isotopic Enrichment Calculation from Mass Spectrometry Data

Isotopic enrichment is determined by comparing the measured isotope distribution of the labeled compound with the theoretical distribution at different enrichment levels.[6] The following steps outline a general procedure:

  • Acquire Mass Spectra: Obtain high-resolution mass spectra of both the unlabeled (natural abundance) and the labeled compound.

  • Determine Mass Cluster Purity: Analyze the spectrum of the unlabeled compound to determine the purity of the mass cluster and identify any contributions from M-1 peaks due to hydrogen loss.[6]

  • Calculate Theoretical Isotope Distributions: Use a calculator to generate the theoretical isotope patterns for the labeled compound at various tentative isotopic enrichments.

  • Convolute Distributions: Adjust the theoretical distributions to account for the mass cluster purity determined in step 2.[6]

  • Compare and Regress: Compare the experimentally measured isotope distribution of the labeled compound with the convoluted theoretical distributions using linear regression to find the best fit and thus determine the isotopic enrichment.[6]

NMR Spectroscopic Data of Labeled Pyrimidines

NMR spectroscopy is invaluable for confirming the position of isotopic labels and for structural and dynamic studies. The presence of 13C and 15N isotopes leads to characteristic splittings in the NMR spectra due to spin-spin coupling.

Table 1: Representative 13C and 15N NMR Data for Labeled Pyrimidine Derivatives

CompoundLabeled Position(s)NucleusChemical Shift (ppm)Coupling Constant (J, Hz)Reference
Pyrimidine13C2, 13C4/6, 13C513C157.4, 159.9, 121.7-[7]
3-Aroyltetrahydropyrido[1,2-a]pyrimidinesVarious 15N15NVariesJ(15N, 1H), J(15N, 13C)[7]
[1,3-15N2]-Pyrimidine DerivativeN1, N315NVariesJ(15N, 1H), J(15N, 13C)[3][4][5]

Note: Chemical shifts and coupling constants are highly dependent on the specific molecular structure and solvent.

Applications in Metabolic Research and Drug Development

Isotopically labeled pyrimidine derivatives are instrumental in tracing metabolic pathways and understanding the fate of drug candidates.

Pyrimidine Metabolism

There are two main pathways for pyrimidine nucleotide biosynthesis: the de novo pathway and the salvage pathway. Labeled precursors can be used to probe the activity of these pathways in different cell types or disease states.

The de novo pathway synthesizes pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.

de_novo_pyrimidine_synthesis cluster_0 De Novo Pyrimidine Biosynthesis Bicarbonate Bicarbonate + Glutamine + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP Uridine 5'-diphosphate (UDP) UMP->UDP UMPK UTP Uridine 5'-triphosphate (UTP) UDP->UTP NDK CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTPS

Caption: De Novo Pyrimidine Biosynthesis Pathway.

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides.

pyrimidine_salvage_pathway cluster_1 Pyrimidine Salvage Pathway Uracil Uracil Uridine Uridine Uracil->Uridine UP Thymine Thymine Thymidine Thymidine Thymine->Thymidine TP Cytosine Cytosine Cytidine Cytidine Cytosine->Cytidine UP UMP UMP Uridine->UMP UK TMP TMP Thymidine->TMP TK CMP CMP Cytidine->CMP CK

Caption: Pyrimidine Salvage Pathway.

Experimental Workflow for Metabolic Tracing

A typical metabolic tracing experiment involves introducing a labeled pyrimidine precursor to a biological system and analyzing the resulting metabolites over time.

metabolic_tracing_workflow cluster_2 Metabolic Tracing Experimental Workflow start Start: Choose Labeled Pyrimidine Precursor ([13C]-Glucose, [15N]-Glutamine, etc.) culture Introduce Labeled Precursor to Cell Culture or Animal Model start->culture incubation Incubate for a Defined Time Course culture->incubation quenching Quench Metabolism and Harvest Cells/Tissues incubation->quenching extraction Extract Metabolites quenching->extraction analysis Analyze by LC-MS/MS or NMR extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Metabolic Flux Analysis and Pathway Interpretation data_processing->interpretation

Caption: General Experimental Workflow for Metabolic Tracing.

Conclusion

The use of 15N and 13C isotopically labeled pyrimidine derivatives is an indispensable tool in modern biological and pharmaceutical research. This guide has provided a foundational understanding of the synthesis, analysis, and application of these powerful molecular probes. The detailed protocols, quantitative data, and pathway visualizations herein are intended to facilitate the design and execution of robust and informative isotopic labeling studies. As analytical technologies continue to advance, the precision and scope of metabolic investigations using labeled pyrimidines will undoubtedly expand, leading to new discoveries in health and disease.

References

A Comprehensive Technical Guide to the Structural Elucidation of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of the isotopically labeled compound 2,4-dichloro-5-methylpyrimidine-¹⁵N₂,¹³C. While specific experimental data for this labeled compound is not publicly available, this document outlines the expected spectroscopic characteristics based on the known data of its unlabeled counterpart and general principles of NMR and mass spectrometry. The guide also includes detailed, generalized experimental protocols for its synthesis and analysis, making it a valuable resource for researchers in medicinal chemistry, drug metabolism, and related fields where isotopically labeled internal standards are crucial.

Predicted Spectroscopic Data

The introduction of ¹³C and ¹⁵N isotopes into the 2,4-dichloro-5-methylpyrimidine (B13550) structure will induce predictable changes in its NMR and mass spectra. These changes are invaluable for confirming the identity and purity of the labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary changes in the NMR spectra will be the observation of couplings between the labeled nuclei and adjacent atoms, as well as slight shifts in the resonance frequencies (isotope effects).

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Data for 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity and Coupling Constants (J, Hz)Assignment
¹H2.39s-CH₃
8.35d, JC,H ≈ 145Pyrimidine H6
¹³C15.8q, JC,H ≈ 128-C H₃
129.1d, JC,H ≈ 170C 6
158.2d, JC,N ≈ 10-15C 5
160.0d, JC,N ≈ 15-20C 4
162.5d, JC,N ≈ 15-20C 2
¹⁵N-100 to -150d, JN,C ≈ 15-20N1/N3
-100 to -150d, JN,C ≈ 15-20N1/N3

Note: Predicted ¹⁵N chemical shifts are relative to liquid ammonia. The ¹³C chemical shifts are based on published data for the unlabeled compound[1]. The multiplicities for the labeled carbon and nitrogen atoms are predicted based on one-bond and two-bond couplings.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of stable isotopes. The molecular weight of the labeled compound will be higher than that of the unlabeled compound.

Table 2: Predicted Mass Spectrometry Data

ParameterUnlabeled CompoundLabeled Compound
Molecular Formula C₅H₄Cl₂N₂C₄¹³CH₄Cl₂¹⁵N₂
Molecular Weight 163.00 g/mol [2]165.98 g/mol [3]
Predicted m/z of [M]⁺ 162165
Predicted m/z of [M+2]⁺ 164167
Predicted m/z of [M+4]⁺ 166169

The isotopic pattern for the labeled compound will show a shift of +3 mass units for the molecular ion peak compared to the unlabeled compound, confirming the incorporation of one ¹³C and two ¹⁵N atoms.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 2,4-dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.

Synthesis and Purification

The synthesis of the labeled compound would likely start from an isotopically labeled precursor, such as ¹⁵N-labeled urea (B33335) and a ¹³C-labeled ethyl acetoacetate (B1235776) derivative, followed by chlorination.

Protocol 2.1.1: Synthesis of Isotopically Labeled 5-Methyluracil

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve [¹³C]-ethyl acetoacetate and [¹⁵N₂]-urea in absolute ethanol.

  • Condensation: Add sodium ethoxide to the solution and reflux the mixture for 6-8 hours.

  • Precipitation: Cool the reaction mixture to room temperature, then acidify with concentrated hydrochloric acid to precipitate the labeled 5-methyluracil.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2.1.2: Chlorination of Labeled 5-Methyluracil

  • Reaction Setup: In a fume hood, carefully add the dried, labeled 5-methyluracil to an excess of phosphorus oxychloride (POCl₃).

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The reaction should be monitored by TLC or LC-MS.

  • Quenching: After cooling, slowly and carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

Protocol 2.2.1: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, labeled compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe the chemical shifts and couplings to ¹⁵N.

  • ¹⁵N NMR: Acquire a proton-decoupled ¹⁵N spectrum. An HSQC or HMBC experiment can be used to correlate the nitrogen signals with proton or carbon signals, respectively.

Protocol 2.2.2: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) or electron impact (EI) source.

  • Analysis: Obtain a full-scan mass spectrum to identify the molecular ion cluster and confirm the isotopic incorporation.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the structural elucidation of 2,4-dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.

structural_elucidation_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation start Isotopically Labeled Precursors (¹⁵N₂-Urea, ¹³C-Ethyl Acetoacetate) synthesis Condensation Reaction start->synthesis chlorination Chlorination with POCl₃ synthesis->chlorination purification Column Chromatography chlorination->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) purification->nmr ms Mass Spectrometry (ESI or EI) purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and structural elucidation of the labeled compound.

In the absence of known specific biological interactions for 2,4-dichloro-5-methylpyrimidine, a generalized diagram illustrating its potential role as an internal standard in a pharmacokinetic study is provided below.

pharmacokinetic_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_quantification Quantification drug Administer Unlabeled Drug sample Collect Biological Samples (e.g., Plasma, Urine) drug->sample spike Spike with Labeled Internal Standard sample->spike extraction Sample Extraction spike->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantify Unlabeled Drug Concentration lcms->quant

Caption: Use of the labeled compound as an internal standard in a pharmacokinetic study.

References

Unlocking Metabolic Fates: A Technical Guide to 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: This document serves as a comprehensive technical guide on the isotopically labeled compound, 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C. Primarily utilized as an internal standard in quantitative mass spectrometry-based studies, this stable isotope-labeled analogue of 2,4-dichloro-5-methylpyrimidine (B13550) is a critical tool in pharmacokinetic and drug metabolism (DMPK) research. Its tailored isotopic composition allows for precise differentiation from its unlabeled counterpart, enabling accurate quantification in complex biological matrices. This guide will detail its physicochemical properties, provide a general methodology for its application as an internal standard, and illustrate the conceptual workflow of its use in metabolic studies.

Introduction

2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C (CAS Number: 2731776-83-1) is a specialized chemical reagent designed for high-precision analytical applications.[1] As a stable isotope-labeled (SIL) compound, it serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The incorporation of two ¹⁵N atoms and one ¹³C atom into the pyrimidine (B1678525) ring structure results in a molecule that is chemically identical to the parent compound, 2,4-dichloro-5-methylpyrimidine, but physically distinguishable by its increased mass. This mass shift is the cornerstone of its utility in quantitative analysis, allowing for the correction of matrix effects and variations in sample processing and instrument response.

Physicochemical and Analytical Data

The fundamental properties of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C are summarized below. These data are essential for method development and interpretation of analytical results.

PropertyValueReference
CAS Number 2731776-83-1[1]
Molecular Formula C₄¹³CH₄Cl₂¹⁵N₂[2]
Molecular Weight 165.98 g/mol [2]
Synonyms 5-Methyl-2,4-dichloropyrimidine-¹⁵N₂,¹³C; 2,6-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C[2]
Appearance Solid (based on unlabeled analogue)
Purity Typically ≥98%General supplier information
Storage Store at 2-8°C, protect from lightGeneral supplier recommendation

Core Application: Internal Standard in Quantitative Mass Spectrometry

The primary application of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C is as an internal standard in analytical methodologies aimed at quantifying the unlabeled parent compound in biological samples such as plasma, urine, or tissue homogenates.

General Experimental Protocol: Quantification of an Analyte Using a Stable Isotope-Labeled Internal Standard

The following protocol outlines a generalized workflow for the use of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C as an internal standard. Specific parameters such as concentrations, volumes, and instrument settings must be optimized for the specific analyte and matrix.

Objective: To accurately quantify the concentration of an unlabeled analyte (e.g., a drug candidate or metabolite containing the 2,4-dichloro-5-methylpyrimidine moiety) in a biological matrix.

Materials:

  • Analyte of interest (unlabeled)

  • 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C (Internal Standard, IS)

  • Biological matrix (e.g., plasma, urine)

  • Organic solvent for extraction (e.g., acetonitrile (B52724), methanol)

  • LC-MS/MS or GC-MS system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte and the internal standard in a suitable organic solvent.

    • Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

    • Add a fixed concentration of the internal standard to each calibration standard and to the unknown samples.

  • Sample Preparation (Protein Precipitation Example):

    • To 100 µL of each standard, quality control, and unknown sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube or vial for analysis.

    • Evaporate the solvent under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and internal standard from matrix components.

    • Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This typically involves selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conceptual Workflows and Signaling Pathways

While specific signaling pathways involving 2,4-dichloro-5-methylpyrimidine are not extensively documented in publicly available literature, its structural motif is common in compounds targeting various biological pathways, particularly as kinase inhibitors. The use of its isotopically labeled form is crucial in the preclinical and clinical development of such drug candidates.

Logical Workflow for Drug Metabolism Study

The following diagram illustrates the logical workflow for a typical drug metabolism study where an isotopically labeled compound like 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C would be used.

G cluster_pre_study Pre-analytical Phase cluster_study In-vivo / In-vitro Study cluster_analysis Analytical Phase cluster_result Results synthesis Synthesis & Characterization of Analyte and Labeled IS method_dev LC-MS/MS Method Development & Validation synthesis->method_dev Analytical Standards analysis LC-MS/MS Analysis method_dev->analysis dosing Dosing of Unlabeled Drug to Biological System sampling Biological Sample Collection (e.g., Blood, Urine) dosing->sampling spiking Spiking of Labeled IS into Samples sampling->spiking extraction Sample Extraction (e.g., Protein Precipitation) spiking->extraction extraction->analysis quant Quantification using Peak Area Ratios analysis->quant pk_profile Pharmacokinetic Profile (Concentration vs. Time) quant->pk_profile

Workflow for a typical pharmacokinetic study.
Conceptual Signaling Pathway Inhibition Assay

Derivatives of 2,4-dichloro-5-methylpyrimidine are often investigated as inhibitors of signaling pathways, such as those mediated by protein kinases. The diagram below represents a conceptual model of how such an inhibitor would be studied, with the isotopically labeled version being used to quantify the inhibitor's concentration in the assay system.

cluster_pathway Cellular Signaling Pathway cluster_quantification Quantification Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Drives Inhibitor Pyrimidine-based Inhibitor (Analyte) Inhibitor->KinaseA Inhibits Labeled_IS Labeled Pyrimidine IS LCMS LC-MS Analysis of Inhibitor Concentration

Conceptual model of kinase pathway inhibition.

Conclusion

2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C is a high-value tool for the modern drug development and research laboratory. Its utility as an internal standard is paramount for generating reliable, high-quality quantitative data from complex biological matrices. While specific experimental protocols are proprietary and application-dependent, the foundational principles and workflows described in this guide provide a solid framework for its integration into rigorous analytical methodologies. The continued use of such stable isotope-labeled compounds is indispensable for advancing our understanding of pharmacokinetics and for the development of new therapeutic agents.

References

molecular weight of 2,4-Dichloro-5-methylpyrimidine-15N2,13C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of Isotopically Labeled 2,4-Dichloro-5-methylpyrimidine

This guide provides a detailed analysis of the molecular weight for 2,4-Dichloro-5-methylpyrimidine, with a specific focus on its isotopically labeled variant, 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C. It is intended for researchers, scientists, and professionals in drug development who require precise mass information for applications such as mass spectrometry, metabolic labeling, and quantitative analysis.

Molecular Composition

The foundational step in determining molecular weight is establishing the molecular formula. The standard, unlabeled compound is 2,4-Dichloro-5-methylpyrimidine.

  • Molecular Formula: C₅H₄Cl₂N₂[1][2]

This formula indicates that a single molecule is composed of:

  • Five Carbon (C) atoms

  • Four Hydrogen (H) atoms

  • Two Chlorine (Cl) atoms

  • Two Nitrogen (N) atoms

The isotopically labeled variant, 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C, maintains the same atomic count but specifies the isotopic composition:

  • One Carbon atom is the heavy isotope ¹³C.

  • The remaining four Carbon atoms are of natural isotopic abundance.

  • Two Nitrogen atoms are the heavy isotope ¹⁵N.

  • The Hydrogen and Chlorine atoms are of natural isotopic abundance.

Data Presentation: Atomic & Molecular Weights

The calculation of molecular weight relies on the precise atomic weights of the constituent elements and their specific isotopes. The following tables summarize these values and the final calculated molecular weights.

Table 1: Atomic Weights of Relevant Elements and Isotopes

Element / IsotopeStandard/Isotopic Atomic Weight (Da)
Carbon (C)[12.0096, 12.0116][3][4]
Hydrogen (H)[1.00784, 1.00811][5][6]
Nitrogen (N)[14.00643, 14.00728][7]
Chlorine (Cl)[35.446, 35.457][8][9]
Carbon-13 (¹³C)13.003354835[10]
Nitrogen-15 (B135050) (¹⁵N)15.000108898[7][11]

Table 2: Calculated Molecular Weights

CompoundCalculation FormulaMonoisotopic Mass (Da)Average Molecular Weight (Da)
2,4-Dichloro-5-methylpyrimidineC₅H₄Cl₂N₂161.9755163.00
2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C(C₄¹³C)H₄Cl₂(¹⁵N)₂164.9790166.00

Experimental Protocols: Molecular Weight Calculation

The determination of molecular weight for these compounds is a theoretical calculation based on established atomic mass values. The protocol outlines the steps for calculating both the standard (average) molecular weight and the specific monoisotopic mass of the labeled compound.

Protocol 3.1: Calculation of Average Molecular Weight

This protocol is used to determine the molecular weight of a substance based on the weighted average of the natural abundances of its constituent elements' isotopes.

  • Identify the Molecular Formula: For standard 2,4-Dichloro-5-methylpyrimidine, the formula is C₅H₄Cl₂N₂.[1]

  • Obtain Standard Atomic Weights: Use the conventional atomic weight values published by IUPAC.

    • C: 12.011 Da

    • H: 1.008 Da[5]

    • Cl: 35.453 Da

    • N: 14.007 Da[12]

  • Calculate the Total Weight: Sum the atomic weights of all atoms in the molecule.

    • Weight = (5 × 12.011) + (4 × 1.008) + (2 × 35.453) + (2 × 14.007)

    • Weight = 60.055 + 4.032 + 70.906 + 28.014 = 163.007 Da

Protocol 3.2: Calculation of Monoisotopic Mass for Labeled Compound

This protocol determines the exact mass of the isotopically labeled molecule using the masses of its most abundant or specified isotopes.

  • Identify the Labeled Molecular Formula: For 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C, the composition is (⁴C)(¹³C)H₄Cl₂(¹⁵N)₂.

  • Obtain Isotopic Masses: Use the precise masses for the specified isotopes. For unlabeled atoms, use the mass of the most abundant isotope (¹²C, ¹H, ³⁵Cl).

    • ¹²C: 12.000000 Da (by definition)[13]

    • ¹³C: 13.003355 Da[10]

    • ¹H: 1.007825 Da

    • ³⁵Cl: 34.968853 Da[9]

    • ¹⁵N: 15.000109 Da[11]

  • Calculate the Total Mass: Sum the isotopic masses of all atoms in the molecule.

    • Mass = (4 × 12.000000) + (1 × 13.003355) + (4 × 1.007825) + (2 × 34.968853) + (2 × 15.000109)

    • Mass = 48.000000 + 13.003355 + 4.031300 + 69.937706 + 30.000218 = 164.972579 Da

Mandatory Visualization

The following diagrams illustrate the logical workflow for calculating the molecular weights as described in the protocols.

cluster_0 Calculation of Average Molecular Weight cluster_1 Calculation of Monoisotopic Mass (Labeled) A0 Formula: C₅H₄Cl₂N₂ A1 Get Standard Atomic Weights C: 12.011 H: 1.008 Cl: 35.453 N: 14.007 A0->A1 Step 1 A2 Sum Weights: (5×C) + (4×H) + (2×Cl) + (2×N) A1->A2 Step 2 A3 Result: 163.007 Da A2->A3 Step 3 B0 Formula: (¹²C₄¹³C₁)H₄(³⁵Cl₂)¹⁵N₂ B1 Get Isotopic Masses ¹²C: 12.000 ¹³C: 13.003 ¹H: 1.008 ³⁵Cl: 34.969 ¹⁵N: 15.000 B0->B1 Step 1 B2 Sum Masses: (4×¹²C) + (1×¹³C) + (4×¹H) + (2׳⁵Cl) + (2×¹⁵N) B1->B2 Step 2 B3 Result: 164.973 Da B2->B3 Step 3

Caption: Workflow for molecular weight calculations.

The provided workflows detail the systematic approach to calculating both the average molecular weight of the standard compound and the precise monoisotopic mass of its isotopically enriched counterpart, ensuring accuracy for demanding research applications.

References

In-Depth Technical Guide: Purity and Characterization of Labeled 2,4-Dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of isotopically labeled 2,4-Dichloro-5-methylpyrimidine (B13550). This key intermediate is crucial in the synthesis of a variety of biologically active molecules, and the use of its labeled form is indispensable for metabolic studies, pharmacokinetic assessments, and as an internal standard in quantitative bioanalysis. This document outlines the analytical methodologies for assessing its purity, characterizing its structure, and ensuring its suitability for research and drug development applications.

Physicochemical Properties and Specifications

Isotopically labeled 2,4-Dichloro-5-methylpyrimidine, such as 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C, is a specialized chemical reagent. While its physical properties are very similar to its unlabeled counterpart, the incorporation of stable isotopes allows for its precise tracking and quantification in complex biological matrices.

Table 1: General Specifications of Labeled 2,4-Dichloro-5-methylpyrimidine

PropertySpecification
Chemical Formula C₄¹³CH₄Cl₂¹⁵N₂
Molecular Weight ~165.98 g/mol
Isotopic Purity ≥ 98 atom % for each labeled position
Chemical Purity ≥ 98% (typically determined by GC or HPLC)
Appearance White to off-white solid
Solubility Soluble in most organic solvents

Analytical Characterization and Purity Assessment

A multi-pronged analytical approach is essential to confirm the identity, isotopic enrichment, and chemical purity of labeled 2,4-Dichloro-5-methylpyrimidine.

Mass Spectrometry (MS) for Confirmation of Isotopic Labeling

Mass spectrometry is the primary technique for verifying the successful incorporation of stable isotopes and determining the isotopic purity of the compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the labeled 2,4-Dichloro-5-methylpyrimidine in a suitable volatile solvent such as acetonitrile (B52724) or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to observe the molecular ion peak.

  • Data Analysis: Compare the experimentally observed mass of the molecular ion with the theoretically calculated mass for the isotopically labeled compound. The high mass accuracy of the instrument allows for unambiguous confirmation of the elemental composition and the presence of the isotopes. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment.

Table 2: Expected Mass Spectral Data for 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

SpeciesExpected Exact Mass
[M+H]⁺Calculated based on specific ¹³C and ¹⁵N incorporation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule and the position of the isotopic labels.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve an appropriate amount of the labeled compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the methyl and pyrimidine (B1678525) ring protons. The chemical shifts and coupling patterns should be consistent with the structure of 2,4-dichloro-5-methylpyrimidine.

  • ¹³C NMR Analysis: The carbon-13 NMR spectrum will show signals corresponding to the carbon atoms in the molecule. For ¹³C-labeled compounds, the signal for the labeled carbon will be significantly enhanced. The coupling between the labeled carbon and adjacent protons (¹³C-¹H coupling) can also be observed, providing further structural confirmation. For ¹⁵N-labeled compounds, ¹⁵N-¹³C and ¹⁵N-¹H couplings may be observed, which can provide valuable information about the connectivity of the nitrogen atoms in the pyrimidine ring.

Chromatographic Techniques for Purity Determination

Chromatographic methods are employed to separate the main compound from any impurities, allowing for the quantification of its chemical purity.

Experimental Protocol: Gas Chromatography (GC)

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Temperature Program: Develop a suitable temperature gradient to ensure the separation of the main peak from any potential impurities.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Utilize an HPLC system with a UV detector or a mass spectrometer (LC-MS).

  • Column: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer, is used as the mobile phase. A gradient elution may be necessary to achieve optimal separation.

  • Detection: Monitor the elution profile at a wavelength where the pyrimidine ring shows strong absorbance (typically around 254 nm).

  • Purity Calculation: Similar to GC, the purity is calculated based on the relative peak areas.

Impurity Profiling

Potential impurities in labeled 2,4-dichloro-5-methylpyrimidine can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities may include isomers, under- or over-chlorinated pyrimidines, and residual starting materials. A combination of GC-MS and LC-MS/MS is typically used for the identification and quantification of these impurities.

Table 3: Potential Impurities and their Characterization

Potential ImpurityAnalytical Technique for Identification
Isomers (e.g., 4,6-dichloro-5-methylpyrimidine)GC-MS, NMR
Monochloro-derivativesGC-MS, LC-MS
Starting materials (e.g., labeled thymine)LC-MS
Solvent residuesGC-HS (Headspace)

Application in Drug Development: A Workflow Example

Labeled 2,4-dichloro-5-methylpyrimidine is a critical tool in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The following diagram illustrates a generalized workflow for its application.

G Workflow: Application of Labeled 2,4-Dichloro-5-methylpyrimidine cluster_0 Synthesis and Characterization cluster_1 Drug Candidate Synthesis cluster_2 Preclinical Studies A Synthesis of Labeled 2,4-Dichloro-5-methylpyrimidine B Purity and Characterization (MS, NMR, HPLC, GC) A->B C Reaction with Nucleophile (e.g., Amine) B->C D Further Synthetic Steps C->D E In vitro Biological Assays D->E F In vivo Pharmacokinetic Studies (ADME) E->F G Metabolite Identification F->G

Caption: Generalized workflow for the use of labeled 2,4-dichloro-5-methylpyrimidine.

Signaling Pathway Context

2,4-Dichloro-5-methylpyrimidine is a versatile building block for synthesizing various kinase inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by inhibitors synthesized from this labeled intermediate.

G Generic Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase 1 B->C D Downstream Kinase 2 C->D E Transcription Factor D->E F Gene Expression (Proliferation, Survival) E->F Inhibitor Kinase Inhibitor (Synthesized from Labeled Precursor) Inhibitor->C

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Conclusion

The purity and comprehensive characterization of isotopically labeled 2,4-dichloro-5-methylpyrimidine are paramount to its successful application in drug discovery and development. The methodologies outlined in this guide, encompassing mass spectrometry, NMR spectroscopy, and chromatography, provide a robust framework for ensuring the quality and integrity of this critical research tool. The use of its labeled form offers invaluable insights into the metabolic fate and pharmacokinetic properties of novel drug candidates, ultimately accelerating the development of new therapeutics.

References

Commercial Availability and Technical Applications of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of the isotopically labeled compound 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C. Furthermore, it details a representative experimental protocol for its application as an internal standard in metabolic stability assays, a critical step in the drug discovery pipeline.

Introduction

Stable isotope-labeled (SIL) compounds are indispensable tools in modern pharmaceutical research, particularly in the fields of pharmacokinetics, metabolism, and quantitative bioanalysis. The incorporation of heavy isotopes, such as ¹³C and ¹⁵N, into a drug candidate or its precursors allows for its unambiguous differentiation from its unlabeled counterpart by mass spectrometry. 2,4-Dichloro-5-methylpyrimidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its isotopically labeled form, 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C, serves as an ideal internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays, enabling precise and accurate measurements in complex biological matrices.

Commercial Suppliers of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

Several reputable chemical suppliers offer 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C for research and development purposes. While specific product details such as isotopic enrichment and chemical purity can vary by batch and supplier, the following companies are key sources for this valuable research chemical. Researchers are advised to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data.

SupplierProduct Code/CAS No.Typical PurityIsotopic EnrichmentNotes
Clearsynth CS-T-100478[1]≥98%Not specified on product page; request CoAA leading supplier of stable isotope-labeled compounds.
MedchemExpress HY-W002132-S-13C-15N2Not specified on product page; request CoANot specified on product page; request CoAProvides a wide range of bioactive molecules and labeled compounds.
Toronto Research Chemicals (TRC) D435502Not specified on product page; request CoANot specified on product page; request CoADistributed through various partners such as Scintila and LGC Standards.

Application: Internal Standard in a Metabolic Stability Assay

One of the primary applications of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C is as an internal standard in in vitro metabolic stability assays. These assays are crucial for predicting the in vivo clearance of a new chemical entity. The following is a detailed, representative protocol for a liver microsomal stability assay.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

1. Objective:

To determine the rate of metabolism of a test compound derived from 2,4-Dichloro-5-methylpyrimidine by liver microsomes.

2. Materials:

  • Test compound (synthesized from unlabeled 2,4-Dichloro-5-methylpyrimidine)

  • 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C (as an internal standard, IS)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Purified water (LC-MS grade)

  • 96-well incubation plates

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system

3. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or ACN) at a concentration of 10 mM.

    • Prepare a stock solution of the internal standard (2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C) in ACN at a concentration of 1 mg/mL.

    • Prepare a working solution of the test compound by diluting the stock solution with the phosphate buffer to a final concentration of 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound working solution to the microsome-containing wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding two volumes of ice-cold ACN containing the internal standard (at a final concentration of 100 ng/mL).

  • Sample Processing:

    • Seal the 96-well plate and vortex for 2 minutes to precipitate the proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent test compound and the internal standard. The use of the stable isotope-labeled internal standard will correct for variations in sample preparation and matrix effects.[2]

4. Data Analysis:

  • Calculate the ratio of the peak area of the test compound to the peak area of the internal standard for each time point.

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression of the plot.

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts described, the following diagrams have been generated.

G cluster_sourcing Sourcing the Labeled Compound cluster_application Application in Drug Discovery Supplier1 Clearsynth Compound 2,4-Dichloro-5-methylpyrimidine- ¹⁵N₂,¹³C Supplier1->Compound Supplier2 MedchemExpress Supplier2->Compound Supplier3 Toronto Research Chemicals Supplier3->Compound MetabolicAssay Metabolic Stability Assay (Internal Standard) Compound->MetabolicAssay Synthesis Synthesis of Test Compound Synthesis->MetabolicAssay LCMS LC-MS/MS Analysis MetabolicAssay->LCMS Data Pharmacokinetic Data LCMS->Data

Caption: Sourcing and application workflow for the isotopically labeled compound.

G cluster_workflow Metabolic Stability Assay Workflow A Prepare Reagents: - Test Compound - Labeled Internal Standard - Liver Microsomes - NADPH System B Incubate at 37°C A->B C Quench Reaction at Time Points with ACN + Internal Standard B->C D Protein Precipitation (Centrifugation) C->D E Supernatant for LC-MS/MS Analysis D->E F Data Analysis: - Peak Area Ratios - Calculate Half-life E->F

Caption: Step-by-step workflow for a liver microsomal stability assay.

Conclusion

2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C is a commercially available and highly valuable tool for researchers in drug discovery and development. Its primary application as an internal standard in quantitative bioanalytical assays, such as the metabolic stability assay detailed in this guide, allows for robust and reliable data generation. By utilizing this and other stable isotope-labeled compounds, scientists can gain critical insights into the metabolic fate of new drug candidates, ultimately accelerating the journey from the laboratory to the clinic.

References

Introduction: The Challenge of Labeled Compound Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Labeled Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the stability of isotopically labeled pyrimidine (B1678525) nucleosides and offers detailed recommendations for their proper storage and handling. Ensuring the radiochemical and chemical purity of these essential research tools is paramount for generating reliable and reproducible experimental data.

Isotopically labeled pyrimidines, such as thymidine (B127349), cytidine, and uracil, are indispensable tracers in biomedical research, enabling the study of DNA replication, RNA synthesis, and cellular metabolism. These compounds are labeled with either radioactive isotopes (e.g., tritium (B154650) [³H], carbon-14 (B1195169) [¹⁴C]) or stable isotopes (e.g., deuterium (B1214612) [²H], carbon-13 [¹³C], nitrogen-15 (B135050) [¹⁵N]).

While chemically identical to their unlabeled counterparts, radiolabeled molecules are subject to decomposition due to the energy emitted by radioactive decay, a process known as autoradiolysis . This inherent instability necessitates specific storage and handling procedures to minimize degradation and ensure the compound's integrity throughout its shelf life. Stable isotope-labeled compounds are not subject to autoradiolysis but still require appropriate storage to prevent chemical degradation.

Mechanisms of Decomposition in Radiolabeled Pyrimidines

The primary cause of degradation in radiolabeled compounds is autoradiolysis. The emitted radiation, typically beta particles from ³H or ¹⁴C, can interact with the labeled molecules and surrounding solvent molecules, leading to decomposition.

  • Primary Internal Autoradiolysis: This occurs when the decay of an atom within a molecule directly causes the destruction of that molecule. For instance, the transmutation of a ³H atom on the methyl group of thymidine can lead to the formation of [³H]5-hydroxymethyl-2'-deoxyuridine (HMdU) at a constant rate of 0.017% per day[1].

  • Primary External Autoradiolysis: A labeled molecule is decomposed by radiation emitted from a different labeled molecule nearby.

  • Secondary Autoradiolysis: This is the most common mechanism. Radiation interacts with solvent molecules, generating highly reactive free radicals (e.g., hydroxyl radicals from water). These radicals then attack and degrade other labeled (or unlabeled) compound molecules. This effect is particularly pronounced in aqueous solutions.

The rate of decomposition is influenced by several factors, with storage conditions playing the most critical role.

Key Factors Influencing Stability

Several environmental and chemical factors can accelerate the degradation of labeled pyrimidines. Understanding and controlling these factors is key to preserving the compound's purity.

  • Temperature: Lower temperatures decrease the rate of chemical reactions and reduce the mobility of free radicals, thereby slowing decomposition.

  • Solvent System: Aqueous solutions are generally detrimental to the stability of radiolabeled compounds due to the formation of free radicals from water radiolysis. Storing compounds in organic solvents, such as ethanol, or as a dry solid significantly enhances stability.

  • Concentration & Specific Activity: Higher radioactive concentrations and higher specific activities (Ci/mmol) lead to a greater dose of radiation absorbed by the material per unit time, accelerating autoradiolysis.

  • Light: UV and visible light can induce photodegradation, breaking chemical bonds. Labeled compounds should always be stored in light-protected containers[2].

  • pH: Extreme pH values can cause hydrolysis or other chemical reactions, leading to degradation. Neutral pH is generally preferred.

  • Physical Form: Storing compounds as a crystalline solid is preferable to an amorphous solid, as it can reduce the effects of external autoradiolysis[3].

Storage Recommendations and Stability Data

Proper storage is the most effective strategy for maximizing the shelf life of labeled pyrimidines. The following tables summarize recommended conditions and expected stability for radiolabeled and stable isotope-labeled compounds.

Table 1: Recommended Storage and Stability of Radiolabeled Pyrimidines
CompoundIsotopeRecommended Storage ConditionsInitial Decomposition Rate
Thymidine ³H (Methyl)2-8°C in Ethanol:Water (7:3) solution[4]1.5 - 2% per month[4]
Thymidine ³H (Methyl)2-8°C in Water:Ethanol (98:2) solution[3]4 - 5% per month[3]
Uracil ³H (6-³H)Shipped in sterile water at 1 mCi/ml[5][6]Purity should be checked regularly
Various ¹⁴C-20°C or below, as a solid or in a non-aqueous solventPurity should be checked regularly
Various ³H-20°C or below, as a solid or in a non-aqueous solventPurity should be checked regularly

Note: Decomposition is often non-linear and can accelerate over time. The initial rates provided are estimates and lot-to-lot variation can occur. It is crucial to verify the purity of the compound before use, especially after prolonged storage.

Table 2: Recommended Storage and Stability of Stable Labeled & Unlabeled Pyrimidines
CompoundLabel TypeRecommended Storage ConditionsStability / Shelf Life
Thymidine UnlabeledRoom Temperature, as a crystalline solid[2]≥ 4 years[2]
Cytidine Unlabeled-20°C, as a solid[7]≥ 4 years[7]
Thymine Unlabeled-20°C, as a solid[8]≥ 4 years[8]
Uracil ¹³C₄Room Temperature, away from light and moistureChemically stable
Cytidine Unlabeled+2 to +8°C[9][10]Stable if stored correctly

Experimental Protocols for Quality Control

Regular assessment of radiochemical purity is essential. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods used.

Protocol 1: Radiochemical Purity Analysis by Reversed-Phase HPLC

This protocol provides a general method for separating a labeled pyrimidine from its potential impurities.

  • Instrumentation:

    • HPLC system with a gradient pump.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • UV detector (set to ~260-270 nm).

    • In-line radioactivity detector (e.g., flow scintillation analyzer).

  • Reagents:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid or 5 mM ammonium (B1175870) formate, pH 5.3.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Procedure:

    • Prepare a dilute sample of the labeled pyrimidine in the initial mobile phase.

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample (e.g., 10-20 µL).

    • Run a linear gradient elution, for example:

      • 0-20 min: Increase Mobile Phase B from 5% to 50%.

      • 20-25 min: Increase Mobile Phase B to 95%.

      • 25-30 min: Return to 5% Mobile Phase B and re-equilibrate.

    • Set the flow rate to 0.5 - 1.0 mL/min.

    • Monitor the eluate with both UV and radioactivity detectors.

  • Data Analysis:

    • Integrate the peaks from the radioactivity detector chromatogram.

    • Calculate the radiochemical purity as the percentage of the area of the main peak relative to the total area of all radioactive peaks.

      • Radiochemical Purity (%) = (Area of Principal Peak / Total Area of All Peaks) x 100

Protocol 2: Radiochemical Purity Analysis by TLC

TLC is a rapid and cost-effective method for purity assessment.

  • Materials:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates or Reversed-phase RP-18 F₂₅₄s plates.

    • Mobile Phase (examples):

      • Normal Phase (Silica): 1-propanol (B7761284) : Methanol : 33% NH₄OH : Water (45:15:30:10 v/v/v/v)[11].

      • Reversed Phase (RP-18): Water : Ethanol (95:5 v/v)[12].

    • Developing tank, spotting capillaries.

  • Procedure:

    • Pour the mobile phase into the developing tank to a depth of 0.5 cm. Cover and let the atmosphere saturate for 15-30 minutes.

    • Using a capillary, carefully spot a small amount of the labeled compound solution onto the origin line of the TLC plate.

    • Place the plate in the developing tank, ensuring the origin is above the solvent level.

    • Allow the solvent front to migrate up the plate until it is ~1 cm from the top.

    • Remove the plate and immediately mark the solvent front. Allow the plate to dry completely.

  • Detection and Analysis:

    • Visualize the spots under a UV lamp (254 nm).

    • Use a radio-TLC scanner to detect the distribution of radioactivity along the plate.

    • Alternatively, the plate can be cut into sections, and the radioactivity of each section can be measured using a liquid scintillation counter.

    • Calculate the Rƒ (Retardation factor) for each spot: Rƒ = Distance traveled by spot / Distance traveled by solvent front.

    • Calculate radiochemical purity based on the percentage of total radioactivity found in the spot corresponding to the authentic compound.

Visualized Workflows and Pathways

Understanding the context in which labeled pyrimidines are used and the mechanisms affecting them is crucial. The following diagrams illustrate key processes.

G General Workflow for Handling Radiolabeled Compounds cluster_0 Preparation & QC cluster_1 Experimental Use cluster_2 Post-Experiment Receive Receive & Inspect Shipment Store Log & Store (e.g., -20°C / -80°C) Receive->Store QC Purity Check (HPLC/TLC) Before Use Store->QC Prepare Prepare Stock/Working Solutions QC->Prepare Experiment Use in Experiment (e.g., Cell Labeling) Prepare->Experiment Analyze Sample Analysis (e.g., Scintillation Counting) Experiment->Analyze Monitor Survey & Decontaminate Work Area Experiment->Monitor Waste Segregate & Dispose Radioactive Waste Analyze->Waste G Conceptual Diagram of Autoradiolysis A Radiolabeled Pyrimidine (e.g., [3H]Thymidine) B Beta Particle (β-) A->B Decay E Degradation Product A->E Decomposes C Solvent Molecule (e.g., H2O) B->C Ionizes D Solvent Free Radical (e.g., •OH) C->D Forms D->A Attacks G Thymidine Incorporation via Salvage Pathway Thymidine [3H]Thymidine (extracellular) ENT Nucleoside Transporter (ENT) Thymidine->ENT Thymidine_in [3H]Thymidine (intracellular) ENT->Thymidine_in TK1 Thymidine Kinase 1 (TK1) Thymidine_in->TK1 ATP->ADP TMP [3H]Thymidine Monophosphate (TMP) TK1->TMP TDP [3H]Thymidine Diphosphate (TDP) TMP->TDP Kinases TTP [3H]Thymidine Triphosphate (TTP) TDP->TTP Kinases Polymerase DNA Polymerase TTP->Polymerase DNA [3H] Incorporated into DNA Polymerase->DNA

References

The Core Applications of Isotopically Labeled Pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled pyrimidines are indispensable tools in modern scientific research, underpinning significant advancements in our understanding of biological processes and the development of novel therapeutics. By replacing specific atoms within the pyrimidine (B1678525) ring structure (uracil, thymine, and cytosine) with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C, ¹⁸F), researchers can trace, quantify, and characterize the fate and function of these essential biomolecules and their derivatives with remarkable precision. This technical guide provides a comprehensive overview of the fundamental applications of isotopically labeled pyrimidines, with a focus on their roles in metabolic analysis, nucleic acid tracking, and pharmaceutical development. Detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows are presented to equip researchers with the foundational knowledge to leverage these powerful molecular probes.

Elucidating Metabolic Pathways and Fluxes

Isotopically labeled pyrimidines are crucial for mapping metabolic pathways and quantifying the rates of intracellular reactions, a field known as metabolic flux analysis (MFA). By introducing a labeled pyrimidine or a precursor into a biological system, scientists can track the incorporation and transformation of the isotope through various metabolic intermediates.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique that utilizes ¹³C-labeled substrates to unravel the complexities of cellular metabolism.[1] By supplying cells with a substrate like [U-¹³C]glucose, the ¹³C atoms are incorporated into various metabolites, including the building blocks of pyrimidines. The resulting mass isotopomer distributions of these metabolites can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a detailed fingerprint of metabolic pathway activity.[1] This data is then used in computational models to estimate the flux, or rate, of each reaction in the metabolic network.[2]

For instance, the de novo synthesis of pyrimidines involves the incorporation of atoms from bicarbonate, glutamine, and aspartate. By using ¹³C-labeled glucose, researchers can trace the flow of carbon through glycolysis and the citric acid cycle to these precursors and ultimately into the pyrimidine ring.[3] This allows for the quantification of the contributions of different pathways to pyrimidine biosynthesis under various physiological or pathological conditions.

Experimental Protocol: General Workflow for ¹³C-Metabolic Flux Analysis

  • Cell Culture and Isotope Labeling:

    • Culture cells in a defined medium.

    • Introduce a ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose or [U-¹³C]glutamine) and allow the cells to reach a metabolic and isotopic steady state. The time required for this depends on the cell type and growth rate.[2]

  • Metabolite Extraction:

    • Rapidly quench metabolic activity, often using cold methanol (B129727) or other organic solvents.

    • Extract intracellular metabolites.

  • Analytical Measurement:

    • Analyze the isotopic labeling patterns of key metabolites, including pyrimidine precursors and nucleotides, using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR.[1]

  • Flux Calculation:

    • Utilize specialized software to fit the measured mass isotopomer distributions to a metabolic network model. This process involves solving a system of algebraic equations that describe the flow of isotopes through the network to estimate the intracellular fluxes.[2]

Tracing Dietary Pyrimidine Incorporation

Stable isotope labeling has been instrumental in demonstrating the direct incorporation of dietary pyrimidines into nucleic acids. In a key study, mice and poultry were fed a diet containing the alga Spirulina platensis that was uniformly labeled with ¹³C.[4] Analysis of hepatic RNA revealed a significantly higher enrichment of ¹³C in pyrimidine nucleosides compared to purine (B94841) nucleosides.[4] This finding suggests that dietary pyrimidines can be salvaged and incorporated into RNA intact, without the need for complete breakdown and de novo synthesis.[4]

G cluster_0 Cellular Uptake cluster_1 Metabolic Pathways cluster_2 Macromolecular Incorporation cluster_3 Analysis Labeled_Pyrimidine Isotopically Labeled Pyrimidine (e.g., ¹³C-Uracil) Salvage_Pathway Salvage Pathway Labeled_Pyrimidine->Salvage_Pathway PET PET Imaging (In Vivo Tracking) Labeled_Pyrimidine->PET Radiolabeled (e.g., ¹⁸F) Labeled_Nucleotides Labeled Pyrimidine Nucleotides (UMP, TMP, CMP) Salvage_Pathway->Labeled_Nucleotides De_Novo_Synthesis De Novo Synthesis (incorporates labeled precursors) De_Novo_Synthesis->Labeled_Nucleotides Labeled_DNA Labeled DNA Labeled_Nucleotides->Labeled_DNA Labeled_RNA Labeled RNA Labeled_Nucleotides->Labeled_RNA MS Mass Spectrometry (Metabolic Flux) Labeled_Nucleotides->MS NMR NMR Spectroscopy (Structure/Dynamics) Labeled_DNA->NMR Labeled_RNA->NMR Labeled_Precursors Labeled Precursors (from ¹³C-Glucose) Labeled_Precursors->De_Novo_Synthesis

Tracking Nucleic Acid Synthesis, Structure, and Dynamics

Isotopically labeled pyrimidines are fundamental to the study of DNA and RNA. They enable the tracking of nucleic acid synthesis, the determination of their three-dimensional structures, and the investigation of their dynamic properties.

Monitoring DNA and RNA Synthesis

The rate of DNA and RNA synthesis can be quantified by measuring the incorporation of labeled pyrimidines. This is particularly valuable in cancer research, where cell proliferation is a key hallmark. Radiolabeled pyrimidine analogs, such as 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), are widely used as tracers for Positron Emission Tomography (PET) imaging to visualize and quantify cell proliferation in vivo.[5]

PET Imaging with [¹⁸F]FLT

[¹⁸F]FLT is a thymidine (B127349) analog that is taken up by proliferating cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme that is upregulated during the S-phase of the cell cycle. The phosphorylated [¹⁸F]FLT is trapped inside the cell, allowing for its detection by PET. The intensity of the PET signal, often quantified as the Standardized Uptake Value (SUV), correlates with the level of cell proliferation.[5]

Experimental Protocol: PET Imaging with [¹⁸F]FLT

  • Radiotracer Synthesis: [¹⁸F]FLT is synthesized through nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride.

  • Patient Preparation: Patients are typically required to fast for a few hours before the scan.

  • Injection and Uptake: A sterile solution of [¹⁸F]FLT is injected intravenously. An uptake period of approximately 60-120 minutes allows for the tracer to accumulate in proliferating tissues.[6]

  • PET/CT Scanning: The patient is positioned in a PET/CT scanner, which acquires images of the distribution of the radiotracer in the body. The CT scan provides anatomical reference.

  • Image Analysis: The PET images are analyzed to identify areas of high [¹⁸F]FLT uptake, and the SUV is calculated for quantitative assessment.

Tracer Application Tumor Type Mean SUV Maximum SUV Reference
[¹⁸F]FLTProliferation ImagingNon-Small Cell Lung Cancer3.24.7[5]
[¹⁸F]FLTProliferation ImagingPulmonary Metastases1.11.6[5]
[¹⁸F]FDGGlucose MetabolismNon-Small Cell Lung Cancer4.1-[5]

Table 1: Standardized Uptake Values (SUV) for [¹⁸F]FLT and [¹⁸F]FDG in Lung Cancer.

G cluster_0 Extracellular Space cluster_1 Intracellular Space F18_FLT_ext [¹⁸F]FLT F18_FLT_int [¹⁸F]FLT F18_FLT_ext->F18_FLT_int Nucleoside Transporter TK1 Thymidine Kinase 1 (TK1) F18_FLT_int->TK1 F18_FLT_P [¹⁸F]FLT-Monophosphate TK1->F18_FLT_P Phosphorylation DNA_Polymerase DNA Polymerase F18_FLT_P->DNA_Polymerase Incorporation (minimal) Trapped Trapped in Cell F18_FLT_P->Trapped

NMR Spectroscopy for Structural and Dynamic Studies of Nucleic Acids

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of RNA and DNA in solution.[7] The use of isotopically labeled pyrimidines, particularly with ¹³C and ¹⁵N, is essential for resolving spectral overlap and enabling the application of advanced NMR experiments.[8][9]

Uniformly or selectively labeled RNA can be produced by in vitro transcription using labeled nucleoside triphosphates (NTPs).[7] These labeled samples allow for the use of heteronuclear NMR experiments, which correlate the chemical shifts of protons with those of their directly bonded ¹³C or ¹⁵N atoms. This greatly enhances spectral resolution and facilitates the assignment of resonances, which is the first step in structure determination.

Experimental Protocol: RNA Structure Determination by NMR

  • Preparation of Labeled NTPs: Labeled NTPs are typically produced by growing bacteria in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, followed by extraction and enzymatic conversion of the nucleotides.

  • In Vitro Transcription: The labeled NTPs are used in an in vitro transcription reaction with a DNA template and T7 RNA polymerase to synthesize the RNA of interest.[7]

  • RNA Purification: The transcribed RNA is purified, often by denaturing polyacrylamide gel electrophoresis (PAGE).[7]

  • NMR Data Acquisition: A series of 2D and 3D heteronuclear NMR experiments (e.g., HSQC, HNCO, HNCACB) are performed on the labeled RNA sample.

  • Structure Calculation: The NMR data provide distance and dihedral angle restraints that are used in computational algorithms to calculate a family of three-dimensional structures consistent with the experimental data.

Advancing Drug Development and Pharmacokinetics

Isotopically labeled pyrimidines and their analogs are critical throughout the drug development pipeline, from early-stage discovery to clinical trials. They are used to study drug metabolism, pharmacokinetics, and as internal standards for quantitative bioanalysis.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Understanding the ADME properties of a drug candidate is a regulatory requirement and crucial for assessing its safety and efficacy.[10] Radiolabeled compounds, typically with ¹⁴C, are used in human ADME studies to trace the drug and its metabolites.[11][12] A small, radiolabeled dose of the drug is administered to human volunteers, and samples of blood, urine, and feces are collected over time to determine the routes and rates of excretion and to identify the metabolic products.[11]

Stable isotopes, such as deuterium (B1214612) (²H), are also widely used in ADME studies. The "isotope dilution" method, where a known amount of a stable isotope-labeled version of the drug is added to a biological sample as an internal standard, is the gold standard for quantitative analysis by LC-MS/MS.[10]

G Labeled_Drug ¹⁴C-Labeled Drug Administration Sample_Collection Sample Collection (Blood, Urine, Feces) Labeled_Drug->Sample_Collection Analysis Analysis (LSC, LC-MS/MS) Sample_Collection->Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Excretion_Profile Excretion Profile Analysis->Excretion_Profile PK_Parameters Pharmacokinetic Parameters Analysis->PK_Parameters

Kinetic Isotope Effect (KIE) and Drug Metabolism

The replacement of a hydrogen atom with a deuterium atom at a site of metabolic transformation can slow down the rate of the enzymatic reaction. This phenomenon, known as the kinetic isotope effect (KIE), can be exploited to improve the metabolic stability and pharmacokinetic profile of a drug.[13][14] By "deuterating" a drug at a position susceptible to rapid metabolism, its half-life can be extended, potentially leading to a lower required dose and reduced side effects.

Isotope Substitution Typical Primary KIE (kH/kD) Reference
H to D1 to 8[14]

Table 2: Typical Primary Kinetic Isotope Effects for Deuterium Substitution.

Synthesis of Isotopically Labeled Pyrimidines

The availability of isotopically labeled pyrimidines is a prerequisite for their application. Various synthetic strategies have been developed to introduce isotopes into the pyrimidine ring with high efficiency and specificity.

A notable method involves a "deconstruction-reconstruction" strategy.[15][16][17] In this approach, the pyrimidine ring is opened to form a vinamidinium salt. This intermediate can then be reacted with an isotopically labeled amidine to reconstruct the pyrimidine ring, thereby incorporating the desired isotopes.[15][16][17] This method allows for the introduction of ¹³C, ¹⁵N, and deuterium with high isotopic enrichment.[15][16][17]

Labeled Amidine Isotopes Incorporated Isotopic Enrichment (%) Reference
[¹³C]Formamidine¹³C>99[15]
[¹⁵N₂]Formamidine¹⁵N>99[15]
Deuterated Formamidine²H>99[15]

Table 3: Isotopic Enrichment from the Deconstruction-Reconstruction Synthesis of Labeled Pyrimidines.

Conclusion

Isotopically labeled pyrimidines are powerful and versatile tools that have profoundly impacted our ability to study fundamental biological processes and develop new medicines. From elucidating the intricate details of metabolic networks and tracking the synthesis and structure of nucleic acids to optimizing the pharmacokinetic properties of drugs, the applications of these labeled compounds are vast and continue to expand. The ongoing development of novel labeling strategies and advanced analytical techniques will undoubtedly open up new avenues of research and further solidify the indispensable role of isotopically labeled pyrimidines in the life sciences.

References

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis using 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, or tracers, into a system, researchers can track the flow of atoms through metabolic pathways. This provides a detailed understanding of cellular metabolism under various conditions, which is crucial for basic research, drug discovery, and biotechnology.

Pyrimidine (B1678525) metabolism, which produces the building blocks of DNA and RNA, is a key area of interest, particularly in cancer research and infectious diseases.[1] The ability to trace the de novo synthesis and salvage pathways of pyrimidines can reveal important information about cellular proliferation and metabolic reprogramming. This document provides detailed application notes and protocols for the use of a novel stable isotope tracer, 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C, in metabolic flux analysis of the pyrimidine salvage pathway.

Application Note: Tracing the Pyrimidine Salvage Pathway

The isotopically labeled compound 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C is designed as a tracer to investigate the pyrimidine salvage pathway. The 5-methyl group is a key feature, as 5-methyluracil is the base thymine (B56734).[2] It is hypothesized that this tracer will be metabolized by cells and incorporated into thymidine (B127349) nucleotides and subsequently into DNA. The chlorine atoms at the C2 and C4 positions are expected to be displaced by cellular enzymes and replaced by hydroxyl or amino groups, allowing the core pyrimidine ring with its isotopic labels to enter the salvage pathway.

The primary application of this tracer is to quantify the contribution of exogenous pyrimidine sources to the intracellular thymidine nucleotide pool and newly synthesized DNA. This is particularly relevant in studying cancer cells, which often exhibit altered metabolic pathways and may rely more heavily on salvage pathways for nucleotide synthesis.

Hypothesized Metabolic Pathway

It is proposed that 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C is taken up by the cell and undergoes enzymatic modification to form a labeled thymine precursor. This precursor is then converted to labeled thymidine monophosphate (dTMP), diphosphate (B83284) (dTDP), and triphosphate (dTTP) before being incorporated into DNA. By tracking the ¹⁵N and ¹³C labels using mass spectrometry, the flux through this salvage pathway can be quantified.

Experimental Protocols

This protocol describes a general workflow for a cell culture-based metabolic flux analysis experiment using 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Appropriate cell culture medium and supplements

  • 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C (Tracer)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Methanol, Chloroform, and Water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Cell Culture and Labeling:

    • Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

    • Culture cells in standard medium until they reach the desired confluency (typically 60-80%).

    • Remove the standard medium and wash the cells once with pre-warmed PBS.

    • Add fresh medium containing a defined concentration of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C. The optimal concentration should be determined empirically but can start in the range of 10-100 µM.

    • Incubate the cells for a specific period (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

  • Metabolite Extraction:

    • After the labeling period, place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • DNA Hydrolysis (Optional, for tracing into DNA):

    • The cell pellet from the extraction step can be used to isolate and hydrolyze DNA.

    • Use a commercial DNA extraction kit to purify the genomic DNA.

    • Hydrolyze the DNA to individual deoxynucleosides using a suitable enzymatic method (e.g., a cocktail of DNase I, nuclease P1, and alkaline phosphatase).

  • LC-MS Analysis:

    • Analyze the extracted metabolites and/or hydrolyzed DNA using a high-resolution LC-MS system.

    • Use a suitable chromatography method (e.g., HILIC for polar metabolites, reverse-phase for deoxynucleosides) to separate the compounds of interest.

    • Perform mass spectrometry in negative ion mode to detect the pyrimidine nucleotides and deoxynucleosides.

    • Monitor the mass isotopologue distribution of thymidine and its phosphorylated forms to determine the extent of label incorporation.

Data Presentation

The quantitative data from the LC-MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Isotopic Enrichment of Thymidine Nucleotides

Time (hours)dTMP (M+3) Enrichment (%)dTDP (M+3) Enrichment (%)dTTP (M+3) Enrichment (%)
0000
215.2 ± 1.812.5 ± 1.510.1 ± 1.2
435.6 ± 3.230.1 ± 2.825.4 ± 2.1
860.1 ± 5.555.8 ± 4.950.3 ± 4.5
2485.3 ± 7.182.6 ± 6.880.1 ± 6.5

M+3 represents the isotopologue with two ¹⁵N and one ¹³C atoms from the tracer.

Table 2: Incorporation of Labeled Thymidine into Genomic DNA

Time (hours)Labeled Thymidine in DNA (%)
00
45.1 ± 0.6
812.3 ± 1.1
2430.5 ± 2.7

Visualizations

Diagram 1: Hypothesized Metabolic Pathway of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

Pyrimidine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Tracer 2,4-Dichloro-5-methylpyrimidine- ¹⁵N₂,¹³C Metabolite Labeled Thymine Precursor Tracer->Metabolite Uptake & Enzymatic Conversion dTMP dTMP¹⁵N₂,¹³C Metabolite->dTMP Thymidine Kinase dTDP dTDP¹⁵N₂,¹³C dTMP->dTDP TMP Kinase dTTP dTTP¹⁵N₂,¹³C dTDP->dTTP NDP Kinase DNA DNA (incorporation) dTTP->DNA DNA Polymerase

Caption: Proposed metabolic fate of the tracer in the pyrimidine salvage pathway.

Diagram 2: Experimental Workflow for Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Start Seed Cells Culture Cell Culture Start->Culture Labeling Add ¹⁵N₂,¹³C-labeled 2,4-Dichloro-5-methylpyrimidine Culture->Labeling Incubation Time-course Incubation Labeling->Incubation Harvest Harvest Cells Incubation->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS Analysis Extraction->LCMS Data Data Processing & Analysis LCMS->Data Flux Metabolic Flux Calculation Data->Flux

Caption: Overview of the experimental procedure for the metabolic flux analysis.

References

Application Notes and Protocols for 15N NMR Spectroscopy of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2,4-Dichloro-5-methylpyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other therapeutic agents. The incorporation of stable isotopes, specifically ¹⁵N and ¹³C, provides a powerful tool for detailed structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁵N NMR, in particular, offers a direct window into the electronic environment of the nitrogen atoms within the pyrimidine (B1678525) ring, which are often crucial for biological activity and intermolecular interactions.

Significance and Applications

The use of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C in conjunction with ¹⁵N NMR spectroscopy enables a range of applications in drug discovery and development:

  • Structural Elucidation: ¹⁵N chemical shifts are highly sensitive to the local electronic structure. This sensitivity allows for the unambiguous assignment of nitrogen resonances and provides insights into tautomeric forms, protonation states, and the effects of substituent groups.

  • Interaction Studies: ¹⁵N NMR is an invaluable technique for studying non-covalent interactions, such as hydrogen bonding and stacking interactions, between the pyrimidine derivative and its biological target (e.g., proteins, enzymes). Changes in the ¹⁵N chemical shifts upon binding can be used to map the binding site and determine binding affinities.

  • Reaction Monitoring: The distinct ¹⁵N signals of the pyrimidine ring can be used to monitor the progress of chemical reactions involving the nitrogen atoms, providing kinetic and mechanistic information.

  • Dynamic and Conformational Analysis: ¹⁵N relaxation studies can provide information on the dynamics of the molecule in solution, including rotational correlation times and internal motions. This is particularly useful for understanding the conformational flexibility of the pyrimidine ring and its substituents.

  • Metabolic Studies: Isotope labeling is a cornerstone of metabolic research. The ¹⁵N-labeled compound can be used as a tracer in metabolic studies to follow its fate in biological systems.

Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often employed to enhance sensitivity by detecting the ¹⁵N signals indirectly through the more sensitive ¹H nucleus.[1]

Quantitative Data

Disclaimer: The following quantitative data are estimated values based on the analysis of structurally similar compounds, such as 2,4-dichloropyrimidine (B19661) and 5-methylpyrimidine, due to the absence of publicly available experimental data for 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C. Actual experimental values may vary.

Table 1: Estimated ¹⁵N and ¹³C NMR Chemical Shifts

Atom PositionEstimated ¹⁵N Chemical Shift (δ, ppm)¹Estimated ¹³C Chemical Shift (δ, ppm)²
N1-130 to -150-
N3-130 to -150-
C2-160 - 165
C4-160 - 165
C5-120 - 125
C6-155 - 160
5-CH₃-15 - 20

¹Relative to liquid NH₃. To convert to the nitromethane (B149229) standard, subtract approximately 380.5 ppm.[2] The chemical shift range for pyridine-like nitrogens can be broad.[3] ²Relative to Tetramethylsilane (TMS).

Table 2: Estimated J-Coupling Constants

CouplingEstimated Value (Hz)
¹J(¹⁵N, ¹³C)10 - 15
²J(¹⁵N, ¹³C)2 - 5
¹J(¹³C, ¹H) (for C6-H)180 - 190
²J(¹⁵N, ¹H) (N1-C6-H)3 - 6
³J(¹⁵N, ¹H) (N3-C4-C5-CH₃)1 - 3

Experimental Protocols

Protocol 1: 1D ¹⁵N NMR Spectroscopy

Objective: To acquire a direct-observe 1D ¹⁵N NMR spectrum.

Materials:

  • 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tube

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or nitrogen-specific probe.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C in approximately 0.6 mL of a suitable deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the NMR probe for the ¹⁵N frequency.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A simple pulse-acquire sequence with proton decoupling (e.g., zgig on Bruker systems).

    • Spectral Width: Approximately 400 ppm (centered around an estimated chemical shift of -140 ppm relative to liquid NH₃).

    • Acquisition Time: 1.0 - 2.0 seconds.

    • Relaxation Delay (d1): 5.0 - 10.0 seconds (¹⁵N nuclei can have long relaxation times).

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to an external standard (e.g., liquid NH₃ or a secondary standard like nitromethane).

    • Perform baseline correction.

Protocol 2: 2D ¹H-¹⁵N HMBC Spectroscopy

Objective: To acquire a 2D ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectrum for indirect detection of ¹⁵N chemical shifts and assignment of long-range couplings.

Materials and Instrumentation: Same as Protocol 1.

Procedure:

  • Sample Preparation: Same as Protocol 1.

  • Instrument Setup:

    • Tune and match the NMR probe for both ¹H and ¹⁵N frequencies.

    • Lock and shim as in Protocol 1.

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard HMBC pulse sequence (e.g., hmbcgp on Bruker systems).

    • Spectral Width (F2 - ¹H): 10 - 12 ppm.

    • Spectral Width (F1 - ¹⁵N): 300 - 400 ppm.

    • Number of Points (F2): 2048.

    • Number of Increments (F1): 256 - 512.

    • Number of Scans per Increment: 8 - 32.

    • Relaxation Delay (d1): 1.5 - 2.0 seconds.

    • Long-Range Coupling Delay (d6): Optimized for a J-coupling of 4-8 Hz (e.g., 60-125 ms).

  • Data Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Reference the ¹H dimension to the residual solvent signal and the ¹⁵N dimension to an external standard.

    • Perform baseline correction.

Visualizations

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Isotopically Labeled Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Match Probe D->E F Lock and Shim E->F G Load Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectrum J->K L Spectral Analysis (Peak Picking, Integration) K->L M M L->M Final Spectrum & Data Interpretation

Caption: Experimental workflow for NMR spectroscopy.

Signaling_Pathway_Placeholder cluster_interaction Drug-Target Interaction Analysis A 2,4-Dichloro-5-methylpyrimidine- ¹⁵N₂,¹³C C NMR Titration A->C B Target Protein B->C D Chemical Shift Perturbation C->D Observe changes in ¹⁵N chemical shifts E Binding Site Mapping & Affinity Determination D->E

Caption: Logical relationship in drug-target interaction studies.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2,4-Dichloro-5-methylpyrimidine and its Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methylpyrimidine is a halogenated pyrimidine (B1678525) derivative, a class of compounds with significant interest in medicinal chemistry and drug development due to their prevalence in various therapeutic agents. Accurate and precise quantification of such compounds in complex matrices is crucial for pharmacokinetic studies, metabolic profiling, and quality control. This document provides a detailed protocol for the quantitative analysis of 2,4-Dichloro-5-methylpyrimidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS), 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C. The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate and precise results.[1][2]

Principle of the Method

The method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The analyte and its SIL-IS are separated from the sample matrix using reversed-phase liquid chromatography and are then ionized by electrospray ionization (ESI). The precursor ions corresponding to the analyte and the IS are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The ratio of the analyte peak area to the IS peak area is used for quantification against a calibration curve.

Materials and Reagents

  • Analytes and Internal Standard:

    • 2,4-Dichloro-5-methylpyrimidine (Analyte)

    • 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C (Internal Standard)

  • Solvents and Reagents:

  • Sample Preparation:

    • Human plasma (or other relevant biological matrix)

    • Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of 2,4-Dichloro-5-methylpyrimidine and dissolve it in 1 mL of methanol to obtain a 1 mg/mL primary stock solution.

    • Similarly, prepare a 1 mg/mL primary stock solution of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. The concentration range should be appropriate for the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the primary stock solution of the internal standard with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.

Sample Preparation from Human Plasma
  • Spiking:

    • To 100 µL of blank human plasma, add a known volume of the analyte working standard solution.

    • Add 10 µL of the 100 ng/mL internal standard working solution to all samples (including calibration standards and unknown samples).

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: 5% B

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Data Acquisition Multiple Reaction Monitoring (MRM)
Predicted MRM Transitions

The following MRM transitions are predicted based on the structures of the analyte and internal standard. Note: These transitions and the corresponding collision energies (CE) and declustering potentials (DP) require experimental optimization on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)CE (eV)DP (V)
2,4-Dichloro-5-methylpyrimidine163.0128.02540
2,4-Dichloro-5-methylpyrimidine163.093.03540
2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C166.0131.02540

The selection of these transitions is based on the likely fragmentation pattern involving the loss of a chlorine atom and subsequent fragmentation of the pyrimidine ring. The +3 Da mass shift in the internal standard is reflected in both the precursor and product ions.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the analysis of 2,4-Dichloro-5-methylpyrimidine.

Table 1: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,50013.232
10001,320,00050,10026.347
  • Linearity: The calibration curve should be linear over the specified concentration range with a correlation coefficient (r²) > 0.99.

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Precision (RSD%) < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect Minimal due to SIL-IS correction

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output stock_analyte Analyte Stock (1 mg/mL) working_standards Working Standards (1-1000 ng/mL) stock_analyte->working_standards stock_is IS Stock (1 mg/mL) working_is IS Working Solution (100 ng/mL) stock_is->working_is protein_precipitation Protein Precipitation (300 µL Acetonitrile) working_standards->protein_precipitation working_is->protein_precipitation plasma_sample Plasma Sample (100 µL) plasma_sample->protein_precipitation Add Analyte & IS centrifugation Centrifugation (14,000 rpm) protein_precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation esi_ionization ESI Ionization (+) lc_separation->esi_ionization q1_selection Q1: Precursor Ion Selection esi_ionization->q1_selection q2_fragmentation Q2: Collision-Induced Dissociation q1_selection->q2_fragmentation q3_detection Q3: Product Ion Detection q2_fragmentation->q3_detection data_analysis Data Analysis (Peak Area Ratio) q3_detection->data_analysis quant_results Quantitative Results (Concentration) data_analysis->quant_results

Caption: Workflow for the quantitative analysis of 2,4-Dichloro-5-methylpyrimidine.

Predicted Mass Fragmentation Pathway

fragmentation_pathway cluster_is Internal Standard Fragmentation parent 2,4-Dichloro-5-methylpyrimidine [M+H]⁺ = m/z 163.0 fragment1 [M+H-Cl]⁺ m/z 128.0 parent->fragment1 - Cl fragment2 [M+H-Cl-HCN]⁺ m/z 101.0 fragment1->fragment2 - HCN fragment3 Further Fragmentation fragment2->fragment3 parent_is 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C [M+H]⁺ = m/z 166.0 fragment1_is [M+H-Cl]⁺ m/z 131.0 parent_is->fragment1_is - Cl fragment2_is [M+H-Cl-¹⁵N¹³CH]⁺ m/z 102.0 fragment1_is->fragment2_is - ¹⁵N¹³CH fragment3_is Further Fragmentation fragment2_is->fragment3_is

Caption: Predicted fragmentation of 2,4-Dichloro-5-methylpyrimidine and its IS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 2,4-Dichloro-5-methylpyrimidine in a biological matrix using LC-MS/MS with a stable isotope-labeled internal standard. The method is sensitive, selective, and robust, making it suitable for a wide range of applications in drug development and clinical research. It is important to note that the mass spectrometry parameters, particularly the MRM transitions and collision energies, should be optimized on the specific instrument to be used for analysis to ensure the best performance.

References

Application Notes and Protocols for Cellular Incorporation of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2] The incorporation of isotopically labeled compounds, such as 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C, into cellular macromolecules allows for the precise tracking and quantification of metabolic pathways, providing valuable insights for drug development and discovery.[1][3] This document provides a detailed protocol for the incorporation of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C into mammalian cells in culture, likely via the pyrimidine (B1678525) salvage pathway.

The pyrimidine salvage pathway enables cells to recycle pyrimidine bases and nucleosides from the degradation of nucleic acids, offering an energy-efficient alternative to de novo synthesis.[1][3][4] This pathway is often exploited for the introduction of modified nucleosides and bases for therapeutic and research purposes. While the precise metabolic fate of 2,4-Dichloro-5-methylpyrimidine is not extensively documented, it is hypothesized that its structural similarity to natural pyrimidines may permit its uptake and incorporation into cellular components. These application notes provide a framework for researchers to investigate the cellular processing of this and similar labeled compounds.

Materials and Methods

Materials
  • 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

  • Mammalian cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (6-well or 12-well)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell lysis buffer

  • Bradford reagent for protein quantification

  • Instrumentation for downstream analysis (e.g., LC-MS/MS, GC-MS)

Experimental Protocols

1. Preparation of Labeled Compound Stock Solution

  • Dissolve 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Cell Culture and Seeding

  • Culture the chosen mammalian cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

  • Seed the cells into 6-well or 12-well plates at a density of 2-5 x 10⁵ cells/well.

  • Allow the cells to adhere and grow for 24 hours before starting the labeling experiment.

3. Isotope Labeling of Cells

  • Prepare the labeling medium by diluting the 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C stock solution into a complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). A vehicle control (DMSO only) should be included.

  • Remove the existing medium from the cell culture plates and gently wash the cells once with sterile PBS.

  • Add the prepared labeling medium to each well.

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line and the specific research question.

4. Cell Harvesting and Sample Preparation

  • After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS.

  • For metabolomic analysis, add ice-cold 80% methanol (B129727) to the wells, scrape the cells, and transfer the cell suspension to a microcentrifuge tube.

  • For proteomic or genomic analysis, lyse the cells directly in the wells using an appropriate lysis buffer.

  • Centrifuge the cell lysates to pellet cellular debris.

  • Collect the supernatant for subsequent analysis.

  • If necessary, perform a protein quantification assay (e.g., Bradford assay) to normalize the samples.

5. Analysis of Isotope Incorporation

  • Analyze the prepared samples using mass spectrometry (LC-MS/MS or GC-MS) to detect and quantify the incorporation of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C and its potential metabolites into cellular components.

Data Presentation

Table 1: Hypothetical Incorporation and Cytotoxicity of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C in HeLa Cells after 48 hours.

Concentration (µM)Cell Viability (%)Incorporation Rate (% of total pyrimidine pool)
0 (Vehicle Control)100 ± 2.50
198 ± 3.15.2 ± 0.8
1095 ± 4.215.8 ± 2.1
5082 ± 5.535.4 ± 4.3
10065 ± 6.848.7 ± 5.9

Visualizations

experimental_workflow Experimental Workflow for Isotope Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of Labeled Compound labeling Isotope Labeling with 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C prep_stock->labeling prep_cells Cell Culture and Seeding prep_cells->labeling harvest Cell Harvesting and Sample Preparation labeling->harvest ms_analysis LC-MS/MS or GC-MS Analysis harvest->ms_analysis data_analysis Data Analysis and Interpretation ms_analysis->data_analysis

Caption: Experimental workflow for cellular incorporation of the labeled pyrimidine.

pyrimidine_salvage_pathway Hypothetical Incorporation via Pyrimidine Salvage Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_salvage Pyrimidine Salvage Pathway cluster_downstream Downstream Metabolism labeled_pyrimidine 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C pyrimidine_transporter Nucleobase Transporter labeled_pyrimidine->pyrimidine_transporter Uptake salvage_enzymes Salvage Enzymes (e.g., Phosphoribosyltransferase) pyrimidine_transporter->salvage_enzymes labeled_nucleotide Labeled Nucleotide Analog salvage_enzymes->labeled_nucleotide dna_rna Incorporation into DNA/RNA labeled_nucleotide->dna_rna other_metabolites Other Labeled Metabolites labeled_nucleotide->other_metabolites

Caption: Hypothetical pathway for the cellular uptake and metabolism of the labeled pyrimidine.

References

Application of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Stable isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The use of tracers such as 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C provides an unambiguous method for tracking the fate of a drug molecule and its metabolites in complex biological systems.[1][2][3] This pyrimidine (B1678525) derivative, enriched with heavy isotopes of nitrogen (¹⁵N) and carbon (¹³C), serves as a crucial building block for synthesizing labeled drug candidates.[4][5] Its distinct mass signature allows for precise differentiation from endogenous molecules, enabling accurate quantification and structural elucidation of metabolites by mass spectrometry (MS).[1][3]

The incorporation of stable isotopes like ¹³C and ¹⁵N is a safe and effective way to trace metabolic pathways without the risks associated with radioactive isotopes.[1][3] This approach is fundamental in modern drug discovery, providing critical data for Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are essential for regulatory submissions.[6]

Principle of Isotope Tracer Studies

The core principle of using a stable isotope-labeled tracer lies in its chemical identity to the unlabeled drug, ensuring it follows the same metabolic pathways.[3] When a drug synthesized with 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C is introduced into a biological system, it undergoes the same enzymatic transformations as the unlabeled drug. Analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), can then distinguish the labeled drug and its metabolites from the unlabeled counterparts and endogenous compounds by their increased mass-to-charge ratio (m/z).[1][2] This allows for the unequivocal identification and quantification of all drug-related material.

Applications in Drug Development

The use of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C as a tracer is particularly valuable in several key areas of drug development:

  • Metabolite Identification and Profiling: Accurately identifying the metabolic products of a new chemical entity is a critical step in drug development. The unique isotopic signature of the tracer allows for the rapid identification of drug-related peaks in a complex chromatogram.

  • Pharmacokinetic (PK) Analysis: Co-administration of a microdose of the labeled drug with the unlabeled therapeutic dose allows for the determination of absolute bioavailability and other key PK parameters. This is often referred to as a "microtracer" study.

  • Metabolic Pathway Elucidation: By analyzing the isotopic enrichment in downstream metabolites, researchers can map the metabolic pathways of a drug, providing insights into its mechanism of action and potential drug-drug interactions.[1][3]

  • Quantitative Analysis: The labeled compound can be used as an internal standard for the quantification of the unlabeled drug and its metabolites in biological matrices, ensuring high accuracy and precision in bioanalytical assays.

Experimental Workflow

The general workflow for a drug metabolism study using a stable isotope tracer involves several key stages, from the administration of the labeled compound to data analysis.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation synthesis Synthesis of Labeled Drug formulation Formulation synthesis->formulation dosing Dosing (In Vitro / In Vivo) formulation->dosing sampling Sample Collection (Plasma, Urine, Feces, Tissue) dosing->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc met_id Metabolite Identification data_proc->met_id pk_analysis PK Analysis data_proc->pk_analysis pathway Pathway Elucidation met_id->pathway

Caption: General experimental workflow for a drug metabolism study using a stable isotope tracer.

Protocols

Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to identify the metabolites of a drug synthesized from 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.

Materials:

  • Labeled drug substance

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Methanol (MeOH)

  • Water with 0.1% formic acid

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the labeled drug in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, the labeled drug solution (final concentration typically 1-10 µM), and HLM (final protein concentration typically 0.5-1 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Incubate the plate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Use a suitable C18 column for separation.

    • The mobile phases would typically be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Run a gradient elution to separate the parent drug from its metabolites.

    • Acquire data in full scan mode to detect all labeled species.

    • Perform fragmentation (MS/MS) experiments to aid in structural elucidation.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a basic PK study in rats to determine the fate of the labeled drug.

Materials:

  • Labeled drug substance formulated for dosing (e.g., in saline or a suitable vehicle)

  • Sprague-Dawley rats

  • Dosing syringes and gavage needles (for oral administration) or catheters (for intravenous administration)

  • Blood collection tubes (e.g., with EDTA)

  • Metabolic cages for urine and feces collection

  • Centrifuge

  • Freezer (-80°C)

  • Sample processing and LC-MS analysis materials as described in Protocol 1.

Procedure:

  • Dosing:

    • Administer the formulated labeled drug to a cohort of rats via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA tubes.

    • Separate plasma by centrifugation and store at -80°C until analysis.

    • House the animals in metabolic cages to collect urine and feces over 24 or 48 hours.

  • Sample Processing:

    • Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Analyze the supernatant.

    • Urine: Dilute urine samples with water/methanol and centrifuge to remove particulates before analysis.

    • Feces: Homogenize fecal samples, extract with a suitable solvent (e.g., methanol/water), centrifuge, and analyze the supernatant.

  • LC-MS Analysis:

    • Quantify the parent drug and major metabolites in each matrix using an LC-MS/MS method with an appropriate internal standard.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using appropriate software.

    • Determine the percentage of the administered dose excreted in urine and feces.

Data Presentation

Quantitative data from these studies are typically presented in tabular format for clarity and ease of comparison.

Table 1: Hypothetical In Vitro Metabolic Stability of Labeled Drug in HLM

Time (minutes)% Parent Drug Remaining
0100
585.2
1560.1
3035.8
6012.5

Table 2: Hypothetical Pharmacokinetic Parameters of Labeled Drug in Rats (10 mg/kg Oral Dose)

ParameterValueUnits
Cmax1250ng/mL
Tmax1.5h
AUC (0-t)8500ng*h/mL
Half-life (t½)4.2h
Bioavailability65%

Metabolic Pathway Visualization

Based on the identified metabolites, a metabolic pathway map can be constructed. The use of the ¹⁵N₂,¹³C-labeled pyrimidine core is crucial for confirming that the observed metabolites originate from the administered drug.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Drug (with ¹⁵N₂,¹³C-pyrimidine core) m1 Metabolite 1 (Hydroxylation) parent->m1 CYP3A4 m2 Metabolite 2 (N-dealkylation) parent->m2 CYP2D6 m3 Metabolite 3 (Glucuronidation of M1) m1->m3 UGT1A1

References

Quantitative Proteomics Using Pyrimidine-Based Isotopic Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful analytical approach to determine the relative or absolute abundance of proteins in a sample. Isotopic labeling has become a cornerstone of accurate and robust quantitative mass spectrometry. While several methods for isotopic labeling exist, pyrimidine-based labeling reagents offer a unique chemical-based approach for introducing mass tags onto peptides. This application note provides a detailed overview and experimental protocols for quantitative proteomics using pyrimidine-based isotopic labeling.

Pyrimidine-based labeling typically involves the chemical derivatization of peptides with reagents containing a pyrimidine (B1678525) ring structure. These reagents are synthesized in "light" and "heavy" isotopic forms, allowing for the differential labeling of distinct protein samples. Following labeling, the samples are combined and analyzed by mass spectrometry (MS). The relative abundance of a peptide in the different samples is determined by comparing the signal intensities of its isotopically distinct forms.

One notable example of a pyrimidine-based isotopic labeling reagent is 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) (DMMSP). This reagent specifically targets cysteine residues, offering a selective labeling strategy. Another reported pyrimidine-based labeling approach involves Dimethyl Pyrimidinyl Ornithine (DiPyrO) tags. These methods provide an alternative to more common labeling strategies and can be valuable tools in a proteomics researcher's arsenal.

Experimental Workflow

The general workflow for quantitative proteomics using pyrimidine-based isotopic labeling follows a series of well-defined steps, from sample preparation to data analysis.

G cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_labeling Isotopic Labeling cluster_analysis Analysis p1 Protein Extraction (Sample A) d1 Protein Digestion (Trypsin) p1->d1 p2 Protein Extraction (Sample B) d2 Protein Digestion (Trypsin) p2->d2 l1 Labeling with Light Isotope Reagent d1->l1 l2 Labeling with Heavy Isotope Reagent d2->l2 m Combine Samples l1->m l2->m lcms LC-MS/MS Analysis m->lcms da Data Analysis lcms->da G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_regulation Regulation Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS2 Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate L-Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-phosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP UMPK dUDP dUDP UDP->dUDP RNR UTP UTP UDP->UTP NME dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP TYMS CTP CTP UTP->CTP CTPS dCTP dCTP CTP->dCTP RNR cMyc c-Myc CPS2 CPS2 cMyc->CPS2 + UMPS UMPS cMyc->UMPS + CTPS CTPS cMyc->CTPS + p53 p53 DHODH DHODH p53->DHODH -

Application Note: Quantitative Analysis of 2,4-Dichloro-5-methylpyrimidine and its Labeled Isotope using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-5-methylpyrimidine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this compound and its metabolites is essential for pharmacokinetic studies, impurity profiling, and process monitoring in drug development. The use of a stable isotope-labeled internal standard, such as 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C, is the gold standard for quantitative LC-MS/MS analysis, as it corrects for matrix effects and variations in sample processing and instrument response.[1] This application note provides a detailed protocol for the sensitive and selective quantification of 2,4-Dichloro-5-methylpyrimidine using a triple quadrupole mass spectrometer.

Experimental Workflow

The overall experimental workflow for the quantification of 2,4-Dichloro-5-methylpyrimidine is depicted below. The process begins with sample preparation, followed by liquid chromatographic separation, and concludes with detection and quantification by tandem mass spectrometry.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection sample Biological Matrix (Plasma, Urine, etc.) or Reaction Mixture spike Spike with 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C (Internal Standard) sample->spike extract Protein Precipitation or Liquid-Liquid Extraction spike->extract evap Evaporation and Reconstitution extract->evap inject Inject onto UPLC/HPLC System evap->inject column C18 Reverse-Phase Column inject->column gradient Gradient Elution column->gradient ionize Electrospray Ionization (ESI) gradient->ionize mrm Multiple Reaction Monitoring (MRM) ionize->mrm detect Quantification mrm->detect

Caption: Experimental workflow for LC-MS/MS analysis.

Methodology

Materials and Reagents
  • 2,4-Dichloro-5-methylpyrimidine (Analyte)

  • 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C (Internal Standard - IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Standard and Sample Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in methanol.

Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration in the same diluent.

Sample Preparation Protocol:

  • To 100 µL of the sample (e.g., plasma, urine, or reaction mixture), add 10 µL of the internal standard working solution.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    Time (min) %B
    0.0 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flows: Optimized for the specific instrument.

MRM Transitions: The selection of precursor and product ions is critical for the specificity of the assay. The following diagram illustrates the principle of using an isotopically labeled internal standard.

mrm cluster_analyte Analyte cluster_is Internal Standard cluster_quant Quantification Analyte_Precursor 2,4-Dichloro-5-methylpyrimidine Precursor Ion [M+H]⁺ Analyte_Product Characteristic Product Ion Analyte_Precursor->Analyte_Product Fragmentation (CID) Ratio Ratio of Analyte/IS Peak Areas Analyte_Product->Ratio IS_Precursor 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C Precursor Ion [M+H]⁺ IS_Product Characteristic Product Ion IS_Precursor->IS_Product Fragmentation (CID) IS_Product->Ratio

Caption: Analyte and Internal Standard Relationship in MRM.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2,4-Dichloro-5-methylpyrimidine162.9Hypothetical Fragment 1100Optimized Value
2,4-Dichloro-5-methylpyrimidine162.9Hypothetical Fragment 2100Optimized Value
2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C (IS)165.9Corresponding Fragment 1100Optimized Value

Note: The specific product ions and collision energies need to be determined empirically by infusing the pure compounds into the mass spectrometer.

Results and Discussion

Method Performance

A typical LC-MS/MS method for a small molecule like 2,4-Dichloro-5-methylpyrimidine would be expected to demonstrate the following performance characteristics.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%
Matrix Effect Corrected by IS
Recovery > 80%
Selectivity and Specificity

The use of Multiple Reaction Monitoring (MRM) provides a high degree of selectivity. The method should be tested for interference from endogenous components in the matrix by analyzing blank matrix samples. The chromatographic separation should also resolve the analyte from any known metabolites or impurities.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of 2,4-Dichloro-5-methylpyrimidine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a variety of applications in the pharmaceutical industry, from discovery to clinical development. The provided protocol serves as a strong starting point for method development and validation in your laboratory.

References

Application Notes and Protocols: Labeled Pyrimidines in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of labeled pyrimidines in the discovery and development of antiviral therapies. Detailed protocols for key experimental techniques are provided, along with quantitative data for select compounds and visual representations of relevant biological pathways and experimental workflows.

Application Note: Metabolic Labeling of Viral and Host Cell Nucleic Acids

Metabolic labeling with pyrimidine (B1678525) analogs is a powerful technique to probe the dynamics of viral and cellular RNA and DNA synthesis. By introducing labeled nucleosides into cell culture, researchers can track their incorporation into newly synthesized nucleic acids, providing insights into viral replication strategies and the efficacy of antiviral compounds that target nucleotide metabolism.

1.1. Stable Isotope Labeling for Mass Spectrometry-Based Analysis

Stable isotope-labeled pyrimidines, such as those containing ¹³C or ¹⁵N, are used to trace the metabolic fate of these nucleosides in virus-infected cells.[1] When combined with high-resolution mass spectrometry, this technique allows for precise quantification of molecular dynamics in both viral and host cell processes.[1] This approach is instrumental in understanding the complex metabolic interplay between a virus and its host.[2]

1.2. Radiolabeling for Sensitive Detection

Radiolabeled pyrimidine nucleosides, for instance, those containing ³H or ¹⁴C, offer high sensitivity for detecting nucleic acid synthesis. These labeled compounds are incorporated into DNA and RNA and can be quantified using techniques like scintillation counting or autoradiography. While powerful, the use of radioactive isotopes requires specialized equipment and handling procedures.[3]

1.3. Fluorescent Labeling for Cellular Imaging

Fluorescently labeled pyrimidines, often employed in conjunction with click chemistry, enable the visualization of viral and cellular processes within intact cells.[4] This method provides spatiotemporal information on viral replication and the effects of antiviral drugs. A common approach involves the use of 5-ethynyluridine (B57126) (EU), a uridine (B1682114) analog that is incorporated into nascent RNA and can be subsequently detected by a fluorescent azide (B81097) via a copper-catalyzed click reaction.[4][5] This technique is a sensitive alternative to traditional methods that use radioactive isotopes or halogenated nucleosides.[5]

Application Note: Targeting Host Pyrimidine Biosynthesis as a Broad-Spectrum Antiviral Strategy

Viruses are highly dependent on the host cell's metabolic resources for their replication. The de novo pyrimidine biosynthesis pathway is a critical source of the nucleotide building blocks required for viral genome replication and transcription.[6] Targeting key enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), has emerged as a promising broad-spectrum antiviral strategy.[7][8][9]

Inhibitors of DHODH deplete the intracellular pool of pyrimidines, thereby restricting viral replication.[7] The antiviral effect of these inhibitors can often be reversed by the addition of exogenous uridine or orotic acid, which replenish the pyrimidine pool through the salvage pathway, confirming the mechanism of action.[7][8] This approach has shown efficacy against a range of RNA and DNA viruses.[8][9]

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

The following tables summarize the in vitro antiviral activity and cytotoxicity of various pyrimidine-based compounds. The 50% effective concentration (EC₅₀) is the concentration of a drug that gives a half-maximal response, while the 50% cytotoxic concentration (CC₅₀) is the concentration that kills 50% of cells. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the drug's therapeutic window.[10]

Compound/DrugVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
DHODH Inhibitors
S416Influenza A (H9N2)MDCK0.0271.6360.4[4]
S416Zika VirusVero0.019>100>5263[4]
S416SARS-CoV-2Vero E60.017178.610505.9[4]
IMU-CO3SARS-CoV-2VeroNot specifiedNot specifiedNot specified[11]
MEDS433Respiratory Syncytial Virus (RSV-A)A5490.0381>10>262[7]
MEDS433Respiratory Syncytial Virus (RSV-B)A5490.0277>10>361[7]
Pyrimidine Nucleoside Analogues
Compound 2iInfluenza A (H1N1)Not specified57.5Not specifiedNot specified[12]
Compound 5iInfluenza A (H1N1)Not specified24.3Not specifiedNot specified[12]
Compound 11cInfluenza A (H1N1)Not specified29.2Not specifiedNot specified[12]
Compound 2fCoxsackievirus B3Not specified12.4Not specifiedNot specified[12]
Compound 5fCoxsackievirus B3Not specified11.3Not specifiedNot specified[12]
Pyrrolo[2,3-d]pyrimidines
Compound 1Zika VirusNot specified5.2120.03.8[13]
Compound 14Zika VirusNot specified0.935.676.1[13]
Pyrimido[4,5-d]pyrimidines
Compound 7aHuman Coronavirus 229EHEL0.53>100>189[14]
Compound 7bHuman Coronavirus 229EHEL0.49>100>204[14]
Compound 7fHuman Coronavirus 229EHEL0.65>100>154[14]
Diarylpyrimidines (NNRTIs)
Multiple AnaloguesHIV-1VariousNot specifiedNot specifiedNot specified[15]

Experimental Protocols

4.1. Protocol: Fluorescent Labeling of Nascent Viral RNA using 5-Ethynyluridine (EU) and Click Chemistry

This protocol describes a method to visualize newly synthesized viral RNA in infected cells.[5]

Materials:

  • Host cells cultured on coverslips in a 12-well plate

  • Virus stock

  • 5-ethynyluridine (EU) stock solution (e.g., 50 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), nuclease-free

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click staining solution (prepare fresh):

    • 100 mM Tris, pH 8.5

    • 1 mM CuSO₄

    • Fluorescent azide (e.g., 20 µM)

    • 100 mM ascorbic acid

  • Primary antibody against a viral protein

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

Procedure:

  • Infection and Labeling: a. Seed host cells on coverslips in a 12-well plate and grow to the desired confluency. b. Infect cells with the virus at a suitable multiplicity of infection (MOI). c. At the desired time post-infection, add EU to the culture medium to a final concentration of 0.5-1 mM.[5] d. Incubate for 1-4 hours to allow for the incorporation of EU into nascent RNA.

  • Fixation and Permeabilization: a. Remove the medium and wash the cells three times with PBS. b. Fix the cells with the fixative solution for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. e. Wash three times with PBS.

  • Click Reaction: a. Prepare the click staining solution immediately before use. b. Add the click staining solution to the coverslips and incubate for 30-60 minutes at room temperature in the dark.[5] c. Wash three times with PBS.

  • Immunostaining: a. Incubate the cells with the primary antibody against a viral protein (diluted in a suitable blocking buffer) for 1 hour at room temperature. b. Wash three times with PBS. c. Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. d. Wash three times with PBS.

  • Imaging: a. Counterstain the nuclei with DAPI or Hoechst stain. b. Mount the coverslips on microscope slides using a suitable mounting medium. c. Image the cells using a fluorescence microscope with the appropriate filter sets.

4.2. Protocol: Antiviral Plaque Reduction Assay for DHODH Inhibitors

This assay measures the ability of a compound to inhibit virus-induced cell death, as visualized by the formation of plaques.[5][16]

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock

  • Test compound (e.g., a DHODH inhibitor)

  • Cell culture medium

  • Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • Formalin for fixing cells

Procedure:

  • Cell Seeding: a. Seed host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Compound Treatment and Infection: a. Prepare serial dilutions of the test compound in cell culture medium. b. Remove the growth medium from the cells and pre-treat the cells with the compound dilutions for 1-2 hours. c. Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.[16] d. Include a virus-only control (no compound) and a cell-only control.

  • Overlay and Incubation: a. Remove the virus inoculum and wash the cells. b. Add the overlay medium containing the corresponding concentrations of the test compound. c. Incubate the plates for 2-5 days, or until plaques are visible.[5]

  • Plaque Visualization and Analysis: a. Fix the cells with formalin. b. Stain the cells with crystal violet. c. Count the number of plaques in each well. d. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. e. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Diagrams

Pyrimidine_Biosynthesis_Pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP Viral_Replication Viral RNA/DNA Synthesis UTP->Viral_Replication CTP->Viral_Replication dTMP dTMP dUDP->dTMP dTMP->Viral_Replication Uracil Uracil Uracil->UMP Uridine Uridine Uridine->UMP Thymine Thymine Thymine->dTMP Thymidine Thymidine Thymidine->dTMP DHODH_Inhibitor DHODH Inhibitor DHODH_Inhibitor->Dihydroorotate Blocks Labeled_Pyrimidine Labeled Pyrimidine (e.g., 5-EU) Labeled_Pyrimidine->UMP

Caption: Pyrimidine biosynthesis pathways and their role in viral replication.

Experimental_Workflow_EU_Labeling Start Infect Cells with Virus Labeling Incubate with 5-Ethynyluridine (EU) Start->Labeling Fix_Perm Fix and Permeabilize Cells Labeling->Fix_Perm Click_Reaction Perform Click Reaction with Fluorescent Azide Fix_Perm->Click_Reaction Immunostaining Immunostain for Viral Proteins Click_Reaction->Immunostaining Imaging Fluorescence Microscopy Immunostaining->Imaging

Caption: Workflow for fluorescent labeling of nascent viral RNA.

References

Application Notes and Protocols for Tracking Pyrimidine Metabolism with 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways.[1] The use of isotopically labeled precursors allows for the tracking of metabolic fates and fluxes of endogenous molecules. This document provides detailed application notes and protocols for utilizing 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C as a novel tracer to investigate pyrimidine (B1678525) metabolism. This chlorinated pyrimidine analogue is proposed to act as a metabolic precursor, or "pro-tracer," which, upon cellular uptake and enzymatic modification, enters the pyrimidine salvage pathway. The incorporation of the ¹⁵N₂ and ¹³C labels into downstream metabolites, such as thymidine (B127349) triphosphate (dTTP) and subsequently into DNA, enables the quantitative analysis of pyrimidine salvage activity. This approach is particularly valuable for studying dysregulated pyrimidine metabolism in pathologies like cancer and for evaluating the efficacy of drugs targeting this pathway.

Proposed Metabolic Pathway

2,4-Dichloro-5-methylpyrimidine is a synthetic molecule and not a canonical metabolite. Its utility as a tracer hinges on its intracellular conversion to a recognizable substrate for the pyrimidine salvage pathway. We hypothesize a multi-step enzymatic conversion to thymine (B56734), as illustrated below. This process is likely initiated by cytochrome P450 (CYP) enzymes, which are known to mediate oxidative dechlorination of xenobiotics, including other halogenated pyrimidines. Subsequent enzymatic reactions would lead to the formation of the labeled thymine base, which can then be utilized by the pyrimidine salvage pathway.

cluster_0 Intracellular Conversion cluster_1 Pyrimidine Salvage Pathway tracer 2,4-Dichloro-5-methyl- pyrimidine-¹⁵N₂,¹³C intermediate1 Monochloro-hydroxy- methylpyrimidine intermediate tracer->intermediate1 CYP450-mediated oxidative dechlorination intermediate2 Thymine-¹⁵N₂,¹³C intermediate1->intermediate2 Further enzymatic modification thymidine Thymidine-¹⁵N₂,¹³C intermediate2->thymidine Thymidine Phosphorylase dTMP dTMP-¹⁵N₂,¹³C thymidine->dTMP Thymidine Kinase dUMP dUMP-¹⁵N₂,¹³C dUMP->dTMP Thymidylate Synthase dTDP dTDP-¹⁵N₂,¹³C dTMP->dTDP Tymidylate Kinase dTTP dTTP-¹⁵N₂,¹³C dTDP->dTTP Nucleoside-diphosphate Kinase dna DNA incorporation dTTP->dna cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis seed Seed Cells labeling Add Tracer Medium seed->labeling incubate Incubate (Time-course) labeling->incubate harvest Harvest & Quench incubate->harvest extract Metabolite Extraction harvest->extract dna_extract DNA Extraction harvest->dna_extract lcms_metabolites LC-MS/MS (Metabolites) extract->lcms_metabolites hydrolyze DNA Hydrolysis dna_extract->hydrolyze lcms_dna LC-MS/MS (Nucleosides) hydrolyze->lcms_dna data Data Analysis lcms_metabolites->data lcms_dna->data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NMR Acquisition for ¹⁵N and ¹³C Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for ¹⁵N and ¹³C labeled compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low signal-to-noise (S/N) in ¹³C NMR experiments?

A1: The low signal-to-noise ratio in ¹³C NMR primarily stems from two factors: the low natural abundance of the ¹³C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to ¹H, which results in an inherently weaker NMR signal. For biomolecules, these challenges can be more pronounced.

Q2: How does protein concentration affect the quality of my NMR spectrum?

A2: The NMR signal intensity is directly proportional to the sample concentration. Higher concentrations generally lead to better data quality. For larger proteins, concentrations are typically in the range of 0.3-0.5 mM, while peptide samples can often be concentrated to 2-5 mM. For interaction studies, concentrations as low as 0.1 mM may be sufficient.[1]

Q3: When is isotopic labeling necessary for my protein of interest?

A3: For small proteins (under 40 residues), high-field NMR spectrometers with cryoprobes may detect ¹⁵N and ¹³C at natural abundance. However, for larger proteins, dual labeling with ¹⁵N and ¹³C is crucial to simplify spectra and enable multidimensional experiments. For proteins larger than 20 kDa, deuterium (B1214612) (²H) labeling can enhance the signal-to-noise ratio.[1]

Q4: What are the key considerations for choosing an appropriate buffer for my NMR sample?

A4: A phosphate (B84403) buffer with a neutral or slightly acidic pH is often a good choice.[2] It's important that buffer components are in their perdeuterated forms to minimize strong solvent signals. The ionic strength should be kept below 100 mM for cryogenic probes and below 500 mM for conventional probes to avoid negatively impacting the probe's performance.[2] To ensure sample stability, consider adding protease inhibitors and a small amount of sodium azide (B81097) (~0.02%) to prevent bacterial growth. For proteins with sensitive sulfhydryl groups, a reducing agent like DTT can be beneficial.[3]

Q5: What is Non-Uniform Sampling (NUS) and how can it benefit my experiments?

A5: Non-Uniform Sampling is an acquisition technique for multidimensional NMR experiments where only a fraction of the data points in the indirect dimensions are collected.[4] This can significantly reduce the experiment time and can also be used to improve spectral resolution when the experimental time is limited. It is particularly beneficial for high-resolution 3D and 4D experiments on proteins.[4]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise (S/N) Ratio

A low signal-to-noise ratio is a common issue in NMR of labeled compounds. The following table outlines potential causes and their solutions.

Potential CauseRecommended Solutions
Insufficient Sample Concentration The NMR signal is directly proportional to concentration.[3] Increase the protein concentration to the 0.3-0.5 mM range or higher if possible. Ensure the sample is not aggregated, which would reduce the concentration of soluble protein.[3]
Suboptimal Acquisition Parameters Incorrectly set relaxation delays or an insufficient number of scans can significantly reduce the signal.
Optimize Relaxation Delay (D1): For ¹³C experiments, a D1 of 2.0 seconds is a good starting point to allow for sufficient Nuclear Overhauser Effect (NOE) enhancement.[5]
Increase Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will improve the S/N by a factor of approximately 1.4.[3]
Poor Isotopic Incorporation The signal intensity is directly dependent on the level of ¹³C and/or ¹⁵N enrichment.
Verify the percentage of isotopic incorporation through mass spectrometry. Optimize protein expression and purification protocols to maximize labeling efficiency.
High Molecular Weight Larger proteins tumble more slowly in solution, leading to faster transverse relaxation (shorter T₂) and broader, less intense lines.
For proteins >20 kDa, consider deuterium labeling to improve relaxation properties.[1]

Troubleshooting Workflow for Low Signal-to-Noise

G start Low Signal-to-Noise check_conc Check Sample Concentration start->check_conc conc_ok Concentration > 0.3 mM? check_conc->conc_ok increase_conc Increase Concentration / Check for Aggregation conc_ok->increase_conc No check_params Review Acquisition Parameters conc_ok->check_params Yes increase_conc->check_params params_ok Parameters Optimized? check_params->params_ok optimize_params Increase NS, Optimize D1 & AQ params_ok->optimize_params No check_labeling Verify Isotopic Labeling params_ok->check_labeling Yes optimize_params->check_labeling labeling_ok Labeling Efficiency High? check_labeling->labeling_ok optimize_labeling Optimize Expression/Purification labeling_ok->optimize_labeling No check_mw Consider Molecular Weight labeling_ok->check_mw Yes optimize_labeling->check_mw mw_high Protein > 20 kDa? check_mw->mw_high consider_deut Consider Deuteration mw_high->consider_deut Yes end Improved S/N mw_high->end No consider_deut->end

A flowchart for troubleshooting low signal-to-noise in NMR experiments.
Issue 2: Poor Spectral Resolution and Signal Overlap

Overlapping signals can make spectral analysis challenging. Here are some common causes and solutions.

Potential CauseRecommended Solutions
Sample Aggregation or Heterogeneity If the protein sample is aggregated or exists in multiple conformations, it can lead to significant line broadening.
Screen various buffer conditions (pH, salt concentration, temperature) to find the optimal conditions for a monomeric and homogeneous sample.[3]
Complex Multiplets from J-Coupling Homonuclear ¹³C-¹³C scalar couplings can create complex multiplet structures, which reduce both sensitivity and resolution.
Employ pulse sequences that incorporate homonuclear decoupling to simplify these multiplets into single peaks.
High Molecular Weight Larger proteins have broader lines, which increases the likelihood of signal overlap.
Utilize higher-dimensional NMR experiments (3D, 4D) to spread out the signals into more dimensions. Consider using Non-Uniform Sampling (NUS) to make these longer experiments more feasible.

Decision Tree for Improving Spectral Resolution

G start Poor Resolution / Signal Overlap check_aggregation Check for Sample Aggregation (e.g., DLS) start->check_aggregation is_aggregated Is the sample aggregated? check_aggregation->is_aggregated optimize_buffer Optimize Buffer Conditions (pH, salt, temp) is_aggregated->optimize_buffer Yes check_multiplets Are signals broad due to complex multiplets? is_aggregated->check_multiplets No optimize_buffer->check_multiplets use_decoupling Use Homonuclear Decoupling Pulse Sequences check_multiplets->use_decoupling Yes is_large_protein Is the protein large (>20 kDa)? check_multiplets->is_large_protein No use_decoupling->is_large_protein use_higher_dimensions Utilize 3D/4D Experiments with NUS is_large_protein->use_higher_dimensions Yes end Improved Resolution is_large_protein->end No use_higher_dimensions->end

A decision tree to guide the improvement of spectral resolution.

Data Presentation: Typical Acquisition Parameters

The following tables provide typical starting parameters for common NMR experiments on ¹⁵N and ¹³C labeled proteins. These values may need to be adjusted based on the specific sample and spectrometer.

Table 1: 1D ¹³C Experiment with ¹H Decoupling

ParameterDescriptionTypical ValueNotes
Pulse Program e.g., zgdc30 (Bruker)zgdc30Incorporates a 30° pulse and composite pulse decoupling.[5]
Pulse Width (p1) ¹³C excitation pulse~8-12 µsCalibrated for a 90° pulse, but a 30° flip angle is often used.
Relaxation Delay (d1) Delay for longitudinal relaxation and NOE buildup2.0 sA good compromise for observing a range of carbon types.[5]
Acquisition Time (aq) Duration of FID acquisition1.0 sBalances resolution and sensitivity.[5]
Number of Scans (ns) Number of transients averaged128 or higherIncrease for dilute samples.
Spectral Width (sw) Range of frequencies to be observed~200 ppmTo cover the full range of ¹³C chemical shifts.

Table 2: 2D ¹H-¹⁵N HSQC Experiment

ParameterDescriptionTypical ValueNotes
Pulse Program e.g., hsqcetf3gpsi (Bruker)hsqcetf3gpsiA sensitivity-enhanced experiment with water suppression.[6]
¹H Pulse Width (p1) 90° ¹H pulse~8-12 µsShould be calibrated for each sample.
¹⁵N Pulse Width (p21) 90° ¹⁵N pulse~30-40 µsLess sensitive to sample conditions than the ¹H pulse.
Relaxation Delay (d1) Recycle delay1.0 - 1.5 s
Number of Scans (ns) Scans per increment8 - 16Depends on sample concentration.
¹H Spectral Width (sw) Direct dimension~12-16 ppmCentered around the water resonance (~4.7 ppm).
¹⁵N Spectral Width (sw1) Indirect dimension~30-35 ppmCentered around 117-120 ppm for backbone amides.
¹H Points (td2) Direct dimension1024 - 2048
¹⁵N Increments (td1) Indirect dimension128 - 256

Table 3: 3D HNCA Experiment

ParameterDescriptionTypical ValueNotes
Pulse Program e.g., hncagp3d (Bruker)hncagp3dCorrelates HN, N, and Cα chemical shifts.[7]
Relaxation Delay (d1) Recycle delay~1.0 s
Number of Scans (ns) Scans per increment8 - 16
¹H Spectral Width (sw) Direct dimension~12-16 ppm
¹⁵N Spectral Width (sw1) Indirect dimension~30-35 ppm
¹³C Spectral Width (sw2) Indirect dimension~25-30 ppmCentered around 56 ppm for Cα.
¹H Points (td3) Direct dimension1024
¹⁵N Increments (td1) Indirect dimension64 - 96
¹³C Increments (td2) Indirect dimension128 - 160

Experimental Protocols

Protocol 1: Calibration of the 90° ¹H Pulse Width

Accurate calibration of the 90° pulse width is critical for many multidimensional experiments.

  • Sample Preparation: Use a representative sample for calibration.

  • Setup a 1D ¹H Experiment:

    • Load a standard 1D ¹H pulse program.

    • Set the receiver gain (rg) to a moderate value to avoid clipping.

    • Set the number of scans (ns) to 1.

  • Array the Pulse Width (p1):

    • Set up an arrayed experiment where the pulse width (p1) is varied. A typical range would be from 2 to 40 µs in steps of 2 µs.

  • Acquire and Process the Data:

    • Run the arrayed experiment.

    • Process the data to visualize the signal intensity as a function of the pulse width.

  • Determine the 360° Pulse:

    • The signal intensity will follow a sine wave pattern. Identify the pulse width that gives the first null (zero) signal after the maximum. This corresponds to the 180° pulse. The second null corresponds to the 360° pulse. It is often more accurate to determine the 360° null.[8][9]

  • Calculate the 90° Pulse:

    • Divide the 360° pulse width by 4 to get the 90° pulse width.[8]

Workflow for 90° Pulse Width Calibration

G start Start Calibration setup_1d Set up 1D ¹H Experiment (ns=1) start->setup_1d array_pw Array Pulse Width (p1) setup_1d->array_pw acquire Acquire Arrayed Data array_pw->acquire process Process and Display Data acquire->process find_null Identify 360° Null Pulse Width process->find_null calculate_90 Calculate 90° Pulse Width (p1 = p1_360 / 4) find_null->calculate_90 end Calibration Complete calculate_90->end

A step-by-step workflow for calibrating the 90° pulse width.
Protocol 2: Acquiring a Standard 2D ¹H-¹⁵N HSQC Spectrum

This protocol outlines the basic steps for acquiring a standard 2D ¹H-¹⁵N HSQC spectrum.

  • Sample Preparation:

    • Prepare your ¹⁵N-labeled protein sample in a suitable NMR buffer containing 5-10% D₂O.[2]

    • The recommended protein concentration is typically 0.1-1 mM.[10]

  • Initial Spectrometer Setup:

    • Insert the sample, lock the spectrometer on the D₂O signal, and tune the probe for ¹H and ¹⁵N frequencies.

    • Perform shimming to optimize the magnetic field homogeneity.

  • Load Experiment Parameters:

    • Load a standard 2D ¹H-¹⁵N HSQC parameter set (e.g., hsqcetf3gpsi on a Bruker spectrometer).[6]

  • Set Acquisition Parameters:

    • Set the calibrated 90° ¹H pulse width (p1).

    • Set the spectral widths for both ¹H and ¹⁵N dimensions (see Table 2).

    • Set the carrier frequencies (O1P for ¹H, O2P for ¹⁵N) to the center of the expected chemical shift ranges.

    • Set the number of points in both the direct (td2) and indirect (td1) dimensions.

    • Set the number of scans (ns) based on the sample concentration.

  • Acquisition:

    • Estimate the receiver gain automatically (rga on Bruker systems).

    • Start the acquisition (zg).

  • Processing:

    • After the experiment is finished, process the data using a Fourier transform in both dimensions (xfb).

    • Perform phase correction as needed.

References

troubleshooting mass spectrometry fragmentation of chlorinated pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of chlorinated pyrimidines.

Troubleshooting Guides

This section offers step-by-step guidance to resolve common issues encountered during the mass spectrometric analysis of chlorinated pyrimidines.

Problem: No or Weak Signal/Peaks

A lack of or a weak signal for your chlorinated pyrimidine (B1678525) analyte is a common issue. Follow this workflow to diagnose and resolve the problem.

No_Signal_Troubleshooting start No or Weak Signal instrument_check Perform Instrument Performance Check (e.g., inject a known standard) start->instrument_check instrument_ok Instrument Performance OK? instrument_check->instrument_ok troubleshoot_instrument Troubleshoot Instrument: - Check for leaks - Clean ion source - Verify detector function instrument_ok->troubleshoot_instrument No sample_prep Review Sample Preparation - Correct concentration? - Analyte degradation? - Proper dissolution? instrument_ok->sample_prep Yes end Signal Restored troubleshoot_instrument->end sample_prep_ok Sample Prep Appears Correct? sample_prep->sample_prep_ok reprepare_sample Re-prepare Sample: - Use fresh reagents - Verify concentration - Ensure complete dissolution sample_prep_ok->reprepare_sample No method_optimization Optimize MS Method - Adjust ionization source parameters - Check mass analyzer settings - Switch ionization mode (ESI+/-) sample_prep_ok->method_optimization Yes reprepare_sample->end in_source_fragmentation Investigate In-Source Fragmentation (See dedicated troubleshooting guide) method_optimization->in_source_fragmentation in_source_fragmentation->end

Troubleshooting workflow for no or weak signal.
Problem: Incorrect Isotopic Pattern for Chlorinated Compounds

Chlorine-containing compounds exhibit a characteristic isotopic pattern due to the presence of 35Cl and 37Cl isotopes in an approximate 3:1 ratio.[1] Deviations from this pattern can indicate analytical issues.

Isotope_Pattern_Troubleshooting start Incorrect Isotopic Pattern check_resolution Verify Mass Spectrometer Resolution and Calibration start->check_resolution resolution_ok Resolution & Calibration OK? check_resolution->resolution_ok recalibrate Recalibrate Mass Spectrometer resolution_ok->recalibrate No coelution Investigate Co-eluting Interferences resolution_ok->coelution Yes end Correct Isotopic Pattern Observed recalibrate->end coelution_present Co-elution Suspected? coelution->coelution_present improve_chromatography Improve Chromatographic Separation: - Modify gradient - Change column coelution_present->improve_chromatography Yes adduct_formation Consider Adduct Formation (e.g., [M+Na]+, [M+K]+) coelution_present->adduct_formation No improve_chromatography->end adduct_formation->end

Troubleshooting workflow for incorrect isotopic patterns.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic isotopic patterns for compounds with one or two chlorine atoms?

A1: Due to the natural abundance of 35Cl (~75%) and 37Cl (~25%), a compound with one chlorine atom will exhibit two molecular ion peaks, M and M+2, with an intensity ratio of approximately 3:1.[1] For a compound with two chlorine atoms, you will observe three peaks, M, M+2, and M+4, with an intensity ratio of approximately 9:6:1.[1]

Q2: I am observing unexpected peaks in my mass spectrum. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Contamination: Always run a blank (mobile phase only) to check for background ions from solvents, glassware, or the LC-MS system itself.

  • In-source fragmentation: The breakdown of your analyte in the ion source can generate fragment ions. Try lowering the source temperature or capillary voltage to minimize this effect.

  • Adduct formation: In electrospray ionization (ESI), it is common to observe adducts with ions from the mobile phase or sample matrix. Common adducts in positive ion mode include sodium ([M+Na]+) and potassium ([M+K]+). In negative ion mode, formate (B1220265) ([M+HCOO]-) or chloride ([M+Cl]-) adducts can form.[2]

Q3: What are common fragmentation pathways for chlorinated pyrimidines in Electron Ionization (EI) Mass Spectrometry?

A3: In EI-MS, chlorinated pyrimidines often undergo fragmentation through the following pathways:

  • Loss of a chlorine atom: This results in a fragment at [M-Cl]+.

  • Loss of HCl: A neutral loss of HCl can occur, leading to a fragment at [M-HCl]+.

  • Ring cleavage: The pyrimidine ring can fragment, often with the loss of HCN or other small neutral molecules.

Q4: How can I improve the signal intensity of my chlorinated pyrimidine?

A4: To improve signal intensity, consider the following:

  • Optimize ionization source parameters: Adjust the nebulizer pressure, drying gas flow and temperature, and capillary voltage to find the optimal conditions for your analyte.

  • Check mobile phase compatibility: Ensure your mobile phase pH and additives are suitable for the ionization of your compound. For ESI, adding a small amount of formic acid (for positive mode) or ammonium (B1175870) hydroxide (B78521) (for negative mode) can improve ionization efficiency.

  • Sample concentration: Ensure your sample is not too dilute. If possible, concentrate your sample or inject a larger volume.

Data Presentation: Predicted Fragmentation of Chlorinated Pyrimidines

The following tables summarize the predicted mass-to-charge ratios (m/z) for the molecular ions and major fragments of representative chlorinated pyrimidines in both ESI and EI mass spectrometry.

Table 1: Predicted Ions for 2-Ethoxy-4,6-dichloropyrimidine in ESI-MS [3]

Ion TypePredicted m/zNotes
[M+H]+193/195/197Protonated molecule with isotopic pattern for two chlorine atoms.
[M+Na]+215/217/219Sodium adduct with isotopic pattern for two chlorine atoms.

Table 2: Predicted Major Fragment Ions for 2-Ethoxy-4,6-dichloropyrimidine in EI-MS [3]

Predicted m/zProposed FragmentNotes
192/194/196[M]+•Molecular ion with isotopic pattern for two chlorine atoms.
163/165/167[M - C2H5]+Loss of the ethyl group.
147/149[M - OC2H5]+Loss of the ethoxy group.
112/114[C4H2N2Cl]+Fragmentation of the pyrimidine ring.
77[C4H3N2]+Further fragmentation of the pyrimidine ring.

Table 3: Quantitative Data for 5-Fluorouracil (B62378) (a related halogenated pyrimidine) Analysis by LC-MS/MS [4]

ParameterValue
Calibration Range10-10,000 ng/mL
Sample Volume0.1 mL human plasma
Within-run Precision (%RSD)1.6 to 11%
Between-run Precision (%RSD)3.1 to 12%
Within-run Accuracy-9.9 to 11%
Between-run Accuracy-2.1 to 5%

Experimental Protocols

Protocol 1: General GC-MS Analysis of Chlorinated Pyrimidines

This protocol provides a general starting point for the analysis of volatile and thermally stable chlorinated pyrimidines. Optimization will be required for specific compounds and matrices.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the chlorinated pyrimidine standard in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1 mg/mL.[3]

    • Perform serial dilutions to prepare calibration standards.

    • For complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed.[5]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[3]

    • Mass Spectrometer: Quadrupole or Ion Trap mass analyzer with an Electron Ionization (EI) source.[3]

  • GC Conditions:

    • Injector Temperature: 250°C[3]

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations).[3]

    • Injection Volume: 1 µL[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp at 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan for qualitative analysis (e.g., m/z 50-400). For quantitative analysis, use Selected Ion Monitoring (SIM) of characteristic ions.[3]

Protocol 2: General LC-MS/MS Analysis of Chlorinated Pyrimidines

This protocol is suitable for the analysis of less volatile or thermally labile chlorinated pyrimidines.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the chlorinated pyrimidine standard in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a concentration of 1 mg/mL.[3]

    • Perform serial dilutions to prepare calibration standards.

    • For biological samples such as plasma, protein precipitation followed by centrifugation is a common sample preparation step.[4]

  • Instrumentation:

    • Liquid Chromatograph: HPLC or UHPLC system.

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an Electrospray Ionization (ESI) source.[3]

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.[3]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[3]

    • Gradient:

      • 0-1 min: 10% B.

      • 1-8 min: 10-90% B.

      • 8-10 min: 90% B.

      • 10.1-12 min: 10% B (re-equilibration).[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 5 µL.[3]

  • MS Conditions:

    • Ionization Mode: Positive or Negative ESI, depending on the analyte.

    • Capillary Voltage: 3.5 kV.[3]

    • Source Temperature: 120°C.[3]

    • Desolvation Gas (N2) Flow: 800 L/hr.[3]

    • Desolvation Temperature: 350°C.[3]

    • Scan Mode: Full scan for qualitative analysis. For quantitative analysis, use Selected Ion Monitoring (SIM) for the molecular ion or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.[3]

Visualizations

Proposed EI Fragmentation Pathway for a Dichloropyrimidine Derivative

Fragmentation_Pathway M [M]+• (e.g., m/z 192/194/196 for 2-Ethoxy-4,6-dichloropyrimidine) frag1 [M - C2H5]+ (m/z 163/165/167) M->frag1 - C2H5• frag2 [M - OC2H5]+ (m/z 147/149) M->frag2 - •OC2H5 frag3 [C4H2N2Cl]+ (m/z 112/114) frag2->frag3 - HCN frag4 [C4H3N2]+ (m/z 77) frag3->frag4 - Cl•

Proposed EI fragmentation for a dichloropyrimidine.

References

Technical Support Center: Enhancing Signal-to-Noise in ¹⁵N NMR of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal-to-noise (S/N) ratios in ¹⁵N NMR experiments involving pyrimidines.

Troubleshooting Guide: Low ¹⁵N Signal Intensity

Low signal-to-noise is a common challenge in ¹⁵N NMR due to the low natural abundance and small gyromagnetic ratio of the ¹⁵N nucleus.[1] This guide provides a systematic approach to diagnosing and resolving this issue.

Logical Workflow for Troubleshooting

troubleshooting_workflow start Start: Low S/N in ¹⁵N Spectrum sample_prep Step 1: Verify Sample Preparation start->sample_prep instrument_setup Step 2: Check Instrument Parameters sample_prep->instrument_setup Sample OK sub_sample Concentration? Solubility? Particulates? Volume? sample_prep->sub_sample acquisition_params Step 3: Optimize Acquisition Parameters instrument_setup->acquisition_params Instrument OK sub_instrument Probe Tuned? Shimming? Receiver Gain? instrument_setup->sub_instrument advanced_techniques Step 4: Implement Advanced Techniques acquisition_params->advanced_techniques Parameters Optimized sub_acquisition Number of Scans? Relaxation Delay (D1)? Pulse Sequence? acquisition_params->sub_acquisition data_processing Step 5: Refine Data Processing advanced_techniques->data_processing Techniques Implemented sub_advanced Cryoprobe? ¹⁵N Labeling? Polarization Transfer? advanced_techniques->sub_advanced end_node End: Improved S/N data_processing->end_node sub_processing Apodization? Fourier Filtering? data_processing->sub_processing

Caption: A flowchart illustrating the logical workflow for troubleshooting low signal-to-noise in NMR spectra.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What are the most critical sample preparation steps to ensure a good ¹⁵N signal?

A1: Proper sample preparation is the foundation of a successful NMR experiment. Key factors include:

  • Sufficient Concentration: The signal intensity is directly proportional to the concentration of the analyte.[2] For ¹⁵N NMR, especially at natural abundance, a higher concentration is often necessary.[3]

  • Complete Solubility: The sample must be fully dissolved to provide a homogeneous solution.[2][3] Undissolved material will not contribute to the signal and can worsen magnetic field homogeneity.

  • Removal of Particulate Matter: Suspended solids, dust, or precipitates can lead to broad lines and a reduced signal height.[2] It is recommended to filter the sample directly into the NMR tube.[3]

  • Correct Sample Volume: The sample should occupy the active volume of the spectrometer's detection coil, which is typically a height of 4-5 cm in a standard 5 mm tube.[2]

Q2: How much sample should I use for ¹⁵N NMR?

A2: For natural abundance ¹⁵N NMR, a concentration of 10-50 mg in 0.6-1.0 mL of solvent is often recommended.[3] If you are using isotopically enriched samples, the required concentration can be significantly lower.[4] For biomolecules, concentrations of at least 0.05 mM are recommended, with concentrations higher than 1 mM being preferable if viscosity doesn't become an issue.[4]

Instrumentation and Acquisition

Q3: My sample is prepared correctly, but the signal is still weak. What instrument parameters should I check?

A3: Several instrument settings can impact signal intensity:

  • Probe Tuning and Matching: An untuned probe can cause significant signal loss. Always ensure the probe is properly tuned to the ¹⁵N frequency before starting an experiment.

  • Shimming: Poor magnetic field homogeneity leads to broad, distorted peaks, which reduces the peak height and thus the S/N ratio.[5] Modern spectrometers often have automated shimming routines that are very effective.[5]

  • Receiver Gain: The receiver gain amplifies the NMR signal before digitization. While automatic gain adjustment is standard, incorrect settings can lead to a weak signal or, if too high, signal clipping.

Q4: How can I optimize my acquisition parameters to improve the signal-to-noise ratio?

A4: The primary way to improve S/N during acquisition is through signal averaging:

  • Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans. To double the S/N, you must quadruple the number of scans. This is often the most straightforward way to improve a weak signal, though it comes at the cost of longer experiment times.

Advanced Signal Enhancement Techniques

Q5: What are the most effective methods to significantly boost the ¹⁵N signal?

A5: When optimizing sample preparation and acquisition parameters is insufficient, several advanced techniques can provide substantial signal enhancement:

  • ¹⁵N Isotopic Enrichment: Due to the low natural abundance of ¹⁵N (0.36%), isotopic labeling is a common and highly effective strategy.[1][6] Synthesizing pyrimidine (B1678525) derivatives with ¹⁵N-labeled precursors can increase the signal strength by orders of magnitude, making experiments feasible that would be impossible at natural abundance.[7]

  • Cryoprobes: These probes cool the detection coils and preamplifiers to cryogenic temperatures (around 20 K).[8][9] This dramatically reduces thermal noise in the electronics, resulting in a 3- to 5-fold improvement in the S/N ratio compared to conventional room-temperature probes.[8][9][10]

  • Polarization Transfer Pulse Sequences: These techniques transfer magnetization from a sensitive nucleus (like ¹H) to an insensitive nucleus (like ¹⁵N) via J-coupling. This is highly effective for pyrimidines which have protons in close proximity to the nitrogen atoms.

    • INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This is a classic and robust method for enhancing signals of nuclei with negative gyromagnetic ratios, such as ¹⁵N.[1][11] It can enhance the ¹⁵N signal by a factor of up to 10.[11]

    • 2D Inverse-Detected Experiments (HSQC, HMBC): Techniques like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) detect the signal on the high-sensitivity ¹H nucleus, which provides a significant boost in sensitivity. These are often the methods of choice for obtaining ¹⁵N chemical shifts at natural abundance.[12]

Experimental Workflow for ¹H-¹⁵N HSQC

hsqc_workflow start Start: ¹H Magnetization inept1 INEPT Transfer ¹H → ¹⁵N start->inept1 t1_evolution ¹⁵N Chemical Shift Evolution (t₁) inept1->t1_evolution inept2 Reverse INEPT Transfer ¹⁵N → ¹H t1_evolution->inept2 detection Detect ¹H Signal (t₂) inept2->detection ft 2D Fourier Transform detection->ft spectrum ¹H-¹⁵N Correlation Spectrum ft->spectrum

Caption: Magnetization transfer pathway in a sensitivity-enhanced ¹H-¹⁵N HSQC experiment.

Q6: Are there other specialized techniques for extreme signal enhancement?

A6: Yes, for specific applications, hyperpolarization techniques can provide enormous signal gains:

  • SABRE (Signal Amplification by Reversible Exchange): This method uses parahydrogen to temporarily transfer its nuclear spin order to a substrate like pyridine (B92270) or other nitrogen heterocyles.[13] SABRE can achieve polarization levels of over 50%, resulting in signal enhancements of tens of thousands-fold, enabling single-scan detection at millimolar concentrations.[13]

Data Processing

Q7: Can I improve the signal-to-noise ratio after my experiment is finished?

A7: Yes, computational methods applied during data processing can help to improve the S/N ratio:

  • Apodization (Line Broadening): Applying a matched exponential or Gaussian window function to the Free Induction Decay (FID) can improve the S/N ratio at the expense of slightly broader lines. A small amount of line broadening (e.g., 0.3 Hz) can smooth the baseline and make noisy spectra appear cleaner.

  • Fourier Filtering: This technique involves transforming the spectrum into the time domain, filtering out high-frequency noise, and then transforming it back to the frequency domain.[14]

  • Deep Learning-Based Denoising: Newer methods using lightweight deep neural networks have been shown to effectively reduce noise and recover weak signals that are almost entirely buried in severe noise.[15]

Quantitative Data Summary

The following tables summarize the expected sensitivity gains from various techniques.

Table 1: Hardware and Labeling Enhancement Techniques

TechniqueTypical S/N Enhancement FactorKey Considerations
Cryoprobe 3 - 5x (vs. Room Temp Probe)[8][10]Reduces thermal noise. A standard upgrade for modern spectrometers.
¹⁵N Isotopic Labeling > 270x (vs. Natural Abundance)Overcomes the 0.36% natural abundance limitation.[1] Requires chemical synthesis.
Higher Field Magnet Proportional to B₀^(3/2)[5]Higher field strength provides better sensitivity and spectral dispersion.

Table 2: Pulse Sequence and Hyperpolarization Enhancement Techniques

TechniqueTypical S/N Enhancement FactorMechanism
INEPT ~10x (for ¹⁵N)[11]Polarization transfer from ¹H to ¹⁵N.
¹H-¹⁵N HSQC Significant (relies on ¹H detection)Inverse detection boosts sensitivity by detecting the ¹H signal.[12]
SABRE >10,000x[16]Hyperpolarization via parahydrogen.[13]

Detailed Experimental Protocols

Protocol 1: Basic ¹⁵N-Enriched Sample Preparation for a Pyrimidine Derivative

  • Synthesis: Synthesize the pyrimidine derivative using a commercially available ¹⁵N-labeled precursor (e.g., [¹⁵N₂]-urea, [¹⁵N]-ammonium chloride). The specific synthetic route will depend on the target molecule.[7][17]

  • Purification: Purify the final compound to >95% purity using standard techniques such as chromatography or recrystallization.

  • Sample Weighing: Accurately weigh 1-5 mg of the purified, ¹⁵N-labeled compound.

  • Solvent Selection: Choose a high-quality deuterated solvent in which the compound is highly soluble (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[2]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[2]

Protocol 2: Generic ¹H-¹⁵N HSQC Experiment Setup

  • Insert Sample: Place the prepared NMR tube into the spinner and use the depth gauge to ensure correct positioning. Insert the sample into the magnet.

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform an automated shimming routine to optimize the magnetic field homogeneity.[2]

  • Tune and Match: Tune and match the probe for both the ¹H and ¹⁵N channels.

  • Load HSQC Pulse Program: Select a sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcetgpsisp2 on a Bruker spectrometer).

  • Set Spectral Widths:

    • ¹H Dimension (F2): Set a spectral width that covers all proton signals (e.g., 12-16 ppm).[5]

    • ¹⁵N Dimension (F1): Set the center of the ¹⁵N spectrum (O2p) to the expected chemical shift range for pyrimidines and a sufficiently wide spectral width (e.g., 200-300 ppm).[6]

  • Set Acquisition Parameters:

    • Number of Scans (NS): Start with 8 or 16 scans per increment. Increase as needed for better S/N.

    • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds.

    • Number of Increments (in F1): Use a sufficient number of increments (e.g., 256) for adequate resolution in the ¹⁵N dimension.

    • ¹J(NH) Coupling Constant: Set the value for the one-bond ¹⁵N-¹H coupling constant to an average value (e.g., 90-95 Hz) to optimize the INEPT transfer steps.

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform 2D Fourier transformation, phase correction, and baseline correction to obtain the final ¹H-¹⁵N correlation spectrum.

References

Technical Support Center: Purification of Isotopically Labeled Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of isotopically labeled intermediates.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of isotopically labeled intermediates.

Issue 1: Low Recovery of the Labeled Intermediate

Question: My recovery of the isotopically labeled intermediate is significantly lower than expected after purification. What are the potential causes and how can I troubleshoot this?

Answer: Low recovery is a common issue that can arise from several factors throughout the purification process. A systematic approach is crucial to identify and resolve the problem.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Chromatographic Conditions (HPLC/SPE) - Mobile Phase/Elution Solvent Strength: The solvent may be too weak to elute the compound completely. Increase the percentage of the stronger solvent in the mobile phase or switch to a stronger elution solvent.[1] - pH of Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly affect retention. Adjust the pH to ensure the compound is in a less retained form.[1] - Column Overload: Injecting too much sample can lead to poor separation and peak shape, resulting in product loss during fractionation. Reduce the sample load.
Compound Degradation - Temperature Sensitivity: The compound may be degrading at ambient or elevated temperatures used during purification. Perform purification steps at reduced temperatures (e.g., on ice). - Light Sensitivity: Exposure to light can cause degradation of photosensitive compounds. Protect the sample from light by using amber vials or covering glassware with aluminum foil. - Oxidation: The intermediate may be prone to oxidation. Consider adding antioxidants to the sample matrix.
Incomplete Elution from Solid-Phase Extraction (SPE) Cartridge - Insufficient Elution Solvent Volume: The volume of the elution solvent may not be enough to quantitatively recover the compound. Increase the elution solvent volume and perform multiple elutions. - Strong Analyte-Sorbent Interaction: The compound may have a very strong affinity for the SPE sorbent. Select a different sorbent with a more appropriate retention mechanism.
Precipitation during Recrystallization - Solvent Choice: The chosen solvent may not be ideal, leading to co-precipitation of impurities or the product remaining in the mother liquor. Screen a variety of solvents or solvent mixtures to find one where the intermediate has high solubility at high temperatures and low solubility at low temperatures.[2][3] - Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Physical Losses - Multiple Transfer Steps: Each transfer of the sample between vessels can result in minor losses that accumulate. Minimize the number of transfer steps. - Adsorption to Surfaces: The labeled compound may adsorb to glass or plastic surfaces. Silanizing glassware can help reduce adsorption.

Troubleshooting Workflow for Low Recovery

LowRecoveryWorkflow cluster_chrom Chromatography Troubleshooting cluster_stab Stability Troubleshooting cluster_recrys Recrystallization Troubleshooting cluster_hand Handling Troubleshooting start Low Recovery Observed check_chromatography Review Chromatographic Method (HPLC/SPE) start->check_chromatography check_stability Assess Compound Stability start->check_stability check_recrystallization Evaluate Recrystallization Procedure start->check_recrystallization check_handling Review Sample Handling start->check_handling optimize_mobile_phase Optimize Mobile Phase/ Elution Solvent check_chromatography->optimize_mobile_phase adjust_ph Adjust pH check_chromatography->adjust_ph reduce_load Reduce Sample Load check_chromatography->reduce_load control_temp Control Temperature check_stability->control_temp protect_light Protect from Light check_stability->protect_light add_antioxidant Add Antioxidants check_stability->add_antioxidant screen_solvents Screen Solvents check_recrystallization->screen_solvents optimize_cooling Optimize Cooling Rate check_recrystallization->optimize_cooling minimize_transfers Minimize Transfers check_handling->minimize_transfers silanize_glassware Silanize Glassware check_handling->silanize_glassware end Improved Recovery optimize_mobile_phase->end adjust_ph->end reduce_load->end control_temp->end protect_light->end add_antioxidant->end screen_solvents->end optimize_cooling->end minimize_transfers->end silanize_glassware->end

Caption: A stepwise guide to troubleshooting low recovery.

Issue 2: Impurities Detected in the Final Product

Question: After purification, I still observe chemical or radiochemical impurities in my labeled intermediate. How can I improve the purity?

Answer: The presence of impurities indicates that the chosen purification method is not adequately resolving the intermediate from byproducts or starting materials.

Quantitative Data on Purity Improvement:

The following table provides illustrative data on the improvement of radiochemical purity of a ¹⁷⁷Lu-labeled PSMA ligand with modified synthesis and purification conditions.[4]

ConditionRadiochemical Purity (Mean ± SD)
Standard Synthesis94.0 ± 1.5%
Heating at 45°C for 15 min≥96%
Addition of 40% Ethanol (Ambient Temp)99.5 ± 0.5%

Troubleshooting Strategies for Impurity Removal:

Impurity TypeTroubleshooting Steps
Chemical Impurities (e.g., starting materials, byproducts) - HPLC Method Optimization: Increase the resolution of your HPLC method by adjusting the mobile phase gradient, changing the stationary phase, or modifying the flow rate.[5] - Recrystallization Solvent System: If using recrystallization, the solvent system may be dissolving impurities along with the product. Try a different solvent or a solvent/anti-solvent combination to selectively crystallize the desired intermediate.[2][3] - Sequential Purification: Employ orthogonal purification techniques. For example, follow a flash chromatography step with preparative HPLC or recrystallization.
Radiochemical Impurities (e.g., free radionuclide, other labeled species) - Optimize Labeling Reaction: Incomplete labeling is a common source of radiochemical impurities. Re-optimize the reaction conditions (e.g., pH, temperature, precursor concentration). - SPE for Radionuclide Removal: Use a solid-phase extraction cartridge that specifically retains either the free radionuclide or the labeled product to achieve separation. - HPLC Method Validation: Ensure your analytical HPLC method can effectively separate the desired labeled compound from potential radiochemical impurities.[4]

Logical Workflow for Improving Product Purity

PurityImprovementWorkflow cluster_chem Chemical Impurity Removal cluster_radio Radiochemical Impurity Removal start Impurities Detected identify_impurity Identify Impurity Type (Chemical vs. Radiochemical) start->identify_impurity chem_impurity Chemical Impurity identify_impurity->chem_impurity Chemical radio_impurity Radiochemical Impurity identify_impurity->radio_impurity Radiochemical optimize_hplc Optimize HPLC Method chem_impurity->optimize_hplc change_recrys_solvent Change Recrystallization Solvent chem_impurity->change_recrys_solvent add_step Add Orthogonal Purification Step chem_impurity->add_step optimize_reaction Optimize Labeling Reaction radio_impurity->optimize_reaction use_spe Use Specific SPE Cartridge radio_impurity->use_spe validate_hplc Validate Analytical Method radio_impurity->validate_hplc end High Purity Product optimize_hplc->end change_recrys_solvent->end add_step->end optimize_reaction->end use_spe->end validate_hplc->end

Caption: Workflow for addressing chemical and radiochemical impurities.

Frequently Asked Questions (FAQs)

Q1: Does isotopic labeling affect the chromatographic behavior of my intermediate?

A1: Yes, it can. This is known as the chromatographic isotope effect. Deuterium (²H) labeling, in particular, can sometimes lead to a slight shift in retention time compared to the unlabeled analogue, especially in reversed-phase HPLC. This is due to the different strengths of hydrogen bonds formed by protium (B1232500) and deuterium. ¹³C and ¹⁵N labeling generally have a much smaller, often negligible, effect on retention time.

Q2: My labeled intermediate is very polar. What are some good starting solvents for recrystallization?

A2: For polar compounds, highly polar solvents are often a good starting point. Water can be an excellent recrystallization solvent for sufficiently polar molecules, as it is highly polar and its solvent power changes significantly with temperature.[2] Other common polar solvents to screen include ethanol, methanol, and acetonitrile.[6] Solvent mixtures, such as ethanol/water or acetone/water, are also very effective for polar compounds.[3]

Q3: How can I confirm the isotopic enrichment of my purified intermediate?

A3: Mass spectrometry (MS) is the primary technique for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) can be used to analyze the isotopic distribution of the molecular ion and calculate the percentage of the heavy isotope. For stable isotopes like ¹³C and ¹⁵N, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to quantify isotopic enrichment.

Q4: What is a good general strategy for developing a purification method for a new isotopically labeled intermediate?

A4: A good strategy involves a multi-step approach:

  • Initial Cleanup: Start with a simple, rapid technique like solid-phase extraction (SPE) or flash chromatography to remove the bulk of impurities.

  • High-Resolution Purification: Follow up with a high-resolution technique like preparative HPLC for final purification.

  • Final Salt Removal/Solvent Exchange: Use a desalting column or another SPE step if necessary to remove salts from the HPLC mobile phase and exchange the solvent to one suitable for storage or the next synthetic step.

  • Purity Analysis: Analyze the final product by analytical HPLC, LC-MS, and/or NMR to confirm chemical and isotopic purity.

Q5: I am observing "ghost peaks" in my HPLC chromatogram. What are they and how can I get rid of them?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram. In the context of radiolabeled compounds, they can be particularly problematic. They can arise from several sources:

  • Late Elution: A strongly retained compound from a previous injection eluting in a subsequent run.

  • Mobile Phase Contamination: Impurities in the solvents used for the mobile phase.

  • Sample Carryover: Residue from a previous, more concentrated sample remaining in the injector.

To eliminate ghost peaks, you can try flushing the column with a strong solvent between runs, ensuring the use of high-purity solvents for your mobile phase, and optimizing the injector wash procedure.[7]

Experimental Protocols

Protocol 1: General Preparative HPLC Purification of a ¹⁴C-Labeled Intermediate

Objective: To purify a crude ¹⁴C-labeled intermediate from unlabeled starting materials and reaction byproducts.

Methodology:

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a solvent that is compatible with the mobile phase (e.g., the initial mobile phase composition or a slightly stronger solvent).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • System: A preparative HPLC system equipped with a UV detector and a radioactivity detector (e.g., a flow-through scintillation counter).

    • Column: A reversed-phase C18 column of appropriate dimensions for the sample load (e.g., 19 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: Develop a gradient that provides good separation of the product from impurities. A typical starting point is a linear gradient from 5% B to 95% B over 20-30 minutes.

    • Flow Rate: A typical flow rate for a preparative column of this size is 10-20 mL/min.

    • Detection: Monitor the separation using the UV detector at a wavelength where the compound of interest absorbs and the radioactivity detector.

  • Purification and Fraction Collection:

    • Inject the prepared sample onto the equilibrated column.

    • Collect fractions corresponding to the radioactive peak of interest. The peak from the radioactivity detector should align with the UV peak of the product.

  • Post-Purification Processing:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified, TFA salt of the labeled intermediate.

  • Purity Analysis:

    • Analyze an aliquot of the final product using an analytical HPLC method to determine the chemical and radiochemical purity.

    • Confirm the identity and isotopic enrichment using LC-MS.

Protocol 2: General Recrystallization Protocol for a ¹³C-Labeled Intermediate

Objective: To improve the chemical purity of a solid ¹³C-labeled intermediate.

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude solid (e.g., 20-30 mg) in several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethanol, ethyl acetate, acetone, hexane, or mixtures like ethanol/water).

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that did not show good solubility at room temperature. An ideal solvent will completely dissolve the solid at or near its boiling point.

    • Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

  • Dissolution:

    • Place the crude ¹³C-labeled intermediate in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance.

    • Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.

  • Purity Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Analyze the purity by analytical HPLC and confirm the structure and isotopic enrichment by NMR and MS.

References

addressing matrix effects in LC-MS analysis of labeled pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of labeled pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and how do they affect the analysis of labeled pyrimidines?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of labeled pyrimidines from biological samples (e.g., plasma, urine, tissue), these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). This interference can lead to inaccurate and imprecise quantification of your labeled pyrimidines, compromising the reliability of your results.[1]

Q2: I am observing significant ion suppression in my analysis of a labeled pyrimidine (B1678525). What are the likely causes and how can I troubleshoot this?

A: Ion suppression is a common challenge in LC-MS analysis of biological samples and can be caused by several factors. A primary cause is the presence of endogenous matrix components, such as phospholipids, that co-elute with the analyte and compete for ionization in the MS source.[2]

Here is a logical workflow to troubleshoot ion suppression:

G cluster_0 Troubleshooting Ion Suppression start Significant Ion Suppression Observed a Optimize Sample Preparation start->a First Step b Improve Chromatographic Separation a->b e Check for Co-elution with Phospholipids a->e c Use a Stable Isotope-Labeled Internal Standard (SIL-IS) b->c f Perform Post-Column Infusion b->f d Dilute the Sample c->d g Result: Minimized Ion Suppression d->g

Caption: A flowchart for troubleshooting ion suppression in LC-MS analysis.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. Consider switching to a more rigorous sample preparation technique. For instance, if you are using protein precipitation (PPT), which is known for leaving behind phospholipids, consider trying liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]

  • Improve Chromatographic Separation: Adjust your LC method to better separate your labeled pyrimidine from the matrix components that are causing ion suppression. This can be achieved by changing the gradient, mobile phase composition, or using a different column chemistry (e.g., HILIC for polar compounds like 5-FU).[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal.

  • Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of your analyte. However, ensure that the diluted concentration of your analyte is still well above the instrument's limit of quantitation.[1]

  • Perform a Post-Column Infusion Experiment: This experiment can help identify the regions in your chromatogram where ion suppression is most pronounced. You can then modify your chromatographic method to ensure your labeled pyrimidine elutes outside of these zones.[1]

Q3: My recovery of labeled pyrimidines is low and inconsistent. What could be the issue?

A: Low and inconsistent recovery is often linked to the sample preparation method. The choice of extraction solvent and technique is critical for efficiently extracting pyrimidines from the sample matrix. For example, in the analysis of 5-fluorouracil (B62378) (5-FU) from plasma, liquid-liquid extraction with ethyl acetate (B1210297) has been shown to provide good recovery.[5]

Consider the following to improve recovery:

  • pH Adjustment: The pH of the sample and extraction solvent can significantly impact the extraction efficiency of acidic or basic compounds.

  • Solvent Polarity: Ensure the polarity of your extraction solvent is appropriate for your labeled pyrimidine.

  • Thorough Mixing and Centrifugation: Ensure complete mixing during extraction and adequate centrifugation to achieve proper phase separation.

  • Evaporation and Reconstitution: If your protocol involves an evaporation step, be mindful of potential analyte loss. The choice of reconstitution solvent is also important for ensuring your analyte is fully dissolved before injection.

Q4: I am using a stable isotope-labeled internal standard (SIL-IS), but my results are still not accurate. Why might this be?

A: While SIL-IS are excellent for correcting matrix effects, there are a few potential pitfalls:

  • Chromatographic Separation: Even a slight separation between the analyte and the SIL-IS can lead to them being affected differently by matrix components, resulting in inaccurate correction.[1]

  • Purity of the SIL-IS: Ensure the isotopic purity of your internal standard is high.

  • Concentration of the SIL-IS: An inappropriately high concentration of the internal standard can sometimes cause ion suppression of the analyte.[1]

Comparison of Sample Preparation Techniques

The choice of sample preparation is a critical step in minimizing matrix effects. Below is a summary of quantitative data for different techniques used in the analysis of pyrimidines.

Sample Preparation TechniqueAnalyteMatrixRecovery (%)Ion Suppression (%)Reference
Liquid-Liquid Extraction (LLE) 5-FluorouracilHuman Plasma46.0 - 72.69.8 - 25.7[4]
Protein Precipitation (PPT) 5-FluorouracilHuman Plasma>97Not specified[6]
Micro Protein Precipitation GemcitabineHuman Plasma87.7 - 89.7Near negligible
HybridSPE GeneralRat/Dog PlasmaHighLeast[3]
Solid-Phase Extraction (SPE) GeneralRat/Dog PlasmaModerateModerate[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for 5-Fluorouracil (5-FU) in Human Plasma [4][5]

  • Sample Preparation: To 50 µL of plasma sample, add 5 µL of the 5-fluorouracil-¹³C¹⁵N₂ internal standard solution.

  • Extraction: Add 500 µL of ethyl acetate containing 0.1% formic acid.

  • Mixing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge for 2 minutes at 16,100 g.

  • Evaporation: Transfer 400 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 75 µL of 0.1% formic acid in water before injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation for Gemcitabine in Human Plasma

  • Sample Preparation: Aliquot 50 µL of plasma sample and add the internal standard.

  • Precipitation: Add acetonitrile (B52724) to the sample, vortex to mix, and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new plate or vial for analysis.

  • Dilution/Reconstitution: Depending on the method, the supernatant may be injected directly, diluted with water, or evaporated and reconstituted in a suitable solvent.

Signaling Pathway and Experimental Workflow Visualization

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis pathway is crucial for the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[7][] Understanding this pathway is important for researchers studying metabolic disorders and developing anticancer drugs that target these enzymes.

G cluster_pathway De Novo Pyrimidine Biosynthesis Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHO Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine Monophosphate (OMP) Orotate->OMP OPRT UMP Uridine Monophosphate (UMP) OMP->UMP ODC

Caption: Key steps in the de novo pyrimidine biosynthesis pathway.

General LC-MS Experimental Workflow for Labeled Pyrimidines

The following diagram illustrates a typical workflow for the quantitative analysis of labeled pyrimidines from a biological matrix.

G cluster_workflow LC-MS Analysis Workflow start Biological Sample (e.g., Plasma) is Add Stable Isotope-Labeled Internal Standard start->is prep Sample Preparation (PPT, LLE, or SPE) lc LC Separation prep->lc is->prep ms MS/MS Detection lc->ms data Data Analysis & Quantification ms->data end Final Concentration data->end

Caption: A generalized workflow for LC-MS analysis of labeled pyrimidines.

References

resolving peak overlap in NMR spectra of 2,4-Dichloro-5-methylpyrimidine-15N2,13C

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding NMR analysis of 2,4-Dichloro-5-methylpyrimidine, particularly when dealing with isotopically labeled samples ([¹⁵N₂], [¹³C]). The strategies outlined here are designed for researchers, chemists, and drug development professionals to resolve common issues like peak overlap and to ensure accurate spectral assignment.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing overlapping signals in the ¹³C NMR spectrum of my compound?

A1: Peak overlap in ¹³C NMR spectra is common for aromatic and heterocyclic compounds like 2,4-Dichloro-5-methylpyrimidine. The chemical environments of the pyrimidine (B1678525) ring carbons can be very similar, leading to close or overlapping chemical shifts. Factors like solvent choice and sample concentration can influence the exact peak positions, but often, 1D NMR is insufficient to resolve these signals completely.[1][2]

Q2: How does ¹⁵N and ¹³C isotopic labeling help resolve peak overlap?

A2: Isotopic labeling is a powerful tool in NMR spectroscopy.[3]

  • ¹³C Labeling: While ¹³C is the NMR-active isotope, enrichment increases signal intensity, significantly reducing experiment time for more advanced, multi-dimensional experiments that are crucial for resolving overlap.

  • ¹⁵N Labeling: Incorporating ¹⁵N allows for the use of heteronuclear experiments that correlate protons and carbons to specific nitrogen atoms.[3] This provides an additional layer of connectivity information, which is invaluable for distinguishing between otherwise ambiguous signals. Experiments like the ¹H-¹⁵N HMBC can unambiguously determine the position of substituents by observing long-range couplings.[3][4]

Q3: What is the first 2D experiment I should try to resolve ambiguity?

A3: A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is the recommended starting point.[1][5] This experiment correlates each proton signal with the signal of the carbon it is directly attached to.[1][6] Since ¹³C spectra are generally better dispersed than ¹H spectra, this technique is excellent for resolving overlapping proton signals by spreading them out in the carbon dimension.[2][7] For 2,4-Dichloro-5-methylpyrimidine, an HSQC will clearly correlate the methyl protons to the methyl carbon and the C6-proton to the C6-carbon.

Q4: When should I use an HMBC experiment instead of an HSQC?

A4: Use a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment after an HSQC to piece together the molecular skeleton. While HSQC shows direct, one-bond correlations, HMBC reveals correlations between protons and carbons that are two or three bonds away.[6][8] This is critical for assigning quaternary (non-protonated) carbons and for linking different spin systems together. For instance, an HMBC can show a correlation from the methyl protons to the C5 and C4 carbons of the pyrimidine ring, confirming their connectivity.

Q5: How can I use the ¹⁵N labels to distinguish between the two nitrogen atoms (N1 and N3)?

A5: A ¹H-¹⁵N HMBC experiment is the ideal tool for this purpose.[4][9] This experiment detects long-range couplings between protons and nitrogen atoms. By observing the correlations from known protons, you can assign the nitrogens. For example, in 2,4-Dichloro-5-methylpyrimidine, you would expect to see a three-bond correlation from the C6-proton to N1 and a four-bond correlation to N3. Conversely, the methyl protons at C5 would show a three-bond correlation to N1. The presence and relative intensity of these cross-peaks allow for unambiguous assignment of the N1 and N3 signals.

Troubleshooting Guides

Problem: Ambiguous Assignment of Pyrimidine Ring Carbons (C2, C4, C5, C6)

Even with a simple 1D ¹³C spectrum, assigning the four distinct carbon atoms of the pyrimidine ring can be challenging due to their similar chemical shifts.

Solution: A Step-by-Step 2D NMR Workflow

  • Acquire a ¹H-¹³C HSQC Spectrum: This will unambiguously identify C6 (which has a directly attached proton) and the methyl carbon (C-CH₃). The remaining unassigned signals in the ¹³C spectrum will belong to the quaternary carbons: C2, C4, and C5.

  • Acquire a ¹H-¹³C HMBC Spectrum: This is the key experiment for assigning the quaternary carbons. Look for the following long-range correlations:

    • From Methyl Protons (on C5): Expect to see cross-peaks to C5, C4, and C6.

    • From H6 Proton: Expect to see cross-peaks to C5, C4, and C2.

  • Analyze the Correlations: By combining the information, you can create a connectivity map. For example, the carbon signal that shows a correlation to the H6 proton but not the methyl protons is C2. The carbon that correlates with both H6 and the methyl protons is C4. This logical process allows for complete and confident assignment.

cluster_start Initial Data cluster_exp Experimental Workflow cluster_analysis Data Analysis & Assignment start Overlapping ¹³C Signals (C2, C4, C5, C6) exp1 Run ¹H-¹³C HSQC start->exp1 res1 Assign C6 and -CH₃ (from HSQC) exp1->res1 exp2 Run ¹H-¹³C HMBC res3 Observe Long-Range Correlations: - H6 → C2, C4, C5 - CH₃ → C4, C5, C6 exp2->res3 res2 Identify Quaternary Carbons (C2, C4, C5) res1->res2 res2->exp2 res4 Deduce Full Assignment res3->res4

Caption: Workflow for assigning pyrimidine ring carbons.

Experimental Protocols

Key Experiment: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

This protocol provides a general methodology for setting up an HMBC experiment. Specific parameters may need to be optimized for your instrument and sample.

Methodology:

  • Sample Preparation: Prepare a solution of 10-20 mg of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup:

    • Lock and shim the spectrometer on your sample.

    • Obtain standard 1D ¹H and ¹³C spectra to determine the spectral widths (sw) for both nuclei.

    • Tune the ¹H and ¹³C channels on the probe.[10]

  • Load HMBC Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hmbcgp on Bruker, ghmbc on Varian/Agilent).

  • Set Key Parameters:

    • Spectral Width (F2 - ¹H): Set the spectral width to encompass all proton signals.

    • Spectral Width (F1 - ¹³C): Set the spectral width to encompass all carbon signals (e.g., 0-180 ppm).[11]

    • Number of Scans (ns): Start with 4 or 8 scans per increment. This can be increased for dilute samples.

    • Number of Increments (ni): Use 256 or 512 increments in the F1 dimension for good resolution.

    • Long-Range Coupling Constant (cnst13 or J(CH)): This is a critical parameter. The delay in the pulse sequence is optimized for a specific long-range coupling constant. A value of 8 Hz is a good compromise for detecting typical 2- and 3-bond couplings.[8][12] For very weak or 4-bond correlations, running a second experiment optimized for 4-5 Hz may be beneficial.[6]

  • Acquisition and Processing:

    • Acquire the 2D data. Experiment time will depend on the number of scans and increments.

    • Process the data using a 2D Fourier transform. Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Phase correction is typically not required for magnitude-mode spectra.

    • Reference the spectrum using your solvent signal or an internal standard.

Data Tables

Table 1: Expected ¹H-¹³C Long-Range Correlations in HMBC

Proton SourceCorrelating CarbonNumber of BondsExpected Result
-CH₃ (on C5)C52Strong Correlation
C43Medium Correlation
C63Medium Correlation
H6 C52Strong Correlation
C43Medium Correlation
C23Medium Correlation

Table 2: Expected ¹H-¹⁵N Long-Range Correlations in HMBC

Proton SourceCorrelating NitrogenNumber of BondsExpected Result
-CH₃ (on C5)N13Medium/Weak Correlation
H6 N12Strong Correlation
N33Medium Correlation

Note: The intensity of HMBC cross-peaks depends on the magnitude of the long-range J-coupling, which can vary. The absence of a peak does not definitively rule out a correlation, especially for 4-bond couplings.[6]

Logical Relationships Diagram

The following diagram illustrates the logical flow of using different NMR experiments to achieve a full structural assignment, leveraging the isotopic labels.

cluster_probes Primary Probes cluster_experiments Correlation Experiments cluster_assignments Structural Assignments H1 ¹H Protons (H6, -CH₃) HSQC ¹H-¹³C HSQC (1-Bond) H1->HSQC correlates to HMBC_C ¹H-¹³C HMBC (2-3 Bonds) H1->HMBC_C correlates to HMBC_N ¹H-¹⁵N HMBC (2-3 Bonds) H1->HMBC_N correlates to C_direct Protonated Carbons (C6, -CH₃) HSQC->C_direct assigns C_quat Quaternary Carbons (C2, C4, C5) HMBC_C->C_quat assigns N_atoms Nitrogen Atoms (N1, N3) HMBC_N->N_atoms assigns

Caption: Logic map for NMR-based structural assignment.

References

preventing degradation of 2,4-Dichloro-5-methylpyrimidine-15N2,13C during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C to prevent its degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and use of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.

FAQ 1: What are the optimal storage conditions for 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C?

To ensure the long-term stability and purity of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent moisture-related degradation.[1][2] The compound is known to be moisture-sensitive.[1]

  • Light: Protect from light to prevent potential photolytic degradation. Store in an amber vial or a light-blocking container.

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.

FAQ 2: I suspect my sample of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C has degraded. What are the likely causes and how can I identify them?

Degradation of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C can be caused by several factors. The primary degradation pathways for similar compounds include:

  • Hydrolysis: The chloro groups on the pyrimidine (B1678525) ring are susceptible to hydrolysis, especially in the presence of moisture, which can be accelerated by acidic or basic conditions.[2]

  • Dehalogenation: The chloro groups can be removed through reductive dehalogenation.[2]

  • Thermal Degradation: High temperatures can lead to decomposition.[2]

  • Polymerization: Although less common for this specific structure, related vinyl-substituted pyrimidines can undergo polymerization.[2]

To identify degradation, you can use analytical techniques such as HPLC, GC-MS, or NMR to check the purity of your sample and identify any degradation products.

Troubleshooting Common Degradation Issues

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC/GC-MS analysis. Hydrolysis due to moisture exposure.Review storage and handling procedures to ensure the compound is kept in a dry environment under an inert atmosphere. Use anhydrous solvents for all experiments.
Change in physical appearance (e.g., color change, clumping). Moisture absorption and potential degradation.Discard the sample if significant changes are observed. For future use, ensure the storage container is tightly sealed and stored in a desiccator.
Reduced peak area of the parent compound in analytical tests. Thermal degradation from improper storage temperatures.Verify that the storage temperature is consistently maintained at the recommended level (2-8 °C). Avoid repeated freeze-thaw cycles if the compound is stored in solution.
Inconsistent experimental results. Sample impurity or degradation.Re-analyze the purity of the stock material using the analytical protocols provided below. If degradation is confirmed, use a fresh, properly stored sample.

Data on Stability of Dichloropyrimidines

Condition Parameter Expected Outcome Potential Degradants
Hydrolytic 0.1 N HCl at 60°C for 24hSignificant degradationMonochloro-hydroxy-methylpyrimidine, Dihydroxy-methylpyrimidine
0.1 N NaOH at 60°C for 24hSignificant degradationMonochloro-hydroxy-methylpyrimidine, Dihydroxy-methylpyrimidine
Neutral water at 60°C for 24hModerate degradationMonochloro-hydroxy-methylpyrimidine
Oxidative 3% H₂O₂ at RT for 24hMinor degradationOxidized pyrimidine species
Thermal 60°C for 7 days (solid)Moderate degradationVarious decomposition products
Photolytic UV light (254 nm) for 24h (solid)Minor to moderate degradationPhotodegradation products

Experimental Protocols for Stability Assessment

To assess the stability and purity of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C, the following analytical methods can be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a quantitative measure of the purity of the compound and can be used to detect and quantify degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a good starting point.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is suitable for identifying volatile degradation products.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 min.

  • Injection: Splitless injection of 1 µL.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for confirming the structure of the compound and identifying any structural changes due to degradation. It can also be used to assess isotopic enrichment.

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the spectrum on a 400 MHz or higher spectrometer. The absence of a proton signal at the position of the ¹³C-labeled methyl group and the coupling patterns of the remaining protons will confirm the isotopic labeling.

  • ¹³C NMR:

    • Procedure: A proton-decoupled ¹³C NMR spectrum will show a single, enhanced signal for the ¹³C-labeled methyl carbon, confirming its presence and enrichment.

  • ¹⁵N NMR:

    • Procedure: ¹⁵N NMR can directly confirm the presence and enrichment of the ¹⁵N isotopes in the pyrimidine ring.

Visualizations

Troubleshooting_Degradation Start Suspected Degradation of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C CheckAppearance Physical Appearance Changed? (e.g., color, clumping) Start->CheckAppearance AnalyticalCheck Perform Analytical Purity Check (HPLC, GC-MS, or NMR) CheckAppearance->AnalyticalCheck No Discard Discard Sample CheckAppearance->Discard Yes DegradationConfirmed Degradation Confirmed? AnalyticalCheck->DegradationConfirmed InvestigateCause Investigate Potential Causes DegradationConfirmed->InvestigateCause Yes NoDegradation No Degradation Detected. Compound is likely stable. DegradationConfirmed->NoDegradation No Moisture Moisture Exposure (Hydrolysis) InvestigateCause->Moisture Temperature Improper Temperature (Thermal Degradation) InvestigateCause->Temperature Light Light Exposure (Photodegradation) InvestigateCause->Light ActionMoisture Action: - Store under inert gas - Use desiccator - Use anhydrous solvents Moisture->ActionMoisture ActionTemp Action: - Store at 2-8 °C - Monitor temperature Temperature->ActionTemp ActionLight Action: - Store in dark/amber vial Light->ActionLight

Caption: Troubleshooting workflow for suspected degradation.

Experimental_Workflow Start Stability Assessment of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C SamplePrep Sample Preparation: Dissolve in appropriate solvent Start->SamplePrep AnalysisMethod Select Analytical Method SamplePrep->AnalysisMethod HPLC HPLC Analysis (Purity & Degradants) AnalysisMethod->HPLC Quantitative GCMS GC-MS Analysis (Volatile Impurities) AnalysisMethod->GCMS Volatiles NMR NMR Spectroscopy (Structural Integrity & Isotopic Enrichment) AnalysisMethod->NMR Structural DataAnalysis Data Analysis HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis Purity Determine Purity (%) DataAnalysis->Purity IdentifyDegradants Identify Degradation Products DataAnalysis->IdentifyDegradants ConfirmStructure Confirm Structure & Labeling DataAnalysis->ConfirmStructure Conclusion Draw Conclusion on Stability Purity->Conclusion IdentifyDegradants->Conclusion ConfirmStructure->Conclusion

References

Technical Support Center: Navigating Incomplete Isotopic Enrichment in Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges arising from incomplete isotopic enrichment in labeled compounds during mass spectrometry-based quantitative experiments. Accurate quantification is fundamental to reliable experimental outcomes, and understanding how to manage and correct for impurities in isotopic labeling is critical.

Frequently Asked Questions (FAQs)

Q1: What is incomplete isotopic enrichment and why is it a concern?

Q2: How can I check the isotopic purity of my labeled compound?

A2: It is crucial to verify the isotopic purity of your labeled standard before use. The manufacturer's Certificate of Analysis (CoA) is the first point of reference and should provide information on chemical purity and isotopic enrichment.[3] However, it is best practice to experimentally verify this. You can do so by preparing a high-concentration solution of the stable isotope-labeled internal standard (SIL-IS) and analyzing it using your LC-MS/MS method. By monitoring the mass transition of the unlabeled analyte, you can ensure its signal is absent or below a predefined threshold (e.g., <0.1% of the SIL-IS response).[3]

Q3: What is the difference between isotopic enrichment and species abundance?

A3: Isotopic enrichment is the mole fraction of the specific isotope at a particular labeled site within a molecule, expressed as a percentage.[4] Species abundance, on the other hand, is the percentage of molecules that have a specific isotopic composition.[4] For instance, a D3-labeled compound with 99.5% isotopic enrichment does not mean that 99.5% of the molecules are the CD3 species. In reality, it means that 98.5% of the molecules are the CD3 species, and 1.5% are the CD2H species.[4] This distinction is crucial for accurate quantification.

Q4: How does incomplete isotopic labeling affect metabolic flux analysis (MFA)?

A4: In metabolic flux analysis, incomplete isotopic labeling of a tracer can significantly distort the mass isotopomer distributions (MIDs) of downstream metabolites. This can lead to incorrect calculations of metabolic fluxes.[2][5][6] It is essential to correct for both the natural abundance of stable isotopes and the impurity of the tracer substrate to obtain accurate flux estimations.[5][6]

Q5: Are there software tools available to correct for natural isotope abundance and tracer impurity?

A5: Yes, several software tools are available to correct for natural isotope abundance and tracer impurities. For instance, IsoCorrectoR is an R-based tool that can correct MS and MS/MS data for these factors.[5][7] Such tools are essential for processing data from stable isotope labeling experiments to avoid misinterpretation of results.[5]

Troubleshooting Guides

Problem: I am observing a significant signal for the unlabeled analyte in my pure heavy-labeled standard.

  • Possible Cause: The isotopic purity of your standard is lower than specified.

  • Solution:

    • Verify with the Manufacturer: Contact the supplier to confirm the expected isotopic enrichment and inquire about batch-to-batch variability.

    • Experimental Verification: Follow the protocol for "Verification of Isotopic Purity of a Labeled Standard" outlined below.

    • Correction: If the impurity is significant, you will need to apply a mathematical correction to your data. This typically involves creating a correction matrix based on the measured isotopic distribution of the standard.[8]

Problem: My quantitative results are showing high variability between replicates.

  • Possible Cause: Inconsistent matrix effects or issues with the internal standard.

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to correct for variability during sample processing and analysis.[3][9]

    • Assess Matrix Effects: Perform a matrix effect assessment to ensure that the ionization of your analyte is not being suppressed or enhanced by other components in the sample.[3]

    • Optimize IS Concentration: The concentration of the internal standard should be optimized to be within the linear range of the assay and ideally matched to the expected analyte concentration.[9]

Experimental Protocols

Protocol 1: Verification of Isotopic Purity of a Labeled Standard

Objective: To experimentally determine the isotopic purity of a stable isotope-labeled compound.

Materials:

  • Isotopically labeled standard

  • High-purity solvent (e.g., methanol, acetonitrile)

  • LC-MS/MS system

Method:

  • Prepare a high-concentration stock solution of the labeled standard in the appropriate solvent.

  • Create a dilution series of the stock solution.

  • Analyze the dilutions using the same LC-MS/MS method that will be used for the experimental samples.

  • Acquire data in full scan mode or by monitoring the specific mass transitions for both the labeled and unlabeled species.

  • Integrate the peak areas for all observed isotopologues.

  • Calculate the percentage of the unlabeled species relative to the total signal of all isotopologues.

Data Analysis: The isotopic purity can be calculated as: Isotopic Purity (%) = (1 - (Area_unlabeled / (Area_unlabeled + Area_labeled))) * 100

Protocol 2: Correction for Natural Isotope Abundance

Objective: To correct mass spectrometry data for the contribution of naturally occurring heavy isotopes.

Method:

  • Analyze an Unlabeled Standard: Prepare and analyze a pure, unlabeled standard of the compound of interest using the same analytical method as your samples.[8]

  • Determine the Mass Isotopomer Distribution (MID): Integrate the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.) to determine the experimental MID of the unlabeled standard.[8]

  • Create a Correction Matrix: Use the experimentally determined MID of the unlabeled standard to generate a correction matrix.[8]

  • Apply the Correction: Apply the inverse of the correction matrix to the observed MIDs of your experimental samples to obtain the corrected MIDs, which reflect the true isotopic enrichment from your tracer.[8]

Quantitative Data Summary

ParameterDescriptionTypical Acceptance CriteriaReference
Isotopic Purity of Standard Percentage of the desired heavy isotope in the labeled compound.>99%[3]
Unlabeled Species in Standard Percentage of the unlabeled analyte present in the heavy standard.<0.1% of the labeled species response[3]
Matrix Factor (MF) CV Coefficient of variation of the internal standard-normalized matrix factor across different lots of the biological matrix.≤15%[3]
Recovery CV Coefficient of variation of the analyte and internal standard recovery across QC levels.≤15%[3]

Visualizations

cluster_0 Experimental Workflow Start Start Obtain Labeled Standard Obtain Labeled Standard Start->Obtain Labeled Standard Verify Purity Verify Purity Obtain Labeled Standard->Verify Purity Prepare Samples Prepare Samples Verify Purity->Prepare Samples Purity OK LC-MS Analysis LC-MS Analysis Prepare Samples->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Correction Correction Data Processing->Correction Final Results Final Results Correction->Final Results cluster_1 Impact of Incomplete Enrichment on Quantification True Sample True Analyte Concentration (Light) Observed Signal Observed MS Signal True Sample->Observed Signal Labeled Standard Labeled Standard (Heavy + Impurity) Labeled Standard->Observed Signal Impurity contributes to light signal Inaccurate Ratio Inaccurate Light/Heavy Ratio Observed Signal->Inaccurate Ratio cluster_2 Data Correction Logic Raw Data Raw MS Data (Observed MIDs) Apply Correction Apply Inverse Matrix Raw Data->Apply Correction Unlabeled Standard MID Analyze Unlabeled Standard (Determine Natural Abundance) Correction Matrix Generate Correction Matrix Unlabeled Standard MID->Correction Matrix Correction Matrix->Apply Correction Corrected Data Corrected MIDs (True Enrichment) Apply Correction->Corrected Data

References

Validation & Comparative

A Comparative Guide to Isotopic Labeling Strategies in Drug Development: The Role of Labeled Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, the use of isotopically labeled compounds is indispensable for elucidating the metabolic fate of new chemical entities. Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are critical for regulatory approval, rely on tracers to track a drug and its metabolites in biological systems. While various methods exist to introduce isotopic labels, the strategic choice of a labeling approach can significantly impact the efficiency, cost, and quality of the data obtained.

This guide provides a comprehensive comparison of three primary strategies for generating isotopically labeled drug candidates, with a special focus on the use of complex, pre-labeled building blocks such as 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C . This particular synthon is a valuable precursor in the synthesis of a wide range of therapeutic agents, including antiviral, antifungal, and anticancer drugs. By incorporating stable isotopes of nitrogen and carbon directly into the pyrimidine (B1678525) core, it offers a powerful tool for creating tracers with high metabolic stability and a significant mass shift for clear analytical detection.

The comparison is aimed at researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable labeling strategy for their specific research needs.

Comparison of Isotopic Labeling Strategies

The choice of an isotopic labeling strategy is a trade-off between synthetic feasibility, cost, and the specific requirements of the planned study. The following table summarizes the key characteristics of three common approaches.

FeatureStrategy A: Late-Stage Labeling (e.g., H/D Exchange)Strategy B: De Novo Synthesis from Simple Labeled PrecursorsStrategy C: Synthesis Using a Labeled Building Block (e.g., 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C)
General Principle Introduction of isotopes (commonly ²H) onto the final drug molecule or a late-stage intermediate.Biosynthesis or chemical synthesis of the drug from basic labeled starting materials (e.g., ¹³C-glucose, ¹⁵N-NH₄Cl).Incorporation of a complex, pre-labeled synthon into the synthetic route of the drug molecule.
Synthetic Accessibility Often technically simpler and faster as it avoids redesigning the entire synthesis.Can be extremely complex and low-yielding for complex drug molecules; often requires extensive route development.Requires a modified synthetic route to incorporate the building block, which may be non-trivial. The availability of the labeled synthon is a key factor.
Cost Generally lower cost due to the use of cheaper labeling reagents (e.g., D₂O) and fewer synthetic steps.Can be very high due to the cost of simple labeled precursors and the complexity of the synthesis.The labeled building block itself is expensive, but this can be offset by a more convergent and higher-yielding synthesis.
Label Position Often results in labeling at multiple positions, some of which may not be metabolically stable. Regioselectivity can be difficult to control.Can, in principle, achieve specific labeling, but this often requires intricate synthetic design.The label is in a defined, stable position within the core of the molecule, determined by the structure of the synthon.
Metabolic Stability of Label Potentially low. Deuterium (B1214612) labels on activated carbon atoms can be lost through metabolic oxidation, leading to an underestimation of drug exposure.[1][2]High, as labels (typically ¹³C, ¹⁵N) are incorporated into the molecular backbone.Very high. ¹³C and ¹⁵N isotopes integrated into an aromatic core are not susceptible to metabolic exchange.[2]
Isotopic Enrichment & Mass Shift High enrichment is achievable, but the mass shift per label is small (+1 Da per ²H). Multiple labels are needed for a significant mass shift.High enrichment is possible. The mass shift depends on the number of incorporated labeled atoms.High enrichment and a significant mass shift (+3 Da for 2x¹⁵N, 1x¹³C) are inherent to the building block, facilitating clear separation from the unlabeled drug in mass spectrometry.
Versatility Broadly applicable to many molecules, provided they have exchangeable protons.Limited applicability for complex pharmaceuticals due to synthetic challenges. More common in metabolic flux analysis.Applicable to any drug candidate that can be synthesized from the specific building block.
Information Yield Primarily useful for quantitative analysis (e.g., as an internal standard) and some ADME studies, if the label is stable.Can provide detailed information on the metabolic origin of different parts of the molecule.Ideal for definitive ADME studies and as a highly reliable internal standard for quantitative bioanalysis. The stable, core label ensures all metabolites derived from that core are tracked.

Visualizing the Labeling Strategies

The following diagrams illustrate the conceptual differences between the three main isotopic labeling strategies.

G cluster_A Strategy A: Late-Stage Labeling cluster_C Strategy C: Labeled Building Block cluster_B Strategy B: De Novo Synthesis A_start Unlabeled Drug Molecule A_process Labeling Reaction (e.g., H/D Exchange) A_start->A_process A_end Labeled Drug (Label on Periphery) A_process->A_end C_start1 Labeled Building Block (e.g., 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C) C_process Multi-step Synthesis C_start1->C_process C_start2 Other Precursors C_start2->C_process C_end Labeled Drug (Label in Core) C_process->C_end B_start Simple Labeled Precursors (e.g., ¹³C-Glucose) B_process Complex Multi-step Synthesis B_start->B_process B_end Labeled Drug (Label in Backbone) B_process->B_end

Caption: Conceptual overview of three distinct isotopic labeling strategies.

Experimental Protocols

To provide a practical context, the following sections detail hypothetical, yet representative, experimental protocols for each labeling strategy, aimed at preparing a labeled drug candidate for an in vivo ADME study. For this example, we will consider a hypothetical antiviral drug, "Pyrimivir," which contains a 5-methylpyrimidine (B16526) core.

Protocol 1: Late-Stage Deuteration of Pyrimivir (Strategy A)

Objective: To introduce deuterium labels into the final Pyrimivir molecule for use as an internal standard in LC-MS/MS quantification.

Methodology:

  • Catalyst Preparation: Prepare a palladium-on-carbon (10% Pd/C) catalyst.

  • Labeling Reaction:

    • Dissolve 100 mg of unlabeled Pyrimivir in 5 mL of a suitable organic solvent (e.g., dioxane).

    • Add 10 mg of the Pd/C catalyst to the solution.

    • Add 1 mL of deuterium oxide (D₂O, 99.9 atom % D) as the deuterium source.

    • Seal the reaction vessel and heat to 80-100°C for 12-24 hours with vigorous stirring. The catalytic process will facilitate the exchange of labile protons on the molecule with deuterium.[3]

  • Work-up and Purification:

    • Cool the reaction mixture and filter to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Re-dissolve the residue in a protic solvent like methanol (B129727) (CH₃OH) and evaporate again to remove any back-exchanged deuterium from -OH or -NH groups. Repeat this step twice.

    • Purify the deuterated Pyrimivir using preparative High-Performance Liquid Chromatography (HPLC).

  • Analysis:

    • Confirm the identity and purity of the labeled product by HPLC and ¹H-NMR.

    • Determine the level of deuterium incorporation and the location of the labels using high-resolution mass spectrometry (HRMS) and ²H-NMR.

Protocol 2: Synthesis of Labeled Pyrimivir using 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C (Strategy C)

Objective: To synthesize Pyrimivir with a stable isotope-labeled core for use in a human ADME study.

Methodology: This protocol assumes a synthetic route where an amine side chain (R-NH₂) is coupled to the pyrimidine core.

G reagent1 2,4-Dichloro-5-methylpyrimidine- ¹⁵N₂,¹³C intermediate Monosubstituted Intermediate reagent1->intermediate Nucleophilic Aromatic Substitution reagent2 Amine Side Chain (R-NH₂) reagent2->intermediate final_product Labeled Pyrimivir intermediate->final_product Further Synthetic Steps

Caption: Synthetic scheme for labeled Pyrimivir using the building block approach.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 100 mg of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C in a suitable solvent such as isopropanol.

    • Add 1.1 equivalents of the amine side chain (R-NH₂) and 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).

    • Heat the mixture to reflux for 4-8 hours. The more reactive chlorine at the 4-position of the pyrimidine ring will be displaced by the amine.

  • Further Synthetic Steps:

    • Based on the specific structure of Pyrimivir, perform the subsequent reactions to complete the synthesis. This may involve coupling reactions at the remaining chlorine position or modifications to the side chain.

  • Purification:

    • After the final synthetic step, purify the fully assembled, labeled Pyrimivir using column chromatography followed by preparative HPLC to achieve >98% purity.

  • Analysis:

    • Confirm the structure and identity using HRMS and NMR spectroscopy (¹H, ¹³C). The mass spectrum will show a clear +3 Da shift compared to the unlabeled standard.

    • Quantify the isotopic enrichment using HRMS. The enrichment should be >98%, matching that of the starting labeled building block.

Protocol 3: A Typical Workflow for an in vivo ADME Study

Objective: To determine the routes of excretion, mass balance, and metabolic profile of Pyrimivir in a preclinical model using the ¹⁵N₂,¹³C-labeled drug.

G cluster_results Study Endpoints start Administer Labeled Pyrimivir to Animal Model (Oral Gavage) collect Collect Samples Over Time (Plasma, Urine, Feces) start->collect process Sample Processing (Extraction, Concentration) collect->process analyze LC-HRMS Analysis process->analyze data Data Processing analyze->data endpoint1 Identify Metabolites (Metabolite Profiling) data->endpoint1 endpoint2 Quantify Drug and Metabolites (Pharmacokinetics) data->endpoint2 endpoint3 Determine Excretion Routes (Mass Balance) data->endpoint3

Caption: Experimental workflow for a preclinical ADME study using a labeled drug.

  • Dosing: Administer a single oral dose of ¹⁵N₂,¹³C-Pyrimivir, formulated in a suitable vehicle, to a cohort of laboratory animals (e.g., rats).

  • Sample Collection: House the animals in metabolic cages that allow for the separate collection of urine and feces. Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). Collect all urine and feces for a period of 72-120 hours, or until >95% of the administered dose is recovered.

  • Sample Processing:

    • Process blood samples to obtain plasma.

    • Homogenize feces samples.

    • Extract the drug and its metabolites from plasma, urine, and fecal homogenates using appropriate techniques (e.g., protein precipitation, solid-phase extraction).

  • LC-HRMS Analysis:

    • Analyze the processed samples using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

    • The HRMS will be used to search for the characteristic mass of the parent drug and any potential metabolites that retain the ¹⁵N₂,¹³C-labeled pyrimidine core. The high mass accuracy allows for the prediction of elemental formulas for the metabolites.

  • Data Analysis and Reporting:

    • Quantify the concentration of the parent drug and major metabolites in plasma over time to determine pharmacokinetic parameters.

    • Quantify the total amount of radioactivity (or labeled material) in the collected urine and feces to determine the mass balance and primary routes of excretion.

    • Propose structures for the identified metabolites based on their mass fragmentation patterns.

Conclusion

The selection of an isotopic labeling strategy is a critical decision in the drug development pipeline. While late-stage labeling offers speed and cost-effectiveness for certain applications like internal standards, the potential for metabolic lability of the label can compromise the integrity of ADME studies. The use of a pre-labeled, complex building block like 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C represents a robust and reliable approach. It ensures that the isotopic label is positioned in a metabolically stable core of the drug molecule, providing definitive and high-quality data for understanding a drug's disposition. Although it requires consideration in the initial synthetic design, this strategy provides a high degree of confidence in the resulting ADME data, ultimately de-risking and accelerating the journey of a new therapeutic to the clinic.

References

validation of metabolic pathways using 2,4-Dichloro-5-methylpyrimidine-15N2,13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating pyrimidine (B1678525) metabolic pathways, with a focus on the use of stable isotope tracers. We will explore the established use of precursors like glutamine, aspartate, and uridine (B1682114), and discuss the potential application of the novel tracer, 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C. This document will provide supporting principles from experimental data in the field, detailed experimental protocols, and visual representations of key pathways and workflows to aid in experimental design and data interpretation.

Introduction to Pyrimidine Metabolism and its Validation

The pyrimidine biosynthesis pathway is a crucial cellular process responsible for the de novo synthesis and salvage of pyrimidine nucleotides (uracil, cytosine, and thymine), which are essential building blocks for DNA and RNA.[1] This pathway is a key target in cancer therapy and for understanding various metabolic disorders.[2][3] Validating and quantifying the flux through the de novo and salvage pathways is critical for drug development and disease research.

Stable isotope tracing is a powerful technique for elucidating metabolic pathways.[4][5] By introducing molecules labeled with heavy isotopes (e.g., ¹³C, ¹⁵N) into a biological system, researchers can track the transformation of these molecules into downstream metabolites.[6] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to detect and quantify the incorporation of these isotopes, providing a dynamic view of metabolic activity.[4][7]

Comparison of Isotopic Tracers for Pyrimidine Pathway Validation

The choice of isotopic tracer is critical for successfully probing pyrimidine metabolism. Below is a comparison of commonly used tracers and the hypothetical application of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.

Tracer CompoundLabeled AtomsPathway TracedAdvantagesDisadvantages
[¹⁵N₂]-Glutamine ¹⁵NDe Novo Synthesis- Traces the incorporation of the amide nitrogen from glutamine into the pyrimidine ring. - Widely used and well-characterized.[6][8]- Does not trace the carbon backbone of the pyrimidine ring.
[U-¹³C₅]-Glutamine ¹³CDe Novo Synthesis (via TCA cycle)- Traces carbon flow from glutamine into aspartate and then into the pyrimidine ring.- Indirect tracing of the pyrimidine ring itself.
[U-¹³C₄]-Aspartate ¹³CDe Novo Synthesis- Directly traces the carbon atoms from aspartate that form part of the pyrimidine ring.[8]- Cellular uptake and metabolism of aspartate can be complex.
[¹⁵N₂]-Uridine ¹⁵NSalvage Pathway- Directly traces the salvage of uridine into the nucleotide pool.[6]- Does not provide information on de novo synthesis.
[U-¹³C₉,¹⁵N₂]-Uridine ¹³C, ¹⁵NSalvage Pathway- Provides comprehensive labeling of salvaged uridine nucleotides.- Does not inform on the de novo pathway.
2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C (Hypothetical) ¹⁵N, ¹³CPotentially Salvage and/or Catabolic Pathways- The labeled pyrimidine core could directly trace its incorporation or breakdown. - The dichloro-substituents may make it a specific probe for certain enzymatic activities.- Metabolic fate is unknown. - Potential for cellular toxicity. - Not a natural substrate, so its metabolism may not reflect physiological fluxes.

Experimental Protocols

General Protocol for Stable Isotope Tracing of Pyrimidine Metabolism

This protocol provides a general workflow for a stable isotope tracing experiment using a labeled precursor to study pyrimidine metabolism in cultured cells.

1. Cell Culture and Isotope Labeling:

  • Culture cells to mid-log phase in standard growth medium.
  • Replace the standard medium with an isotope-labeling medium containing the desired stable isotope tracer (e.g., [¹⁵N₂]-Glutamine, [U-¹³C₄]-Aspartate, or [¹⁵N₂]-Uridine) at a known concentration.
  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the label into downstream metabolites.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet protein and cell debris.
  • Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[9][10][11]
  • Use a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate the polar pyrimidine metabolites.[12]
  • Optimize the mass spectrometer settings to detect and quantify the different isotopologues of the pyrimidine metabolites of interest (e.g., UMP, CMP, TMP).

4. Data Analysis and Interpretation:

  • Process the raw LC-MS/MS data to determine the fractional enrichment of the heavy isotopes in each pyrimidine metabolite at each time point.
  • Calculate the metabolic flux through the de novo and/or salvage pathways based on the rate of isotope incorporation.

Visualizing Pyrimidine Metabolism and Experimental Workflow

Pyrimidine De Novo and Salvage Pathways

Pyrimidine_Pathways cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine-5'-monophosphate (OMP) Orotate->OMP PRPP_de_novo PRPP PRPP_de_novo->OMP UMP Uridine-5'-monophosphate (UMP) OMP->UMP UMP_pool UMP Pool UMP->UMP_pool Uridine Uridine UMP_salvage Uridine-5'-monophosphate (UMP) Uridine->UMP_salvage PRPP_salvage PRPP PRPP_salvage->UMP_salvage UMP_salvage->UMP_pool UDP UDP UMP_pool->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP DNA_RNA DNA/RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA TMP TMP dUMP->TMP TMP->DNA_RNA Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Cell_Culture 1. Cell Culture Isotope_Labeling 2. Introduction of Labeled Tracer (e.g., 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C) Cell_Culture->Isotope_Labeling Time_Course 3. Time-Course Incubation Isotope_Labeling->Time_Course Metabolite_Extraction 4. Metabolite Extraction Time_Course->Metabolite_Extraction LCMS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing 6. Data Processing & Isotopologue Analysis LCMS_Analysis->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation Data_Processing->Flux_Calculation Pathway_Validation 8. Pathway Validation & Hypothesis Testing Flux_Calculation->Pathway_Validation

References

A Comparative Guide to Quantification Accuracy Using Stable Isotope-Labeled Internal Standards: The Case of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of an appropriate internal standard is crucial in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variability during sample preparation and analysis.[1] SIL internal standards are considered the "gold standard" as they are structurally identical to the analyte, differing only in the mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar ionization effects, leading to more accurate and precise quantification.

Performance Comparison: Stable Isotope vs. Analog Internal Standards

The choice of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following table compares the expected performance of a SIL internal standard like 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C with commonly used analog internal standards for pyrimidine-based analytes. The data presented is a synthesis of typical performance characteristics reported in bioanalytical method validation studies for similar analytes.[2][3]

Performance MetricStable Isotope-Labeled IS (e.g., 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C)Analog IS (e.g., 5-Bromouracil)Rationale for Performance
Accuracy (% Bias) Typically < 5%Can be up to 15%SILs co-elute and have identical extraction recovery and ionization efficiency to the analyte, minimizing systematic errors.[2][4]
Precision (%RSD) Typically < 5%Can be up to 15%The identical behavior of SILs effectively corrects for random variations in the analytical process.[2][3]
Matrix Effect MinimalVariableSILs experience the same matrix-induced ion suppression or enhancement as the analyte, allowing for effective compensation.[1]
Recovery Not critical for accuracyMust be consistent and highSince the SIL behaves identically to the analyte, the ratio remains constant even with incomplete recovery. For analogs, inconsistent recovery can lead to significant errors.[3]
Linearity (r²) > 0.99> 0.99Both can provide good linearity, but the data points for SILs typically have less dispersion.

Experimental Protocols

Below is a detailed experimental protocol for the quantification of a pyrimidine (B1678525) analog like 5-Fluorouracil (B62378) in human plasma using a SIL internal standard, based on common methodologies found in the literature.[2][3][5]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C in methanol).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), negative mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for the analyte and the internal standard.

Visualizations

Bioanalytical Workflow for Quantification

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: A generalized workflow for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard.

Metabolic Pathway of 5-Fluorouracil

5FU_Metabolism 5FU 5-Fluorouracil (5-FU) FUH2 Dihydrofluorouracil (FUH2) 5FU->FUH2 DPD FUMP Fluorouridine monophosphate (FUMP) 5FU->FUMP UPRT/TP FUPA α-Fluoro-β-ureidopropionic acid (FUPA) FUH2->FUPA FBAL α-Fluoro-β-alanine (FBAL) FUPA->FBAL FUDP Fluorouridine diphosphate (B83284) (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUDP->FdUMP RNA RNA Incorporation FUTP->RNA DNA Thymidylate Synthase Inhibition (DNA Synthesis Disruption) FdUMP->DNA

References

A Comparative Guide to the Cross-Validation of NMR and Mass Spectrometry Data for Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the precise analysis of isotopically labeled compounds is paramount for understanding metabolic pathways, determining pharmacokinetics, and elucidating mechanisms of action. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and widely used analytical techniques for this purpose. While both methods provide valuable insights, they operate on different physical principles, offering complementary information.[1][2][3] This guide provides an objective comparison of NMR and MS for the analysis of labeled compounds, complete with experimental protocols and data to aid researchers in selecting the appropriate technique and effectively cross-validating their results.

Performance Comparison: NMR vs. Mass Spectrometry

The choice between NMR and MS for analyzing labeled compounds often depends on the specific requirements of the study, such as the desired level of detail, sensitivity, and the nature of the sample.[4]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Lower, typically in the micromolar (µM) range.[4][5]Higher, capable of detecting metabolites in the nanomolar (nM) to picomolar (pM) range.[4]
Reproducibility High, offering excellent quantitative reproducibility.[4][6]Generally less reproducible than NMR, often requiring internal standards for accurate quantification.[4]
Quantification Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[7][8][9]Can be quantitative but often requires the use of isotopically labeled internal standards for each analyte to correct for matrix effects and ionization efficiency.[4]
Structural Information Provides detailed information on the position of isotopic labels within a molecule (isotopomers).[2][3][10]Primarily provides information on the number of isotopic labels in a molecule (isotopologues).[3][10] Fragmentation can provide some positional information.[10]
Sample Preparation Minimal and non-destructive, allowing for sample recovery.[4][6]Often requires more extensive sample preparation, including derivatization for certain analyses (e.g., GC-MS).[4]
Throughput Generally lower throughput compared to MS.High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).[4]
Compound Identification Excellent for unambiguous structure elucidation of novel compounds.[4]Relies on mass-to-charge ratio and fragmentation patterns, which can sometimes be ambiguous for unknown compounds.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following are generalized methodologies for the analysis of ¹³C-labeled compounds using NMR and MS.

This protocol provides a general framework for the analysis of ¹³C-labeled metabolites from biological samples.

1. Sample Preparation:

  • Cell Culture and Labeling: Culture cells in a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) for a specified duration to allow for incorporation into metabolites.[11]

  • Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

  • Sample Reconstitution: Dry the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing and quantification.[11]

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H and ¹³C Spectra: Acquire standard one-dimensional ¹H and ¹³C spectra to identify and quantify major metabolites. For quantitative ¹H NMR, ensure a long relaxation delay (at least 5 times the longest T1) is used.[7]

  • 2D NMR Spectra: Acquire two-dimensional spectra such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and confirm assignments based on the connectivity between protons and carbons.[11] Other useful experiments for labeled compounds include TOCSY (Total Correlation Spectroscopy) and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) for determining C-C correlations.[12][13]

3. Data Processing and Analysis:

  • Spectral Processing: Process the raw NMR data using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing.

  • Metabolite Identification and Quantification: Identify metabolites by comparing chemical shifts and coupling patterns to spectral databases (e.g., HMDB, BMRB).[5] Quantify metabolites by integrating the area of specific peaks relative to the internal standard.[7][9]

  • Isotopic Enrichment Calculation: Determine the percentage of ¹³C enrichment at specific positions by analyzing the intensity of ¹³C satellite peaks in ¹H spectra or by direct integration of signals in ¹³C spectra.[14][15]

This protocol outlines a general workflow for analyzing ¹³C-labeled metabolites using LC-MS.

1. Sample Preparation:

  • Cell Culture and Labeling: As described in the NMR protocol, culture cells with a ¹³C-labeled substrate.

  • Metabolite Extraction: Perform metabolite extraction as described for NMR analysis.

  • Sample Derivatization (Optional): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of metabolites.[4]

2. LC-MS Data Acquisition:

  • Chromatography: Separate the metabolites using an appropriate liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[16]

  • Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[16] Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of specific metabolites.

3. Data Processing and Analysis:

  • Peak Picking and Alignment: Process the raw LC-MS data to detect and align chromatographic peaks across different samples.

  • Metabolite Identification: Identify metabolites by matching their accurate mass and retention time to a database of standards. Fragmentation patterns from MS/MS data can further confirm the identity.

  • Isotopologue Distribution Analysis: Determine the distribution of ¹³C isotopologues for each metabolite by analyzing the relative intensities of the different mass peaks.[17][18] Software tools are available to correct for the natural abundance of ¹³C.

Visualizing the Workflow and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and a key metabolic pathway frequently studied with labeled compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_validation Cross-Validation start Biological Sample with Labeled Compound extraction Metabolite Extraction start->extraction split Split Sample extraction->split nmr_acq NMR Data Acquisition (1D/2D Spectra) split->nmr_acq Portion 1 ms_acq LC-MS Data Acquisition (Full Scan & MS/MS) split->ms_acq Portion 2 nmr_proc NMR Data Processing nmr_acq->nmr_proc nmr_analysis Isotopomer Analysis & Quantification nmr_proc->nmr_analysis comparison Compare Quantitative Results & Isotopic Enrichment nmr_analysis->comparison ms_proc MS Data Processing ms_acq->ms_proc ms_analysis Isotopologue Analysis & Quantification ms_proc->ms_analysis ms_analysis->comparison conclusion Validated Metabolic Profile comparison->conclusion

Workflow for Cross-Validating NMR and Mass Spectrometry Data.

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle glucose ¹³C-Glucose g6p Glucose-6-P glucose->g6p f6p Fructose-6-P g6p->f6p fbp Fructose-1,6-BP f6p->fbp dhap DHAP fbp->dhap g3p Glyceraldehyde-3-P fbp->g3p dhap->g3p pep PEP g3p->pep pyruvate Pyruvate pep->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa citrate Citrate acetyl_coa->citrate akg α-Ketoglutarate citrate->akg succinyl_coa Succinyl-CoA akg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oaa Oxaloacetate malate->oaa oaa->citrate

References

Unlabeled 2,4-Dichloro-5-methylpyrimidine: A Comparative Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of chemical reagents are paramount. Reference standards serve as the benchmark against which new batches of synthesized compounds, impurities, and metabolites are measured. This guide provides a comprehensive comparison of unlabeled 2,4-Dichloro-5-methylpyrimidine as a reference standard, offering objective data against a well-established alternative, Thymine. This document is intended to assist researchers in making informed decisions for their analytical and synthetic needs.

Executive Summary

2,4-Dichloro-5-methylpyrimidine is a halogenated pyrimidine (B1678525) derivative frequently utilized as a key intermediate in the synthesis of various biologically active molecules. Its utility as a reference standard is predicated on its stability, high purity, and distinct analytical signals. This guide will delve into its physicochemical properties, analytical characterization, and a direct comparison with Thymine, a naturally occurring pyrimidine nucleobase often used as a standard in biological and chemical analyses.

Comparative Data at a Glance

A direct comparison of the key physicochemical properties of 2,4-Dichloro-5-methylpyrimidine and Thymine is presented below, highlighting their differences and suitability for various laboratory applications.

Property2,4-Dichloro-5-methylpyrimidineThymine
Molecular Formula C₅H₄Cl₂N₂C₅H₆N₂O₂
Molecular Weight 163.00 g/mol [1][2]126.11 g/mol [1][3]
CAS Number 1780-31-0[1][2]65-71-4[1][4]
Melting Point 26-28 °C[1]~320 °C (decomposes)[1][4]
Boiling Point 108-109 °C at 11 mmHg[1]Not applicable
Solubility Soluble in chloroform, ether, ethyl acetate, and toluene.Soluble in hot water and 1 M NaOH. Slightly soluble in alcohol.[1][4]
Purity (Typical) ≥98%[1]≥99%[1][3]
Primary Use as Standard Intermediate in chemical synthesis, impurity reference.Pharmaceutical secondary standard, quantification of DNA samples.[1][3][4]

Performance as a Reference Standard

The utility of a compound as a reference standard is determined by several factors, including its purity, stability, and ease of characterization.

2,4-Dichloro-5-methylpyrimidine is an excellent standard for applications involving synthetic chemistry and impurity profiling. Its lower melting point and solubility in common organic solvents make it easy to handle and prepare for analysis by techniques such as Gas Chromatography (GC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of chlorine atoms provides a distinct isotopic pattern in mass spectrometry, aiding in its identification.

Thymine , on the other hand, is a well-established standard in biological and pharmaceutical applications.[1][4] Its high melting point and thermal stability are advantageous for certain analytical techniques.[4] As a certified reference material (CRM) from various pharmacopeias, its traceability and characterization are well-documented.[4]

Experimental Protocols

Accurate characterization of a reference standard is crucial. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) that can be applied to 2,4-Dichloro-5-methylpyrimidine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of 2,4-Dichloro-5-methylpyrimidine and separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Newcrom R1 HPLC column or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)

  • 2,4-Dichloro-5-methylpyrimidine reference standard and sample

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water mixture (gradient or isocratic, to be optimized). A typical starting point is 50:50 Acetonitrile:Water with 0.1% acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of 2,4-Dichloro-5-methylpyrimidine reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard using the same diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the area of the main peak and any impurity peaks. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components.

Quantitative NMR (qNMR) for Purity Determination

qNMR is a primary analytical method for determining the purity of a substance with high precision and accuracy, without the need for a specific reference standard of the same compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., maleic anhydride, dimethyl sulfone) of known high purity

  • 2,4-Dichloro-5-methylpyrimidine sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the 2,4-Dichloro-5-methylpyrimidine sample and a known amount of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing:

    • Integrate a well-resolved signal of the analyte (2,4-Dichloro-5-methylpyrimidine) and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualizing Workflows and Relationships

To further clarify the application of 2,4-Dichloro-5-methylpyrimidine as a standard, the following diagrams illustrate a typical experimental workflow and the logical hierarchy of its qualification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_qualification Standard Qualification weigh Accurately Weigh 2,4-Dichloro-5-methylpyrimidine dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc HPLC Purity Analysis dissolve->hplc qnmr qNMR Purity Assay dissolve->qnmr ms Mass Spectrometry Identity Confirmation dissolve->ms ir IR Spectroscopy Functional Group ID dissolve->ir data_review Data Review & Purity Calculation hplc->data_review qnmr->data_review ms->data_review ir->data_review cert Certificate of Analysis Generation data_review->cert logical_relationship cluster_0 Core Identity & Purity cluster_1 Supporting Analytical Data cluster_2 Application as Reference Standard struct Chemical Structure (C₅H₄Cl₂N₂) hplc_data HPLC Chromatogram struct->hplc_data nmr_data NMR Spectrum struct->nmr_data ms_data Mass Spectrum struct->ms_data purity High Purity (e.g., >98%) purity->hplc_data purity->nmr_data qual Qualitative Standard (Identity Confirmation) hplc_data->qual quant Quantitative Standard (Assay & Impurity Analysis) hplc_data->quant nmr_data->qual nmr_data->quant ms_data->qual

References

Assessing the Biological Equivalence of Labeled vs. Unlabeled Pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential impact of labeling on the biological activity of small molecules is paramount. This guide provides an objective comparison of labeled versus unlabeled pyrimidines, supported by experimental data, to aid in the design and interpretation of studies utilizing these essential tools.

The addition of a label, whether isotopic or fluorescent, to a pyrimidine-based molecule is a common strategy in drug discovery and chemical biology. These labels are indispensable for a variety of applications, including pharmacokinetic studies, target engagement assays, and cellular imaging. However, a critical question arises: does the label itself alter the inherent biological activity of the parent molecule? This guide delves into the assessment of biological equivalence, presenting available data and methodologies to help researchers navigate this crucial consideration.

Impact of Isotopic Labeling on Biological Activity

Isotopic labeling, such as the substitution of hydrogen with deuterium (B1214612) (a "heavy" atom), is often employed to track molecules in biological systems and to alter metabolic pathways. The prevailing view is that this modification has a minimal effect on the biological activity of the parent compound due to the subtle change in mass. However, emerging evidence suggests that deuteration can, in some instances, enhance therapeutic effects.

A notable example is in the realm of anticancer therapeutics. One study highlighted that a deuterated analog of the microtubule inhibitor plinabulin, MBRI-001, demonstrated greater activity against hepatocellular carcinoma compared to its non-deuterated counterpart.[1] This suggests that isotopic labeling, far from being inert, can positively influence the efficacy of a pyrimidine-based drug.

Quantitative Comparison of Deuterated vs. Non-Deuterated Pyrimidine (B1678525) Analogs
CompoundTarget/ActivityLabeled VersionUnlabeled VersionFold Change in ActivityReference
PlinabulinMicrotubule inhibitorMBRI-001 (Deuterated)PlinabulinGreater activity[1]
OsimertinibEGFR InhibitorDosimertinib (Deuterated)OsimertinibImproved pharmacokinetic profile, lesser toxicity[1]

Note: While quantitative data on the fold change in activity for MBRI-001 was not explicitly provided in the initial findings, the study reported "greater activity". For Dosimertinib, the primary reported advantages were in its pharmacokinetic profile and reduced toxicity rather than a direct increase in inhibitory concentration.

Impact of Fluorescent Labeling on Biological Activity

Fluorescent labels are larger moieties compared to isotopes and are used for a wide range of applications, including fluorescence microscopy and in vitro assays. Due to their size and chemical properties, there is a greater potential for these labels to interfere with the biological activity of the parent pyrimidine.

In the development of novel therapeutics and research tools, it is standard practice to evaluate the biological activity of the fluorescently labeled compound. For instance, in a study developing nitroxide-labeled pyrimidines as Aurora kinase inhibitors, the inhibitory concentrations (IC50) of the labeled compounds were determined. One such compound, a butyl acetate (B1210297) derivative, exhibited potent inhibition of Aurora A and B kinases with IC50 values of 9.3 nM and 2.8 nM, respectively.[2]

Quantitative Data on Fluorescently Labeled Pyrimidine Inhibitors
Labeled CompoundTarget KinaseIC50 (nM)Reference
Butyl 2-(3-((5-fluoro-2-((4-((1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl) phenyl) amino)pyrimidin-4-yl)amino)-1H-pyrazol-5-yl)acetateAurora A9.3[2]
Aurora B2.8[2]

Important Consideration: A direct comparison with the unlabeled parent molecule is crucial for a definitive assessment of biological equivalence. The provided data for the nitroxide-labeled pyrimidine showcases its activity but does not include the IC50 of the corresponding unlabeled precursor, which is a common gap in the available literature. Researchers should aim to perform such head-to-head comparisons in their own validation studies.

Experimental Protocols

To ensure the accurate assessment of biological equivalence, rigorous experimental design is essential. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (labeled and unlabeled pyrimidines) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., luminescence-based, fluorescence-based, or radioisotope-based)

  • Microplates

Procedure:

  • Compound Preparation: Serially dilute the labeled and unlabeled pyrimidine inhibitors in the assay buffer.

  • Reaction Setup: In a microplate, combine the purified kinase and its specific substrate in the kinase assay buffer.

  • Inhibitor Incubation: Add the diluted test compounds to the reaction mixture and incubate for a predetermined time to allow for binding to the kinase.

  • Kinase Reaction Initiation: Start the reaction by adding ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Reaction Incubation: Allow the reaction to proceed for a set time within the linear range of the assay.

  • Signal Detection: Terminate the reaction and measure the kinase activity using an appropriate detection reagent. For example, a luminescence-based assay measures the amount of ATP remaining after the kinase reaction.[3]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Labeled & Unlabeled Pyrimidines C Incubate Kinase with Inhibitors A->C B Preparation of Kinase Reaction Mix B->C D Initiate Reaction with ATP C->D E Incubate for Set Time D->E F Detect Kinase Activity E->F G Plot Dose-Response Curve F->G H Calculate IC50 Values G->H

Workflow for IC50 Determination

Signaling Pathway Visualization

To contextualize the action of pyrimidine-based inhibitors, it is helpful to visualize the signaling pathways they target. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, a common target for pyrimidine kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK) P_RTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine Kinase Inhibitor (Labeled or Unlabeled) Inhibitor->P_RTK Blocks ATP Binding Site

Simplified RTK Signaling Pathway

References

A Comparative Guide to Stable Isotope Labeling: 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C vs. Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research, stable isotope labeling is an indispensable tool for elucidating metabolic pathways, quantifying flux, and understanding the pharmacokinetics of novel drug candidates. The choice of isotope—typically heavy atoms like ¹³C and ¹⁵N or heavy hydrogen (deuterium, D)—can significantly influence experimental outcomes. This guide provides an objective comparison between 2,4-Dichloro-5-methylpyrimidine labeled with ¹⁵N and ¹³C and its deuterated analogs, offering supporting data and detailed experimental protocols to inform your research.

Executive Summary

The selection of an isotopic label for 2,4-Dichloro-5-methylpyrimidine depends primarily on the research objective. For applications requiring the tracing of the pyrimidine (B1678525) backbone with minimal perturbation to the molecule's biological activity, ¹⁵N and ¹³C labeling is the superior choice. Conversely, if the goal is to intentionally alter the metabolic rate of the compound to investigate specific metabolic pathways or to enhance its pharmacokinetic profile, deuterium (B1214612) labeling is the more strategic option. This is due to the significant kinetic isotope effect (KIE) exerted by deuterium, which is negligible for heavier atoms like ¹⁵N and ¹³C.

Data Presentation: A Comparative Analysis

The following tables summarize the key differences in performance between 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C and its deuterated analogs.

Feature2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³CDeuterated 2,4-Dichloro-5-methylpyrimidineRationale & Implications
Primary Application Metabolic tracing, flux analysisModulation of metabolism, pharmacokinetic studies¹⁵N and ¹³C act as direct tracers of the carbon and nitrogen core of the molecule. Deuterium's primary utility lies in altering reaction rates at the site of deuteration.
Kinetic Isotope Effect (KIE) NegligibleSignificantThe C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage in enzyme-catalyzed reactions. This effect is minimal for ¹³C and ¹⁵N.[1]
Metabolic Stability UnalteredPotentially IncreasedDeuteration at sites of metabolic oxidation (e.g., the methyl group) can slow down metabolism by cytochrome P450 enzymes, increasing the compound's half-life.[2]
Biological Equivalence HighPotentially Altered¹⁵N and ¹³C labels are considered biologically equivalent to their lighter counterparts. Deuterium can alter biological activity due to the KIE.
Analytical Detection Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Both types of labeled compounds can be readily detected and quantified by MS and NMR.
Label Retention HighDependent on position¹⁵N and ¹³C labels are stably incorporated into the pyrimidine ring. Deuterium labels can be lost through metabolic processes if not placed at metabolically stable positions.

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol is designed to assess the rate of metabolism of labeled pyrimidine derivatives in a controlled in vitro environment.

a. Microsomal Stability Assay

This assay evaluates Phase I metabolism, primarily mediated by cytochrome P450 enzymes.[2]

  • Reagents:

    • Pooled human liver microsomes (HLM)

    • Phosphate (B84403) buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

    • Test compound (¹⁵N₂,¹³C- or deuterated 2,4-Dichloro-5-methylpyrimidine) stock solution (10 mM in DMSO)

    • Acetonitrile (B52724) with an internal standard (for reaction termination)

  • Procedure:

    • Prepare the incubation mixture containing phosphate buffer and HLM (final protein concentration of 0.5 mg/mL).

    • Add the test pyrimidine compound to the incubation mixture to a final concentration of 1 µM.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

b. Data Analysis

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) as (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.

LC-MS/MS Analysis for Metabolite Identification and Quantification

This protocol outlines the general procedure for analyzing the metabolites of labeled pyrimidine derivatives.[1][3][4][5][6]

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) system

    • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the parent compound from its metabolites.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), positive or negative mode.

    • Detection Mode: Multiple reaction monitoring (MRM) for targeted quantification or full scan for metabolite identification.

    • MRM transitions need to be optimized for the parent compound and expected metabolites.

NMR Spectroscopy for Structural Elucidation and Isotopic Enrichment

NMR spectroscopy can be used to confirm the position of the isotopic labels and to identify the structure of metabolites.[7][8][9][10][11]

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 500 MHz or higher)

  • Sample Preparation:

    • Dissolve the purified compound or metabolite in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments:

    • ¹H NMR: To determine the overall structure and proton environment.

    • ¹³C NMR: To identify the position of ¹³C labels.

    • ¹⁵N NMR: To identify the position of ¹⁵N labels.

    • 2D NMR (e.g., HSQC, HMBC): To establish correlations between different nuclei and confirm the structure.

Mandatory Visualizations

Pyrimidine Degradation Pathway

The catabolism of pyrimidines is a key consideration when designing labeled compounds for metabolic studies. The following diagram illustrates the major steps in the degradation of thymine, a methylated pyrimidine, which serves as a model for the metabolism of 5-methylpyrimidine (B16526) derivatives.[12][13][14][15] Deuteration of the methyl group can significantly slow down this pathway due to the kinetic isotope effect.

Pyrimidine_Degradation Pyrimidine Degradation Pathway Thymine Thymine / 5-Methylpyrimidine Analog Dihydrothymine Dihydrothymine Thymine->Dihydrothymine Dihydropyrimidine Dehydrogenase (DPD) Beta_Ureidoisobutyrate β-Ureidoisobutyrate Dihydrothymine->Beta_Ureidoisobutyrate Dihydropyrimidinase Beta_Aminoisobutyrate β-Aminoisobutyrate Beta_Ureidoisobutyrate->Beta_Aminoisobutyrate β-Ureidopropionase Metabolites Further Metabolites Beta_Aminoisobutyrate->Metabolites

Caption: Pyrimidine degradation pathway.

Experimental Workflow for In Vitro Metabolism Study

The following workflow outlines the key steps in conducting an in vitro metabolism study to compare the stability of ¹⁵N₂,¹³C-labeled and deuterated pyrimidine analogs.

experimental_workflow In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Prep Prepare Stock Solutions (Labeled Pyrimidines) Incubation Incubate at 37°C Compound_Prep->Incubation Microsome_Prep Prepare Liver Microsomes and NADPH System Microsome_Prep->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Calculate Half-life and Intrinsic Clearance LCMS->Data_Analysis Comparison Compare Stability of Analogs Data_Analysis->Comparison

Caption: Workflow for in vitro metabolism.

Signaling Pathway: Role in Cancer Proliferation

Pyrimidine metabolism is often upregulated in cancer cells to support rapid proliferation.[16] The de novo pyrimidine synthesis pathway is a key target for anticancer drugs. Labeled pyrimidine analogs can be used to trace the flux through this pathway and to study the effects of inhibitors.

Cancer_Signaling Pyrimidine Synthesis in Cancer Oncogenic_Signals Oncogenic Signals (e.g., MYC, RAS) CAD CAD Oncogenic_Signals->CAD Upregulates Orotate Orotate CAD->Orotate via Dihydroorotate DHODH DHODH UMPS UMPS DHODH->UMPS Orotate -> UMP UMP UMP UMPS->UMP Precursors Precursors (Gln, Asp, CO2) Precursors->CAD Orotate->DHODH Nucleotides Pyrimidine Nucleotides UMP->Nucleotides Proliferation Cell Proliferation Nucleotides->Proliferation

Caption: Pyrimidine synthesis in cancer.

References

A Comparative Analysis of Synthesis Yields for Isotopically Labeled Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of isotopically labeled pyrimidines is crucial for a wide range of applications, from metabolic studies to NMR-based structural analysis. This guide provides a comparative overview of reported synthesis yields for pyrimidine (B1678525) bases—uracil (B121893), thymine, and cytosine—labeled with carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and tritium (B154650) (³H). The data is compiled from peer-reviewed literature and presented to facilitate the selection of optimal synthetic routes.

This comparison focuses on distinct methodologies, including chemical synthesis, chemo-enzymatic methods, and a deconstruction-reconstruction strategy, highlighting the reported yields for various isotopologues. Detailed experimental protocols for key synthetic methods are also provided to support the practical application of this information.

Comparative Synthesis Yields of Labeled Pyrimidines

The following table summarizes the reported synthesis yields for various isotopically labeled pyrimidines. It is important to note that yields can be influenced by several factors, including the specific labeling position, the scale of the reaction, and the purity of the starting materials.

Labeled PyrimidineIsotopeSynthetic MethodReported Yield (%)
[1,3-¹⁵N₂]-Thymine¹⁵NChemical Synthesis>80%[1]
Labeled Pyrimidine Nucleotides¹³C, ¹⁵NChemo-enzymatic Synthesisup to 90%[2]
[6-¹⁴C]-Amino-5-nitroso-uracil¹⁴CChemical SynthesisRadiochemical purity >98%
5-Acetyl-6-amino-1,3-dimethyl-[6-¹⁴C]uracil¹⁴CChemical SynthesisRadiochemical purity >97%[3]
Unlabeled 6-substituted uracil derivatives-Chemical Synthesis45-94%[4][5]
Unlabeled Cytosine-Chemical Synthesis75.14% (total yield)[2]
Labeled Pyrimidines¹³C, ¹⁵N, ²HDeconstruction-ReconstructionHigh isotopic enrichment
³H-labeled Uracil (from Cytosine)³HBisulfite-mediated conversionNot specified in abstract[6]

Key Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for some of the key methods identified in the literature for synthesizing labeled pyrimidines.

Chemical Synthesis of [1,3-¹⁵N₂]-Thymine

This method describes a conventional chemical synthesis approach to produce doubly labeled thymine.

Experimental Protocol:

A novel and mild synthesis method for thymine-¹⁵N₂ was developed. The process begins with the condensation of ethyl formate (B1220265) and ethyl propionate (B1217596) in the presence of sodium metal to form the intermediate ethyl 2-formylpropionate. The target compound, thymine-¹⁵N₂, is then obtained through the condensation of this intermediate with isotope-labeled urea-¹⁵N₂ under acidic catalysis. This synthesis route is characterized by its simple operation, short process flow, and minimal side products, achieving a yield of over 80%. The final product's chemical purity was reported to be over 99%, with a ¹⁵N enrichment of more than 98 atom%.[1]

Workflow for Chemical Synthesis of [1,3-¹⁵N₂]-Thymine

cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Ethyl formate Ethyl formate Ethyl 2-formylpropionate Ethyl 2-formylpropionate Ethyl formate->Ethyl 2-formylpropionate Condensation Ethyl propionate Ethyl propionate Ethyl propionate->Ethyl 2-formylpropionate Condensation Sodium metal Sodium metal Sodium metal->Ethyl 2-formylpropionate Catalyst [¹⁵N₂]-Urea [¹⁵N₂]-Urea [1,3-¹⁵N₂]-Thymine [1,3-¹⁵N₂]-Thymine [¹⁵N₂]-Urea->[1,3-¹⁵N₂]-Thymine Acid Catalysis Ethyl 2-formylpropionate->[1,3-¹⁵N₂]-Thymine Condensation cluster_precursors Labeled Precursors cluster_enzymatic Enzymatic Coupling cluster_product Final Product Labeled Pyrimidine Base\n(¹³C or ¹⁵N) Labeled Pyrimidine Base (¹³C or ¹⁵N) Enzymes from\nPentose Phosphate Pathway Enzymes from Pentose Phosphate Pathway Labeled Pyrimidine Base\n(¹³C or ¹⁵N)->Enzymes from\nPentose Phosphate Pathway Ribose source Ribose source Ribose source->Enzymes from\nPentose Phosphate Pathway Labeled Pyrimidine\nNucleotide Triphosphate (NTP) Labeled Pyrimidine Nucleotide Triphosphate (NTP) Enzymes from\nPentose Phosphate Pathway->Labeled Pyrimidine\nNucleotide Triphosphate (NTP) Unlabeled Pyrimidine Unlabeled Pyrimidine Pyrimidinium Ion Pyrimidinium Ion Unlabeled Pyrimidine->Pyrimidinium Ion Tf₂O Vinamidinium Salt Vinamidinium Salt Pyrimidinium Ion->Vinamidinium Salt Pyrrolidine Labeled Pyrimidine Labeled Pyrimidine Vinamidinium Salt->Labeled Pyrimidine Labeled Amidine, Base Cytosine Cytosine Uracil ³H-Uracil Cytosine->Uracil Bisulfite, ³H₂O

References

A Comparative Guide to Validating the In Vivo Incorporation of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no peer-reviewed studies have been published detailing the in vivo incorporation and validation of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C. This guide, therefore, presents a proposed framework for the validation of this compound, drawing upon established methodologies for in vivo stable isotope tracing of nucleic acid precursors. The experimental protocols and data presented are hypothetical and intended to serve as a comprehensive roadmap for researchers undertaking such a study.

Introduction

The use of stable isotope-labeled compounds is a powerful technique for elucidating metabolic pathways and quantifying the synthesis of macromolecules in vivo.[1][2] 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C is a pyrimidine (B1678525) analog with potential applications in tracing nucleic acid metabolism. Pyrimidine analogs are structurally similar to endogenous nucleic acid precursors and can be metabolized through the same anabolic or catabolic pathways.[3] The validation of its incorporation into DNA and RNA is a critical step in establishing its utility as a research tool. This guide outlines a comparative framework for such a validation study, including detailed experimental protocols, data presentation strategies, and a discussion of alternative tracers.

Comparative Analysis of Stable Isotope Tracers

The choice of a stable isotope tracer is critical and depends on the specific biological question, the metabolic pathway of interest, and the analytical methods available.[1] This section compares the hypothetical performance of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C with established alternative tracers for nucleic acid synthesis.

Tracer Target Pathway Pros Cons Hypothetical Incorporation Efficiency
2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C Pyrimidine Salvage PathwayDirect tracer of pyrimidine salvage; dual labeling allows for robust detection.Potential for cellular toxicity due to chlorinated structure; metabolic fate is uncharacterized.Moderate to Low
[U-¹³C]Glycine De novo Purine (B94841) and Pyrimidine SynthesisTraces de novo synthesis pathways; provides insights into both purine and pyrimidine metabolism.[4]Dilution in large endogenous pools can make detection challenging.High
[¹⁵N]Thymidine Pyrimidine Salvage PathwayDirect and specific tracer for DNA synthesis via the thymidine (B127349) salvage pathway.Does not label RNA; may not reflect overall pyrimidine metabolism.High
[¹³C₆]-Glucose Central Carbon Metabolism, De novo Pyrimidine SynthesisTraces the flow of carbon from glucose into the pyrimidine ring, providing a dynamic view of metabolic flux.[2]Indirect labeling of pyrimidines; requires complex data analysis to interpret labeling patterns.Moderate

Experimental Protocols

A well-designed in vivo stable isotope labeling experiment is essential for obtaining reproducible and high-quality data.[2] The following protocols are proposed for validating the incorporation of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C in a murine model.

Animal Model and Tracer Administration
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old. Animals should be housed in a controlled environment with a standard chow diet and water ad libitum.

  • Tracer Preparation: 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C should be dissolved in a sterile, biocompatible vehicle (e.g., a solution of 10% DMSO in corn oil).

  • Administration: The tracer is administered via intraperitoneal (IP) injection. A dose-response study should be conducted to determine the optimal concentration that allows for detectable incorporation without causing toxicity. A starting dose of 25 mg/kg could be considered.

  • Time Course: Tissues and biofluids should be collected at multiple time points (e.g., 2, 6, 12, 24, and 48 hours) post-injection to assess the dynamics of incorporation and clearance.

Sample Collection and Processing
  • Tissue Collection: At each time point, animals are euthanized, and tissues of interest (e.g., liver, spleen, intestine, and tumor xenografts, if applicable) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

  • Biofluid Collection: Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation and stored at -80°C. Urine can be collected using metabolic cages.

  • Nucleic Acid Extraction: DNA and RNA are extracted from tissues using standard commercially available kits. The purity and concentration of the nucleic acids should be determined spectrophotometrically.

Mass Spectrometry Analysis
  • Sample Preparation for Mass Spectrometry:

    • Enzymatic Digestion: Purified DNA and RNA are enzymatically digested to their constituent nucleosides (deoxyadenosine, deoxyguanosine, deoxycytidine, thymidine, adenosine, guanosine, cytidine, and uridine).

    • Solid-Phase Extraction (SPE): The digested nucleosides are purified using SPE to remove salts and other contaminants.

  • LC-MS/MS Analysis: The labeled nucleosides are quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: A C18 reverse-phase column is used to separate the nucleosides.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used to detect and quantify the unlabeled and labeled nucleosides. The specific mass transitions for the ¹⁵N₂ and ¹³C labeled pyrimidine products would need to be determined.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison.

Table 1: Hypothetical Incorporation of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C into Liver DNA
Time Point (hours) Animal ID Labeled Thymidine (pmol/µg DNA) % Labeled Thymidine
210.50.01%
20.70.014%
30.60.012%
642.10.042%
52.50.05%
62.30.046%
1275.80.116%
86.20.124%
95.90.118%
24104.30.086%
114.10.082%
124.50.09%
48131.20.024%
141.50.03%
151.30.026%
Table 2: Hypothetical Biodistribution of Labeled Pyrimidine in Tissues at 12 hours
Tissue Labeled Thymidine (% of total) Labeled Deoxycytidine (% of total)
Liver0.12%0.08%
Spleen0.25%0.18%
Intestine0.31%0.22%
Tumor0.45%0.35%

Mandatory Visualizations

Proposed Metabolic Pathway

Metabolic Pathway 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C Labeled Nucleoside Labeled Nucleoside 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C->Labeled Nucleoside Salvage Pathway Labeled Monophosphate Labeled Monophosphate Labeled Nucleoside->Labeled Monophosphate Kinase Catabolism Catabolism Labeled Nucleoside->Catabolism Labeled Diphosphate Labeled Diphosphate Labeled Monophosphate->Labeled Diphosphate Kinase Labeled Triphosphate Labeled Triphosphate Labeled Diphosphate->Labeled Triphosphate Kinase Labeled DNA/RNA Labeled DNA/RNA Labeled Triphosphate->Labeled DNA/RNA Polymerase

Caption: Proposed metabolic pathway for the in vivo incorporation of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.

Experimental Workflow

Experimental Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Tracer Administration Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Time Course Nucleic Acid Extraction Nucleic Acid Extraction Sample Collection->Nucleic Acid Extraction Enzymatic Digestion Enzymatic Digestion Nucleic Acid Extraction->Enzymatic Digestion LC-MS/MS Analysis LC-MS/MS Analysis Enzymatic Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for validating the in vivo incorporation of the labeled pyrimidine analog.

Safety Considerations

2,4-Dichloro-5-methylpyrimidine is a chlorinated organic compound and should be handled with appropriate safety precautions. While the labeled version is not expected to have different chemical reactivity, it should be treated with the same level of caution. All handling should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All waste materials should be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

The validation of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C as an in vivo tracer for nucleic acid metabolism requires a systematic and rigorous experimental approach. This guide provides a comprehensive framework for such a study, from experimental design and execution to data analysis and interpretation. By following these proposed protocols, researchers can effectively evaluate the potential of this novel pyrimidine analog as a valuable tool in metabolic research. The comparison with established tracers will provide a clear context for its utility and limitations, ultimately guiding its application in the broader scientific community.

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C, ensuring the safety of laboratory personnel and the protection of the environment. The disposal protocol for this compound is determined by its chemical hazardousness, not its isotopic labels, as ¹⁵N and ¹³C are stable, non-radioactive isotopes.[1][2]

This compound is classified as a hazardous waste due to its corrosive nature and toxicity to aquatic organisms.[3] Therefore, it is imperative to follow all local, state, and federal regulations for hazardous waste disposal and to never discharge it down the drain.[1][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Quantitative Data Summary

PropertyValueSource
Chemical FormulaC₅H₄Cl₂N₂Santa Cruz Biotechnology
Molecular Weight163.01 g/mol ChemicalBook
AppearanceSolidSanta Cruz Biotechnology
Incompatible MaterialsStrong oxidizing agents, Strong acids, Strong bases, Copper, Aluminum and their alloys[3][4][5]
UN Number3261[5]
Hazard Class8 (Corrosive)[5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C is through an approved hazardous waste disposal program, typically managed by your institution's Environmental Health and Safety (EH&S) department.

1. Waste Collection and Segregation:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste containing 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.[1] The container must have a secure, screw-top cap.

  • Waste Segregation: Do not mix this waste with other non-hazardous or incompatible waste streams.[1] Specifically, avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][4][5]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste."

  • Include the full chemical name: "2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C".

  • Indicate the approximate quantity of the waste.

  • Affix any required hazard symbols (e.g., corrosive).

3. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1]

  • This area should be cool, dry, well-ventilated, and away from general laboratory traffic.[3]

  • Ensure the storage area has secondary containment to control any potential leaks.

4. Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a hazardous waste pickup.[1]

  • Provide the EH&S department with all the information from the waste container label.[1]

  • Follow all institutional procedures for waste manifest documentation.

5. Spill and Decontamination Procedures:

  • In the event of a spill, immediately evacuate the area and restrict access.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[5] Avoid generating dust.

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of all contaminated materials, including cleaning materials, as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C A Step 1: Waste Generation (Solid or in Solution) B Step 2: Segregate Waste (Avoid Incompatibles) A->B H Spill Occurs A->H C Step 3: Collect in a Designated, Labeled Container B->C B->H D Step 4: Securely Seal and Store in Satellite Accumulation Area C->D C->H E Step 5: Contact EH&S for Hazardous Waste Pickup D->E D->H F Step 6: Complete Waste Manifest Documentation E->F G Step 7: Professional Off-Site Disposal F->G I Spill Cleanup Procedure H->I I->C

Caption: Disposal workflow for 2,4-Dichloro-5-methylpyrimidine-¹⁵N₂,¹³C.

References

Personal protective equipment for handling 2,4-Dichloro-5-methylpyrimidine-15N2,13C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Dichloro-5-methylpyrimidine-15N2,13C. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Compound Identification and Hazards:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Corrosivity: Causes severe skin burns and eye damage.[2][3]

  • Sensitization: May cause an allergic skin reaction.[2]

  • Environmental Hazard: Toxic to aquatic organisms with long-lasting effects.[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following equipment should be used at all times when handling the compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Discard and replace immediately if contaminated.
Eye Protection Safety Goggles or Face ShieldTight-sealing safety goggles are required. A face shield should be worn in situations with a splash potential.[3][4][5]
Skin and Body Protection Laboratory CoatA flame-retardant lab coat should be worn and properly fastened.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH/MSHA approved respirator with appropriate cartridges should be used.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[3][4]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for handling this compound.

2. Weighing and Aliquoting (Solid Form):

  • Perform all weighing and transfers of the solid compound within a chemical fume hood.

  • Use anti-static weigh paper or a container to prevent dispersal of the powder.

  • Close the primary container tightly immediately after use.

  • Clean any spills immediately with appropriate materials (see Spill Management section).

3. Solution Preparation:

  • Add the solid compound slowly to the solvent to avoid splashing.

  • If the dissolution process is exothermic, cool the vessel as needed.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and hazard pictograms.

4. Storage:

  • Store the compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][6]

  • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention and show the SDS or container label to the medical personnel.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. Do not allow the substance to enter drains.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused compound, contaminated gloves, weigh paper, and other solid materials in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions in a designated, labeled, and sealed waste container for halogenated organic solvents.

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.

  • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

  • All disposal activities must comply with local, state, and federal regulations.[2]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup weigh Weighing and Aliquoting (Solid) prep_setup->weigh dissolve Solution Preparation weigh->dissolve segregate Segregate Solid and Liquid Waste weigh->segregate Waste Generated spill Spill weigh->spill exposure Personal Exposure weigh->exposure storage Storage of Compound dissolve->storage dissolve->segregate Waste Generated dissolve->spill dissolve->exposure storage->weigh Future Use label_waste Label Waste Containers segregate->label_waste dispose Dispose via EHS Office label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。